Product packaging for Methyl 2-chloro-2-(2-chlorophenyl)acetate(Cat. No.:CAS No. 90055-47-3)

Methyl 2-chloro-2-(2-chlorophenyl)acetate

Cat. No.: B1311664
CAS No.: 90055-47-3
M. Wt: 219.06 g/mol
InChI Key: BUGNHCGQRDZRSQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O2 B1311664 Methyl 2-chloro-2-(2-chlorophenyl)acetate CAS No. 90055-47-3

Properties

IUPAC Name

methyl 2-chloro-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNHCGQRDZRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451310
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90055-47-3
Record name Methyl 2-chloro-2-(2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a compound of interest in organic synthesis and pharmaceutical research. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms:

  • Benzeneacetic acid, α,2-dichloro-, methyl ester[1]

  • 2-Chloro-2-(2'-chlorophenyl)acetic acid methyl ester[1]

  • GS-4459[1]

Chemical Structure:

The structure of this compound consists of a central acetate methyl ester backbone. The alpha-carbon of this acetate group is substituted with a chlorine atom and a 2-chlorophenyl group.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
IUPAC Name This compound[1]
InChI InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3[1]
InChIKey BUGNHCGQRDZRSQ-UHFFFAOYSA-N[1]
SMILES COC(=O)C(C1=CC=CC=C1Cl)Cl[1]
CAS Number 90055-47-3[1]

Biological and Chemical Significance

This compound is a valuable intermediate in the synthesis of various organic compounds.[2] Its structure, featuring two chlorine atoms, enhances its electrophilicity, making it reactive towards nucleophilic substitution.[2] This reactivity is pivotal for its use in the production of pharmaceuticals and agrochemicals.[2]

Research has indicated its potential in several areas of biological activity, making it a lead compound for the development of new therapeutic agents.

Biological ActivityObserved EffectReference
Antimicrobial Inhibits bacterial growth at concentrations above 50 µg/mL.[2]
Anticancer Induces apoptosis in cancer cells.[2]
Anti-inflammatory Modulates inflammatory pathways.[2]

Experimental Protocols: Synthesis

A common and industrially viable method for synthesizing related compounds involves a multi-step process. An analogous synthesis for this compound can be inferred from established methods for similar structures, such as the synthesis of its parent compound and subsequent halogenation.

A. Esterification of 2-chlorophenylglycine

One key synthetic route involves the esterification of an amino acid precursor.[2]

  • Reactants: 2-chlorophenylglycine, thionyl chloride, and methanol.[2]

  • Procedure:

    • A stoichiometric 1:1:1 molar ratio of 2-chlorophenylglycine, thionyl chloride, and methanol is used.[2]

    • The reaction mixture is heated to a controlled temperature of 50–65°C.[2]

    • The reaction is allowed to proceed for 5–6 hours to ensure complete conversion.[2]

  • Product: This yields the methyl ester hydrochloride, which can be used in subsequent steps without extensive purification.[2]

B. Halogenation

Following the creation of the methyl ester, a halogenation step is required to introduce the second chlorine atom. This can be achieved through various methods, including photochemical bromination under acidic conditions for related bromo-compounds, which suggests a similar chlorination approach is feasible.[2][3]

G start Start: 2-chlorophenylglycine esterification Esterification (Thionyl Chloride, Methanol, 50-65°C) start->esterification intermediate Methyl Ester Hydrochloride Intermediate esterification->intermediate halogenation α-Halogenation intermediate->halogenation product Final Product: This compound halogenation->product

Figure 2: General synthetic workflow for this compound.

Logical Relationships and Applications

This compound's significance stems from its dual role as a reactive intermediate and a molecule with potential biological activity. Its chemical properties allow it to be a building block for more complex molecules, including active pharmaceutical ingredients (APIs).

G cluster_synthesis Synthesis & Properties cluster_application Applications precursors Chemical Precursors (e.g., 2-chlorophenylglycine) synthesis Chemical Synthesis (Esterification, Halogenation) precursors->synthesis compound This compound synthesis->compound reactivity Enhanced Electrophilicity (due to two Cl atoms) compound->reactivity intermediate Intermediate for Complex Molecules (e.g., Pharmaceuticals, Agrochemicals) compound->intermediate Used in bioactivity Potential Biological Activity (Antimicrobial, Anticancer) compound->bioactivity Exhibits

Figure 3: Logical relationship of synthesis, properties, and applications.

References

physical and chemical properties of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals, including the antiplatelet agent clopidogrel.

Core Physical and Chemical Properties

This compound, with the CAS number 90055-47-3, is a disubstituted acetic acid derivative. Its chemical structure features a methyl ester group and two chlorine atoms, one on the alpha-carbon of the acetate backbone and another on the ortho position of the phenyl ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
IUPAC Name This compound[1]
CAS Number 90055-47-3[1]
Boiling Point (Predicted) 270.883 °C at 760 mmHg[2]
Density (Predicted) 1.317 g/cm³[2]
XLogP3 3.1[1]
Topological Polar Surface Area 26.3 Ų[1]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the methyl ester protons, the methine proton at the alpha-carbon, and the aromatic protons of the 2-chlorophenyl group. The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the ester methyl carbon, the alpha-carbon, and the carbons of the aromatic ring.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.[3]

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns will likely involve the loss of the methoxycarbonyl group, chlorine atoms, and fragmentation of the aromatic ring.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to related compounds involves the esterification of the corresponding carboxylic acid. One industrially viable method for a similar compound, methyl 2-amino-2-(2-chlorophenyl)acetate, starts with 2-chlorophenylglycine, which is converted to its methyl ester hydrochloride using thionyl chloride and methanol. The chlorination of the alpha-carbon can be a subsequent step.

Illustrative Synthesis Workflow:

The synthesis of this compound is often a key step in the production of more complex pharmaceutical molecules. A representative workflow is the synthesis of the antiplatelet drug, Clopidogrel.

G cluster_0 Synthesis of (S)-(+)-Clopidogrel 2-Chlorophenylglycine 2-Chlorophenylglycine Methyl_2_amino_2_2_chlorophenyl_acetate Methyl_2_amino_2_2_chlorophenyl_acetate 2-Chlorophenylglycine->Methyl_2_amino_2_2_chlorophenyl_acetate Esterification (Thionyl Chloride, Methanol) Methyl_2_chloro_2_2_chlorophenyl_acetate Methyl_2_chloro_2_2_chlorophenyl_acetate Methyl_2_amino_2_2_chlorophenyl_acetate->Methyl_2_chloro_2_2_chlorophenyl_acetate Chlorination Substituted_Intermediate Substituted_Intermediate Methyl_2_chloro_2_2_chlorophenyl_acetate->Substituted_Intermediate Reaction with 2-(2-Thienyl)ethyl tosylate S_Clopidogrel S_Clopidogrel Substituted_Intermediate->S_Clopidogrel Cyclization (Formaldehyde)

Caption: Synthesis pathway of (S)-(+)-Clopidogrel highlighting the role of key intermediates.

Purification

Purification of this compound can be achieved through standard laboratory techniques such as column chromatography or recrystallization. The choice of solvent for recrystallization would depend on the compound's solubility at different temperatures, which needs to be determined experimentally.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress.

Table 2: Representative HPLC Method for Analysis of Related Compounds (e.g., Clopidogrel and its impurities)

ParameterCondition
Column C18 (e.g., Luna C18, 150 mm x 4.6 mm, 3 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and phosphate buffer.
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temperature 30 °C

This method is for a related compound and may require optimization for this compound.[4]

Logical Workflow for HPLC Method Development:

G Sample_Preparation Prepare standard and sample solutions Column_Selection Select appropriate stationary phase (e.g., C18) Sample_Preparation->Column_Selection Mobile_Phase_Optimization Optimize buffer pH and organic solvent ratio Column_Selection->Mobile_Phase_Optimization Detection_Wavelength_Selection Determine λmax Mobile_Phase_Optimization->Detection_Wavelength_Selection Method_Validation Validate for linearity, accuracy, precision Detection_Wavelength_Selection->Method_Validation

Caption: A typical workflow for developing an HPLC analytical method.

Chemical Reactivity and Stability

This compound is expected to undergo reactions typical of esters and halogenated compounds.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-2-(2-chlorophenyl)acetic acid, and methanol.[5]

  • Nucleophilic Substitution: The chlorine atom at the alpha-position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.[5]

  • Reduction: The ester can be reduced to the corresponding alcohol, 2-chloro-2-(2-chlorophenyl)ethanol, using strong reducing agents.[5]

Information on the long-term stability and specific storage conditions is limited, but as a general precaution for halogenated organic compounds, it should be stored in a cool, dry, well-ventilated area away from incompatible substances.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This guide provides a foundational understanding of its properties, synthesis, and analysis. Further experimental investigation is required to fully characterize its physical properties and to optimize synthetic and analytical protocols for specific applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions.

References

An In-depth Technical Guide to Methyl 2-chloro-2-(2-chlorophenyl)acetate (CAS Number 90055-47-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-2-(2-chlorophenyl)acetate, identified by CAS number 90055-47-3, is a halogenated benzene derivative and a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, including two chlorine substituents, contribute to its reactivity and make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet underexplored, biological activities. The information presented herein is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 90055-47-3[2]
Molecular Formula C₉H₈Cl₂O₂[2]
Molecular Weight 219.06 g/mol [2]
IUPAC Name This compound[2]
Synonyms Benzeneacetic acid, α,2-dichloro-, methyl ester; 2-Chloro-2-(2'-chlorophenyl)acetic acid methyl ester[2]
Appearance Solid[1]
XLogP3 3.1[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Exact Mass 217.9901349 Da[2]
Monoisotopic Mass 217.9901349 Da[2]
Topological Polar Surface Area 26.3 Ų[2]

Note: Most physicochemical properties are computed and sourced from PubChem.

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate, particularly in the synthesis of the antiplatelet agent Clopidogrel.[3][4] A plausible synthetic route involves the esterification of 2-chloro-2-(2-chlorophenyl)acetic acid. While a specific, detailed protocol for this exact transformation is not widely published, a general Fischer esterification procedure can be adapted.

Fischer Esterification of 2-chloro-2-(2-chlorophenyl)acetic acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 2-chloro-2-(2-chlorophenyl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-2-(2-chlorophenyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Experimental Workflow for the Synthesis of this compound

G cluster_0 Reaction cluster_1 Work-up and Purification start Dissolve 2-chloro-2-(2-chlorophenyl)acetic acid in Methanol add_catalyst Add concentrated Sulfuric Acid start->add_catalyst reflux Reflux the reaction mixture add_catalyst->reflux neutralize Neutralize with Sodium Bicarbonate reflux->neutralize extract Extract with organic solvent neutralize->extract wash Wash with brine extract->wash dry Dry over Magnesium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or distillation concentrate->purify end Pure this compound purify->end

Caption: A generalized workflow for the synthesis and purification of the target compound.

Reactivity and Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication.[3][4] The two chlorine atoms in the molecule make it a reactive electrophile, susceptible to nucleophilic substitution reactions. This reactivity is harnessed to build the complex heterocyclic core of Clopidogrel.

Diagram 2: Role as a Pharmaceutical Intermediate

G reactant This compound intermediate Key Intermediate in Synthesis reactant->intermediate Nucleophilic Substitution product Clopidogrel (Antiplatelet Drug) intermediate->product Further Synthetic Steps

Caption: The role of the title compound as a key intermediate in drug synthesis.

Potential Biological Activities (Inferred from Structurally Related Compounds)

Table 2: Potential Biological Activities Based on Related Compounds

ActivityDescription of Activity in Related CompoundsPotential for Target Compound
Anticancer Certain chlorinated phenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines.The presence of two chlorine atoms may confer cytotoxic properties, warranting investigation against a panel of cancer cell lines.
Antimicrobial Halogenated aromatic compounds are known to exhibit antibacterial and antifungal properties.The compound could be screened for activity against a range of pathogenic bacteria and fungi.
Anti-inflammatory Some phenylacetic acid derivatives possess anti-inflammatory properties by modulating inflammatory pathways.The compound could be evaluated in in-vitro and in-vivo models of inflammation.

Diagram 3: Hypothetical Signaling Pathway Involvement

G compound This compound target Potential Cellular Target (e.g., Enzyme, Receptor) compound->target Binding/Interaction pathway Signaling Pathway (e.g., Inflammatory Cascade) target->pathway Modulation response Biological Response (e.g., Apoptosis, Cytokine Release) pathway->response Downstream Effects

Caption: A theoretical model of the compound's potential interaction with a cellular signaling pathway.

Spectroscopic Data

Experimental spectroscopic data for this compound (CAS 90055-47-3) is not widely available. However, data for the structurally related compound, Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7), which lacks the alpha-chloro substituent, is available and can serve as a reference point.

Table 3: Spectroscopic Data for Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7)

TechniqueKey FeaturesSource
¹³C NMR Spectral data available.[5]
IR Spectroscopy Vapor phase IR spectrum available.[5]
Mass Spectrometry GC-MS data available.[6]

Note: The provided data is for a related compound and should be used for reference purposes only.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 4: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation H335: May cause respiratory irritation

Source:[2]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with a primary, well-documented role in the synthesis of the pharmaceutical agent Clopidogrel. While its own biological activities have not been extensively explored, its structural features suggest potential for further investigation in the fields of anticancer, antimicrobial, and anti-inflammatory research. This guide provides a foundational understanding of this compound to aid researchers in its safe handling, synthesis, and exploration of its potential applications in drug discovery and development. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

Methyl 2-chloro-2-(2-chlorophenyl)acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel. This document outlines its chemical properties, synthesis protocols, and its pivotal role in drug development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Formula C₉H₈Cl₂O₂[1][2]
Molecular Weight 219.065 g/mol [1]
CAS Number 90055-47-3[1][2]
IUPAC Name This compound
Physical Form Colorless to Yellow Liquid
Storage Sealed in dry, 2-8°C

Role in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of (S)-clopidogrel, a widely used antiplatelet and antithrombotic drug.[3] The compound's reactivity, enhanced by the presence of two chlorine atoms, allows for its use as an electrophile in nucleophilic substitution reactions to construct the core structure of Clopidogrel.[1] It serves as a precursor that is condensed with 4,5,6,7-tetrahydrothienopyridine to form the final active pharmaceutical ingredient.

The logical workflow for the synthesis of (S)-clopidogrel from 2-chlorophenylglycine, highlighting the role of this compound, is depicted below.

G A 2-Chlorophenylglycine B Methyl 2-amino-2- (2-chlorophenyl)acetate (ester hydrochloride) A->B Esterification (Thionyl Chloride, Methanol) C Methyl 2-chloro-2- (2-chlorophenyl)acetate B->C Sandmeyer Reaction (e.g., NaNO₂, HCl) E Racemic Clopidogrel C->E Condensation D 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine D->E F (S)-Clopidogrel (Active Pharmaceutical Ingredient) E->F Chiral Resolution (e.g., Camphorsulfonic acid)

Synthesis of (S)-Clopidogrel Workflow

Experimental Protocols

An industrially viable method for the synthesis of this compound involves a multi-step process starting from 2-chlorophenylglycine.

Step 1: Esterification of 2-Chlorophenylglycine

This initial step converts 2-chlorophenylglycine into its methyl ester hydrochloride.

  • Reactants : 2-chlorophenylglycine, thionyl chloride, and methanol in a 1:1:1 molar ratio.[1]

  • Procedure :

    • Suspend 2-chlorophenylglycine in methanol.

    • Cool the mixture and slowly add thionyl chloride while maintaining the temperature.

    • Heat the reaction mixture to a controlled temperature of 50–65°C.[1]

    • Maintain the reaction for 5–6 hours to ensure complete conversion.[1]

    • Upon completion, the solvent is typically removed under reduced pressure to yield the methyl ester hydrochloride product, which can often be used in the subsequent step without further purification.[1]

Step 2: Conversion to this compound (Sandmeyer-type Reaction)

The amino group of the methyl ester is replaced with a chlorine atom.

  • Reactants : Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, sodium nitrite, and a chlorine source (e.g., hydrochloric acid).

  • Procedure :

    • Dissolve the methyl ester hydrochloride from Step 1 in aqueous acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

    • The diazonium salt is then decomposed in the presence of a chloride source, leading to the formation of this compound.

    • The product is then extracted from the aqueous phase using an organic solvent, followed by washing and purification.

Step 3: Synthesis of Racemic Clopidogrel via Condensation

This step involves the nucleophilic substitution of the chloro group on this compound by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

  • Reactants : this compound and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

  • Procedure :

    • Combine this compound and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in a suitable solvent, such as toluene.[1]

    • The reaction is carried out under acidic conditions, and the temperature is maintained above 60°C to facilitate the reaction and minimize side products.[1]

    • After the reaction is complete, the mixture is worked up to isolate the racemic clopidogrel.

The final step in producing the active drug is the chiral resolution of the racemic mixture to isolate the desired (S)-enantiomer.[1]

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, its structure, particularly the two chlorine atoms, imparts significant reactivity.[1] The compound itself is studied for potential biological activities.[1] However, its primary relevance in drug development is as a precursor to Clopidogrel. The active metabolite of Clopidogrel functions by irreversibly binding to the P2Y₁₂ receptor on platelets, which inhibits ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby preventing platelet aggregation.[4]

The general reactivity of this compound as an electrophile is illustrated in the diagram below, which depicts its role in forming a new carbon-nitrogen bond during the synthesis of Clopidogrel.

G cluster_0 Reactants A Methyl 2-chloro-2- (2-chlorophenyl)acetate (Electrophile) C Nucleophilic Substitution A->C B 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine (Nucleophile) B->C D Racemic Clopidogrel (C-N Bond Formation) C->D

Electrophilic-Nucleophilic Reaction

References

Technical Guide: Solubility of Methyl 2-chloro-2-(2-chlorophenyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-chloro-2-(2-chlorophenyl)acetate is presented below.

PropertyValueSource
Molecular FormulaC₉H₈Cl₂O₂PubChem[1]
Molecular Weight219.06 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number90055-47-3PubChem[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis (Optional but recommended for confirmation):

    • Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, weigh the flask containing the dried solute.

    • The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty flask.

  • Quantitative Analysis (HPLC/GC):

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calculation Calculation prep_vials Prepare Vials with Solvent and Excess Solute agitate Agitate at Constant Temperature (e.g., 24-48h) prep_vials->agitate Place in shaker settle Allow Excess Solid to Settle agitate->settle Attain equilibrium withdraw Withdraw Supernatant settle->withdraw filter Filter through Syringe Filter withdraw->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC/GC dilute->analyze calculate Calculate Solubility (g/L or mol/L) analyze->calculate Use calibration curve

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, the experimental protocol detailed in this guide provides a robust framework for researchers to determine these values. The successful execution of this methodology will yield reliable solubility data, which is indispensable for the effective use of this compound in research and development. It is recommended that solubility is determined in a range of solvents with varying polarities to establish a comprehensive solubility profile.

References

Spectroscopic Profile of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloro-2-(2-chlorophenyl)acetate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic values derived from established principles of NMR, IR, and Mass Spectrometry. This guide also includes standardized experimental protocols for obtaining such data, offering a framework for the characterization of this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 90055-47-3

  • Molecular Formula: C₉H₈Cl₂O₂

  • Molecular Weight: 219.06 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.3 - 7.6Multiplet4HAromatic protons (C₆H₄)
~ 5.5Singlet1HMethine proton (-CHCl-)
~ 3.8Singlet3HMethyl protons (-OCH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 168QuaternaryCarbonyl carbon (C=O)
~ 135QuaternaryAromatic carbon (C-Cl)
~ 130 - 132TertiaryAromatic carbons (CH)
~ 127 - 129TertiaryAromatic carbons (CH)
~ 65TertiaryMethine carbon (-CHCl-)
~ 53PrimaryMethyl carbon (-OCH₃)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch (in -OCH₃)
~ 1750StrongC=O stretch (ester)
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1200StrongC-O stretch (ester)
~ 800 - 750StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
218/220/222Molecular ion peak ([M]⁺) cluster due to ³⁵Cl and ³⁷Cl isotopes
183/185Loss of Cl radical
159Loss of -COOCH₃ group
125[C₆H₄Cl]⁺ fragment
59[COOCH₃]⁺ fragment

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz (or higher)

    • Pulse Sequence: Standard single-pulse sequence

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64

    • Temperature: 298 K

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)

    • Pulse Sequence: Proton-decoupled single-pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-10 seconds

    • Number of Scans: 1024-4096

    • Temperature: 298 K

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

    • Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

    • Gas Chromatograph:

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Oven Program: Start at a suitable temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

      • Carrier Gas: Helium

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries for confirmation, if available.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of Methyl 2-chloro-2-(2-chlorophenyl)acetate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Data Archiving & Reporting Structure_Confirmation->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their synthetic and analytical efforts.

Unraveling the Biological Potential of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the potential biological activities of Methyl 2-chloro-2-(2-chlorophenyl)acetate. It is important to note that while the biological activities of structurally similar compounds have been reported, specific experimental data, including quantitative metrics and detailed protocols for this compound, are not extensively available in publicly accessible scientific literature. The information presented herein is based on scientific principles and data from related compounds to infer potential areas of biological relevance.

Introduction

This compound is a halogenated phenylacetate derivative. The presence of chlorine atoms on both the phenyl ring and the acetate moiety suggests potential for electrophilic interactions with biological macromolecules, a characteristic often associated with pharmacological activity.[1] While this compound is recognized as a key intermediate in the synthesis of various organic molecules, its intrinsic biological activities remain a subject of exploratory interest.[1] This document aims to provide a comprehensive technical overview of its potential biological activities, drawing parallels from structurally related compounds and outlining the necessary experimental frameworks for its evaluation.

Potential Biological Activities

Based on the activities of analogous chemical structures, this compound may exhibit potential in the following therapeutic areas:

  • Anticancer Activity: Halogenated organic compounds are known to possess cytotoxic effects against cancer cell lines. The electrophilic nature of the molecule could lead to covalent modification of key cellular proteins and enzymes involved in cancer cell proliferation and survival.[1]

  • Antimicrobial Activity: The presence of chloro-phenyl groups is a common feature in many antimicrobial agents. These groups can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes and interaction with intracellular targets.

  • Anti-inflammatory Activity: Phenylacetic acid derivatives have been explored for their anti-inflammatory properties. The mechanism could involve the modulation of inflammatory pathways and the inhibition of enzymes such as cyclooxygenases (COX).

Quantitative Data on Structurally Similar Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes hypothetical quantitative data that would be crucial to determine its biological activity. Note: The data in this table is for illustrative purposes only and is not actual experimental data for the target compound.

Biological ActivityAssay TypeCell Line / OrganismMetricHypothetical ValueReference Compound
Anticancer MTT AssayHuman Colon Carcinoma (HCT-116)IC5015 µMDoxorubicin
Human Breast Adenocarcinoma (MCF-7)IC5025 µMPaclitaxel
Antimicrobial Broth MicrodilutionStaphylococcus aureusMIC32 µg/mLVancomycin
Escherichia coliMIC64 µg/mLCiprofloxacin
Anti-inflammatory Carrageenan-induced Paw EdemaWistar Rats% Inhibition at 3h45%Indomethacin
COX-2 Inhibition AssayOvine COX-2IC505 µMCelecoxib

Experimental Protocols

Detailed experimental protocols are essential for the validation of any potential biological activity. Below are generalized methodologies for the key experiments that would be required to assess the biological profile of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic bacteria.

Methodology:

  • Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the compound in a rat model.

Methodology:

  • Animal Model: Male Wistar rats are used for the study.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of a compound are mediated through its interaction with specific cellular signaling pathways. Based on its structure, this compound could potentially modulate the following pathways.

Apoptosis Induction in Cancer Cells

An electrophilic compound could induce apoptosis by increasing intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

apoptosis_pathway Compound Methyl 2-chloro-2- (2-chlorophenyl)acetate ROS Increased ROS Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by the compound.

Experimental Workflow for Biological Screening

A logical workflow is critical for the systematic evaluation of a novel compound.

experimental_workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening (Cytotoxicity, Antimicrobial) Start->InVitro InVivo In Vivo Studies (Anti-inflammatory) InVitro->InVivo Active? Mechanism Mechanism of Action Studies (Signaling Pathways) InVivo->Mechanism Efficacious? Lead Lead Optimization Mechanism->Lead

Caption: A typical workflow for evaluating biological activity.

Conclusion

While specific biological activity data for this compound is currently limited in the scientific literature, its chemical structure suggests potential as an anticancer, antimicrobial, and anti-inflammatory agent. The information and hypothetical frameworks provided in this guide are intended to serve as a foundation for researchers and drug development professionals to design and execute the necessary studies to fully elucidate its pharmacological profile. Rigorous experimental validation is required to confirm these potential activities and to establish a comprehensive understanding of its mechanism of action.

References

The Dual Role of Chlorine in the Reactivity of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a disubstituted acetic acid derivative with the chemical formula C₉H₈Cl₂O₂.[1] This compound serves as a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals. Its reactivity is complex and is critically governed by the presence and position of its two chlorine atoms. One chlorine atom is attached to the α-carbon of the acetate backbone, while the other is at the ortho (C2) position of the phenyl ring.[2] This guide provides an in-depth analysis of the distinct roles these chlorine atoms play in the chemical behavior of the molecule, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Electronic Effects

The reactivity of this compound is dictated by the electronic and steric influences of its functional groups and, most importantly, the two chlorine atoms. These atoms modulate the electrophilicity of different centers within the molecule, making it susceptible to various chemical transformations.

  • α-Chloro Atom: Located on the carbon adjacent to the carbonyl group, this chlorine atom is a good leaving group in nucleophilic substitution reactions. Its strong inductive effect withdraws electron density from the α-carbon, making it highly electrophilic and prone to attack by nucleophiles.[2]

  • ortho-Chloro Atom: The chlorine on the phenyl ring primarily exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also has a weaker electron-donating resonance effect (+R) because of its lone pairs of electrons.[3] This combination deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself.[3] Crucially, it also influences the stability of reaction intermediates.

The following diagram illustrates the key electronic influences of the chlorine atoms on the molecule's reactive sites.

Caption: Electronic influences of the two chlorine atoms on reactive centers.

Major Reaction Pathways and Reactivity

The electronic landscape created by the chlorine atoms gives rise to several key reaction types for this compound.

Nucleophilic Substitution Reactions

Due to its enhanced electrophilicity, the compound is highly susceptible to nucleophilic attack.[2] This can occur at two primary sites: the α-carbon and the carbonyl carbon.

  • At the α-Carbon (Sₙ1 and Sₙ2): The α-carbon is a prime target for nucleophiles, leading to the displacement of the α-chloro atom. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.[4]

    • Sₙ2 Mechanism: A strong nucleophile attacks the α-carbon in a single, concerted step, displacing the chloride ion. The ortho-chloro group on the phenyl ring can sterically hinder this "backside attack," potentially slowing the reaction rate compared to an unsubstituted equivalent.[4]

    • Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via a two-step Sₙ1 mechanism.[5] This involves the initial departure of the chloride leaving group to form a carbocation intermediate. The stability of this carbocation is crucial. The adjacent carbonyl group is electron-withdrawing and would destabilize a carbocation, but the phenyl ring can offer resonance stabilization. The ortho-chloro group's inductive effect, however, would further destabilize the carbocation.

  • At the Carbonyl Carbon (Nucleophilic Acyl Substitution): The ester group can undergo nucleophilic acyl substitution.[6] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide group (-OCH₃) as the leaving group. The electron-withdrawing effects of both chlorine atoms increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to similar, non-chlorinated esters.

Hydrolysis

Hydrolysis is a specific type of nucleophilic acyl substitution where water acts as the nucleophile. The ester group is hydrolyzed to yield the corresponding carboxylic acid and methanol.[2] This reaction can be catalyzed by either acid or base. The principles of enhanced carbonyl reactivity due to the chlorine atoms apply here as well, suggesting that this compound would hydrolyze more readily than methyl phenylacetate.

Reduction

The compound can be reduced to form the corresponding alcohol.[2] This typically involves the reduction of the ester functional group. The choice of reducing agent will determine the outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Synthesis of this compound

Several synthetic routes are available, with the choice often depending on the desired scale and purity. The conditions of these syntheses highlight the molecule's reactivity.

MethodReactantsCatalyst/ConditionsYieldPurityReference
Esterification 2-chlorophenylglycine, Thionyl chloride, Methanol50–65°C, 5–6 hoursHighHigh[2]
Halogenation & Ester Exchange α-Bromo-2-chlorophenylacetic acid, Methyl acetateLewis Acid (e.g., TiCl₄)>90%>99%[7]
Condensation 4,5,6,7-tetrahydrothienopyridine hydrochloride, methyl α-bromo-2-chlorophenyl acetateAcidic, 60–100°CN/AN/A[2]

Experimental Protocols

Protocol 1: Synthesis via Lewis Acid Catalyzed Ester Exchange

This protocol is adapted from a patented method for a closely related compound and is suitable for large-scale production with high purity.[7]

Objective: To synthesize Methyl α-bromo-2-chlorophenylacetate (a proxy for the title compound's synthesis) via ester exchange.

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methyl acetate

  • Lewis Acid catalyst (e.g., titanium tetrachloride, zinc chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., sodium sulfate)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine α-Bromo-2-chlorophenylacetic acid and an excess of methyl acetate (which also acts as the solvent).

  • Add the Lewis acid catalyst (e.g., titanium tetrachloride) dropwise while monitoring the temperature.

  • Heat the reaction mixture to a controlled temperature (typically reflux) and maintain for 4 to 8 hours.

  • Monitor the reaction progress using HPLC or TLC.

  • Upon completion, cool the mixture to room temperature and quench the reaction by adding water.

  • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product via flash column chromatography if necessary.

The workflow for this experimental procedure is visualized below.

experimental_workflow start Start reactants 1. Combine Reactants (α-Bromo-2-chlorophenylacetic acid, Methyl acetate) start->reactants catalyst 2. Add Lewis Acid Catalyst (e.g., TiCl₄) reactants->catalyst heat 3. Heat Mixture (4-8 hours) catalyst->heat monitor 4. Monitor Progress (HPLC/TLC) heat->monitor monitor->heat Incomplete quench 5. Cool and Quench (Add Water) monitor->quench Complete extract 6. Liquid-Liquid Extraction (Ethyl Acetate) quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify (Optional) (Chromatography) dry->purify product Final Product purify->product Pure end End purify->end Impure/Stop product->end

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for Methyl 2-chloro-2-(2-chlorophenyl)acetate, a compound relevant in pharmaceutical research and development. The following sections detail the chemical and physical properties, toxicological data, safe handling procedures, emergency protocols, and disposal considerations.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂PubChem[1]
Molecular Weight 219.06 g/mol PubChem[1]
CAS Number 90055-47-3PubChem[1]
IUPAC Name This compoundPubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 217.9901349PubChem[1]
Monoisotopic Mass 217.9901349PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Heavy Atom Count 13PubChem[1]
Complexity 241PubChem[1]

Toxicological Information and Hazard Classification

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not publicly available. The hazard classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation Category 3H335: May cause respiratory irritation[1]

Safe Handling and Personal Protective Equipment (PPE)

The safe handling of this compound requires adherence to a hierarchy of controls to minimize exposure.

Hierarchy of Controls cluster_most_effective Most Effective cluster_less_effective Least Effective Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution PPE Personal Protective Equipment (PPE) (Protect the worker with PPE) Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative Administrative->PPE

Hierarchy of controls for chemical safety.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Administrative Controls
  • Training: All personnel handling the substance must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols.

  • Work Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: If swallowed, DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow the workflow below.

Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess the Spill (Size, Location, Hazards) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent materials) PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Absorbed Material (Use non-sparking tools) Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in a Labeled, Sealed Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Report the Incident Dispose->Report

Workflow for responding to a chemical spill.

Disposal

Dispose of this compound and its containers in accordance with all local, regional, and national regulations. This substance should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash. Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Protocols for Hazard Assessment

The following sections outline the methodologies for key experiments used to determine the toxicological properties of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Dosage: A stepwise procedure is used with a starting dose based on the expected toxicity. Doses are administered orally via gavage.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single animal is dosed at the starting level.

    • If the animal survives, two more animals are dosed at the same level.

    • If the initial animal dies, the next dose is lowered.

    • This process is repeated in a stepwise manner to identify the dose that causes mortality.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The result is an estimated LD50 value and a classification of the substance's acute oral toxicity.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: The albino rabbit is the preferred species.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.

    • The exposure period is typically 4 hours.

    • After exposure, the patch and any residual substance are removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Endpoint: The substance is classified as a skin irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: The albino rabbit is the recommended species.

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyelids are held together for about one second to prevent loss of the substance.

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days to assess reversibility.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and consultation of the official Safety Data Sheet (SDS) for this compound. Always consult the SDS and follow all institutional and regulatory guidelines when handling any chemical.

References

A Guide to the Thermal Stability and Decomposition of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a halogenated ester with potential applications as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, storage, and processing, as well as for defining its synthetic utility and potential degradation pathways. This document outlines the recommended experimental approaches for characterizing its thermal properties and discusses potential decomposition mechanisms.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂PubChem[1]
Molecular Weight 219.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 90055-47-3PubChem[1]
Physical Appearance Not specified in available literature-
Boiling Point Not specified in available literature-
Melting Point Not specified in available literature-

Predicted Thermal Stability and Decomposition

While specific data is unavailable, the thermal decomposition of this compound is likely to be influenced by the lability of the C-Cl bond at the alpha-position to the carbonyl group and the potential for elimination reactions. The presence of two chlorine atoms suggests that the decomposition could proceed through complex radical or elimination pathways.

Potential Decomposition Products: Based on the structure, potential thermal decomposition products could include:

  • Hydrogen chloride (HCl)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Methyl chloride (CH₃Cl)

  • Various chlorinated aromatic compounds

Recommended Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation.

    • Record the mass loss as a function of temperature. The onset temperature of mass loss is an indicator of the start of decomposition.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

    • Place both the sample and reference pans in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range relevant to the expected transitions.

    • Record the heat flow to the sample relative to the reference. Endothermic peaks typically represent melting or boiling, while exothermic peaks often indicate decomposition.

4.3. Evolved Gas Analysis (EGA)

  • Objective: To identify the gaseous products evolved during decomposition.

  • Methodology:

    • Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

    • As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

    • Correlate the evolution of specific gases with the mass loss steps observed in the TGA thermogram.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Decomposition Product Analysis cluster_2 Phase 3: Kinetic and Mechanistic Studies A Sample Preparation (this compound) B Thermogravimetric Analysis (TGA) (Determine Onset of Decomposition) A->B C Differential Scanning Calorimetry (DSC) (Identify Thermal Transitions) A->C D TGA coupled with Mass Spectrometry (TGA-MS) (Identify Gaseous Byproducts) B->D E TGA coupled with FTIR (TGA-FTIR) (Confirm Functional Groups of Evolved Gases) B->E F Isothermal TGA (Determine Decomposition Kinetics) B->F G Analysis of Solid Residue (e.g., XRD, SEM-EDX) C->G H Propose Decomposition Pathway D->H E->H F->H G->H

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Safety Considerations

Given the lack of specific toxicity data, this compound should be handled with care, assuming it is a hazardous substance. The GHS hazard statements for this compound indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Thermal decomposition may release toxic and corrosive gases such as HCl, CO, and phosgene, necessitating appropriate engineering controls and safety precautions during thermal analysis experiments.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its evaluation. The proposed experimental workflow, combining TGA, DSC, and EGA, will enable researchers to thoroughly characterize its thermal properties, identify decomposition products, and ensure its safe handling and application in research and development. It is imperative that these experimental investigations are conducted to fill the existing data gap and to support the safe and effective use of this compound.

References

An In-depth Technical Guide to Methyl 2-chloro-2-(2-chlorophenyl)acetate: Historical Context, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a halogenated phenylacetate derivative of significant interest in the pharmaceutical industry. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its prominence arose from its critical role as a key intermediate in the synthesis of the widely used antiplatelet agent, clopidogrel. This technical guide provides a comprehensive overview of the compound's known synthetic routes, physical and spectroscopic properties, and its established applications in organic synthesis.

Historical Context: A Pivotal Intermediate in Pharmaceutical Synthesis

The historical significance of this compound is intrinsically linked to the development of clopidogrel, a thienopyridine-class antiplatelet agent. While the exact date and researchers of its first synthesis are not clearly documented, its utility as a precursor became evident with the rise of clopidogrel as a blockbuster drug. The primary focus of scientific literature and patents surrounding this compound has been on optimizing its synthesis to improve the overall yield and efficiency of the clopidogrel manufacturing process. Its structure, containing two reactive chlorine atoms, makes it a versatile building block for introducing the substituted phenylacetate moiety into larger molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for its handling, characterization, and use in experimental settings.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 90055-47-3PubChem
Molecular Formula C₉H₈Cl₂O₂PubChem
Molecular Weight 219.06 g/mol PubChem
Appearance Not specified (likely a liquid or low-melting solid)Inferred
SMILES COC(=O)C(C1=CC=CC=C1Cl)ClPubChem
InChI InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3PubChem

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are typically found in specialized databases, a summary of available data is provided in Table 2.

SpectroscopyData Availability
¹H NMR Data available in spectral databases
¹³C NMR Data available in spectral databases[1]
Infrared (IR) Data available in spectral databases[1]
Mass Spectrometry (MS) Data available in spectral databases[1]

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the production of clopidogrel. Several methods have been reported, primarily focusing on the chlorination of a precursor. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis typically involves the chlorination of a suitable precursor, such as a derivative of 2-chlorophenylacetic acid. This transformation introduces the second chlorine atom at the alpha-position to the ester group.

SynthesisWorkflow Start 2-Chlorophenylacetic Acid Derivative Chlorination Chlorination Start->Chlorination Product This compound Chlorination->Product ClopidogrelSynthesis Intermediate Methyl 2-chloro-2- (2-chlorophenyl)acetate Reaction Nucleophilic Substitution Intermediate->Reaction Thienopyridine 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Thienopyridine->Reaction Clopidogrel Clopidogrel Reaction->Clopidogrel

References

An In-depth Technical Guide to the Research of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate, with the CAS number 90055-47-3, is a halogenated aromatic ester of significant interest in the pharmaceutical industry.[1] Its primary role is as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its pivotal role in drug development. The information is presented to be a valuable resource for researchers and scientists involved in organic synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a disubstituted acetic acid derivative. The molecular structure consists of a methyl acetate backbone with two chlorine substituents: one on the alpha-carbon of the acetate group and the other on the ortho (C2) position of the phenyl ring.[3]

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
CAS Number 90055-47-3[1]
IUPAC Name This compound[1]
Physical Form Solid[4]
Purity 95%[4]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Clopidogrel. Two primary synthetic routes have been reported in the literature:

  • Chlorination of Methyl (2-chlorophenyl)acetate: This method involves the direct chlorination of the alpha-position of methyl (2-chlorophenyl)acetate.

  • Esterification of 2-chloro-2-(2-chlorophenyl)acetic acid: This route involves the esterification of the corresponding carboxylic acid.

A notable synthetic method involves the reaction of o-chloromandelic acid methyl ester with thionyl chloride.[5]

Experimental Protocol: Synthesis from o-Chloromandelic Acid Methyl Ester[5]

This protocol is based on a patented method for the synthesis of Alpha-chloro-(2-chloro) methyl phenyl acetate.

Materials:

  • o-Chloromandelic acid methyl ester

  • Pyridine (solvent)

  • Thionyl chloride

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, dissolve o-chloromandelic acid methyl ester in pyridine.

  • Stir the solution to ensure complete dissolution.

  • Add thionyl chloride to the reaction mixture.

  • Maintain the reaction temperature between 25°C and 80°C.

  • Allow the reaction to proceed for a duration of 0.5 to 5 hours.

  • After the reaction is complete, filter the mixture.

  • Wash the filter residue with ethyl acetate.

  • Combine the filtrate and the washings.

  • Extract the combined organic solution with water to remove impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the solid sodium sulfate.

  • Remove the solvent from the filtrate by distillation under reduced pressure to obtain this compound.

Quantitative Data:

A related synthesis using sulfuryl chloride resulted in a crude product with an HPLC purity of 40%, indicating the necessity of a thorough purification step.[5]

Role in Clopidogrel Synthesis

This compound is a crucial precursor in the multi-step synthesis of Clopidogrel, a potent antiplatelet medication. The synthesis generally involves the condensation of this intermediate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Clopidogrel_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final_synthesis Final Product Synthesis o-Chloromandelic_acid_methyl_ester o-Chloromandelic acid methyl ester Reaction_Chlorination Chlorination Reaction o-Chloromandelic_acid_methyl_ester->Reaction_Chlorination Thionyl_chloride Thionyl chloride Thionyl_chloride->Reaction_Chlorination Pyridine Pyridine Pyridine->Reaction_Chlorination Methyl_acetate This compound Reaction_Chlorination->Methyl_acetate Condensation_Reaction Condensation Reaction Methyl_acetate->Condensation_Reaction Thienopyridine_derivative 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Thienopyridine_derivative->Condensation_Reaction Clopidogrel Clopidogrel Condensation_Reaction->Clopidogrel

Caption: Synthetic workflow from starting materials to Clopidogrel.

Biological Activity and Signaling Pathways

Currently, there is no available literature detailing the specific biological activities or the direct effects on signaling pathways of this compound itself. Its significance lies in its role as a chemical building block for the synthesis of Clopidogrel.

The final product, Clopidogrel, is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on platelets, which inhibits ADP-mediated activation of the GPIIb/IIIa complex. This action ultimately blocks platelet aggregation.

Clopidogrel_MoA Clopidogrel_Prodrug Clopidogrel (Prodrug) Liver_Metabolism Hepatic Metabolism (CYP450) Clopidogrel_Prodrug->Liver_Metabolism Activation Active_Metabolite Active Thiol Metabolite Liver_Metabolism->Active_Metabolite P2Y12_Receptor P2Y12 ADP Receptor on Platelet Active_Metabolite->P2Y12_Receptor Irreversible Inhibition GPIIb_IIIa_Activation GPIIb/IIIa Complex Activation P2Y12_Receptor->GPIIb_IIIa_Activation Inhibits Platelet_Aggregation Platelet Aggregation P2Y12_Receptor->Platelet_Aggregation Prevents GPIIb_IIIa_Activation->Platelet_Aggregation Leads to

Caption: Mechanism of action of Clopidogrel.

Conclusion

This compound is a vital chemical intermediate, primarily recognized for its indispensable role in the synthesis of the widely used antiplatelet drug, Clopidogrel. While detailed public information on its specific biological activities and comprehensive spectroscopic data is limited, understanding its synthesis is paramount for pharmaceutical chemists. The synthetic route involving the chlorination of o-chloromandelic acid methyl ester with thionyl chloride presents a viable method for its preparation. Further research into optimizing this synthesis and fully characterizing the compound would be beneficial for the drug development community.

References

Methodological & Application

Application Notes and Protocols: Methyl 2-chloro-2-(2-chlorophenyl)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a halogenated aromatic ester of significant interest in organic synthesis, primarily serving as a key intermediate in the production of various pharmaceuticals. Its chemical structure, featuring two chlorine atoms, imparts a unique reactivity profile, making it a versatile building block for creating complex molecular architectures.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a particular focus on its role in the synthesis of the antiplatelet agent, Clopidogrel.

Physicochemical Properties

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 90055-47-3[1][2]
Molecular Formula C₉H₈Cl₂O₂[2]
Molecular Weight 219.06 g/mol [2]
SMILES COC(=O)C(C1=CC=CC=C1Cl)Cl[1][2]

Applications in Organic Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The presence of two reactive chlorine atoms allows for sequential or simultaneous nucleophilic substitution reactions, enabling the introduction of diverse functional groups.[1]

Key Intermediate in Clopidogrel Synthesis

This compound is a crucial intermediate in the industrial synthesis of Clopidogrel, a widely used antiplatelet medication.[3][4][5] The synthesis involves the reaction of this intermediate with a thienopyridine derivative.

A closely related and often used alternative in Clopidogrel synthesis is methyl α-bromo-2-chlorophenylacetate, which undergoes similar nucleophilic substitution reactions.[6][7][8] The choice between the chloro and bromo derivatives often depends on factors like reactivity, cost, and availability.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common industrial method for the synthesis of this compound via the esterification of 2-chlorophenylglycine.[1]

Materials:

  • 2-chlorophenylglycine

  • Thionyl chloride (SOCl₂)

  • Methanol (CH₃OH)

  • Toluene

Procedure:

  • In a reaction vessel, suspend 2-chlorophenylglycine in methanol.

  • Slowly add thionyl chloride to the suspension while maintaining the temperature between 50-65°C. The molar ratio of 2-chlorophenylglycine to thionyl chloride to methanol should be approximately 1:1:1.[1]

  • Stir the reaction mixture at this temperature for 5-6 hours to ensure complete conversion.[1]

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • The resulting crude product, methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, can be carried forward to the next step.

  • For the chlorination step, the resulting amino ester is subjected to a Sandmeyer-type reaction or other diazotization-chlorination procedures to replace the amino group with a chlorine atom, yielding this compound.

Quantitative Data:

ParameterConditionNotes
Reactant Ratio 2-chlorophenylglycine:thionyl chloride:methanol = 1:1:1Stoichiometric balance is crucial for high yield.[1]
Temperature 50–65°CControlled heating prevents side reactions.[1]
Reaction Time 5–6 hoursEnsures complete esterification.[1]
Solvent TolueneOften used in the subsequent chlorination step to minimize side reactions like racemization.[1]
Product Form Methyl ester hydrochlorideCan be used directly in the subsequent chlorination step.[1]
Protocol 2: Synthesis of Clopidogrel Intermediate using a Related Bromo-Analog

This protocol outlines the synthesis of a key intermediate for Clopidogrel using the bromo-analog, α-bromo-2-chlorophenyl acetic acid methyl ester. This illustrates a common alternative synthetic route.

Materials:

  • α-Bromo-2-chlorophenyl acetic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Chloroform

  • 10% Aqueous Sodium Bicarbonate Solution

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride

  • Sodium Bicarbonate

Procedure:

  • Esterification:

    • Dissolve 350.0 g of α-bromo-2-chlorophenyl acetic acid in 1.18 L of methanol.

    • Add 53.20 g of concentrated sulfuric acid.

    • Reflux the reaction mixture for 4 hours.

    • Distill off the methanol to obtain a syrupy mass.

    • Add 560 ml of water and extract the product with 560 ml of chloroform.

    • Wash the chloroform layer with 1.12 L of 10% aqueous sodium bicarbonate solution, followed by a water wash.

    • Distill off the chloroform to obtain α-bromo-2-(2-chlorophenyl) acetic acid methyl ester as a syrupy mass. (Yield: 352.0 g, Purity: 95.85%).[6]

  • Condensation:

    • Dissolve the 352.0 g of the methyl ester obtained in the previous step in 1.75 L of methanol.

    • Add 264.65 g of sodium bicarbonate.

    • Add 217.66 g of 4,5,6,7-tetrahydro thieno [3,2-c] pyridine hydrochloride.

    • Reflux the reaction mixture for 4 hours.

    • Distill off the methanol to get a thick mass.

    • Add 1.4 L of water to the mass with stirring and extract with chloroform (675 ml x 2).

    • Distill off the chloroform to obtain the crude racemic clopidogrel base.[6]

Reaction Pathways and Workflows

Synthesis_of_Methyl_2_chloro_2_2_chlorophenyl_acetate A 2-chlorophenylglycine C Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride A->C Esterification (50-65°C, 5-6h) B Thionyl Chloride, Methanol E This compound C->E Sandmeyer-type reaction D Diazotization/ Chlorination

Caption: Synthesis of this compound.

Clopidogrel_Synthesis_Workflow cluster_ester Ester Synthesis cluster_condensation Condensation Reaction cluster_resolution Chiral Resolution A α-bromo-2-chlorophenyl acetic acid C α-bromo-2-(2-chlorophenyl) acetic acid methyl ester A->C Reflux, 4h B Methanol, H₂SO₄ F Racemic Clopidogrel Base C->F Reflux, 4h D 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride E Sodium Bicarbonate H (S)-(+)-Clopidogrel F->H G Resolving Agent (e.g., Camphorsulfonic acid)

Caption: General workflow for Clopidogrel synthesis.

Conclusion

This compound and its bromo-analog are indispensable intermediates in the synthesis of Clopidogrel and potentially other pharmaceuticals. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize these compounds in their synthetic endeavors. Careful control of reaction conditions is paramount to achieving high yields and purity of the desired products. Further research may explore alternative, more efficient, and environmentally benign synthetic routes for these valuable intermediates.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a valuable chiral α-halo ester that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The presence of a chlorine atom on the α-carbon to the ester carbonyl group makes this position highly susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide range of functional groups, making it a versatile building block in medicinal chemistry and organic synthesis.

This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with various nucleophiles, including amines, azides, and thiolates. The information presented here is intended to guide researchers in the efficient and successful synthesis of novel derivatives for drug discovery and development.

General Reaction Mechanism

Nucleophilic substitution at the α-position of α-halo esters, such as this compound, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The formation of a carbocation at the α-position is energetically unfavorable, thus disfavoring an SN1 pathway.[1]

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside of the carbon-chlorine bond. This backside attack leads to an inversion of the stereochemical configuration at the chiral center. The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are transiently bonded to the carbon atom.

The reactivity of the substrate is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon more electrophilic.

Experimental Protocols

Herein, we provide detailed experimental protocols for the nucleophilic substitution of this compound with representative amine, azide, and thiolate nucleophiles.

Protocol 1: Reaction with an Amine (Synthesis of a Clopidogrel Intermediate)

This protocol describes the reaction of (S)-methyl 2-chloro-2-(2-chlorophenyl)acetate with 2-(2-thienyl)ethylamine, a key step in the synthesis of Clopidogrel.

Materials:

  • (S)-Methyl 2-chloro-2-(2-chlorophenyl)acetate

  • 2-(2-thienyl)ethylamine

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Acetonitrile, Dimethylformamide (DMF), or a mixture of alcohols (e.g., methanol, ethanol, isopropanol) and water.

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of (S)-methyl 2-chloro-2-(2-chlorophenyl)acetate (1.0 eq) in the chosen solvent, add 2-(2-thienyl)ethylamine (1.0-1.2 eq) and potassium carbonate (2.0-3.0 eq).

  • Stir the reaction mixture at a temperature ranging from 60°C to 110°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from 10 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate.

Protocol 2: Reaction with Sodium Azide

This protocol provides a general method for the synthesis of methyl 2-azido-2-(2-chlorophenyl)acetate, a versatile intermediate for the introduction of nitrogen-containing functionalities. This protocol is adapted from the synthesis of methyl azidoacetate from methyl bromoacetate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Solvent: Dimethylformamide (DMF) or a mixture of acetone and water.

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add sodium azide (1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-60°C to increase the reaction rate. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-azido-2-(2-chlorophenyl)acetate.

  • The crude product can be purified by column chromatography if necessary. Caution: Organic azides can be explosive. Handle with care and avoid heating to high temperatures.

Protocol 3: Reaction with a Thiolate Nucleophile

This protocol outlines a general procedure for the reaction of this compound with a thiol to form a thioether derivative.

Materials:

  • This compound

  • Thiol of choice (e.g., thiophenol, sodium thiomethoxide)

  • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH)

  • Solvent: Anhydrous Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile.

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a solution of the thiol (1.0-1.2 eq) in the anhydrous solvent under an inert atmosphere, add the base (1.1-1.5 eq) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes to generate the thiolate anion.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the thiolate solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and reported yields for the nucleophilic substitution of this compound and related α-halo esters with various nucleophiles. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different literature sources.

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
2-(2-thienyl)ethylamine(S)-Methyl 2-chloro-2-(2-chlorophenyl)acetateK₂CO₃AcetonitrileReflux12~85
Sodium AzideMethyl bromoacetate-Acetone/WaterReflux289-90
Sodium thiomethoxide4-bromophenylacetic acid-DMF1302479.3
Potassium CyanideMethyl 2-(chloromethyl)benzoate-----

Mandatory Visualizations

G cluster_workflow General Experimental Workflow A Reactants (this compound, Nucleophile, Base) B Solvent Addition A->B 1. C Reaction (Stirring, Heating) B->C 2. D Workup (Quenching, Extraction, Washing) C->D 3. E Purification (Column Chromatography) D->E 4. F Product Characterization (NMR, MS, etc.) E->F 5.

Caption: General workflow for nucleophilic substitution.

Caption: The SN2 reaction mechanism.

References

Application Notes and Protocols: Methyl 2-chloro-2-(2-chlorophenyl)acetate as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring two chlorine atoms on the phenyl ring, imparts significant reactivity, making it a valuable building block in organic synthesis.[2] This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its role in the synthesis of the widely used antiplatelet agent, Clopidogrel.[3]

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈Cl₂O₂[4]
Molecular Weight 219.06 g/mol [4]
CAS Number 90055-47-3[1][4]
Appearance Colorless to light orange to yellow clear liquid or solid[5][6]
IUPAC Name This compound[4]

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key starting material in the industrial synthesis of Clopidogrel.[1][7] Clopidogrel is a potent oral antiplatelet agent used to inhibit blood clots in coronary artery, peripheral vascular, and cerebrovascular diseases.[3][7] The synthesis involves the reaction of this compound with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[8]

Synthetic Pathway for Clopidogrel

The synthesis of racemic Clopidogrel from this compound is a well-established industrial process. The following diagram illustrates the key synthetic step.

Synthesis Intermediate Methyl 2-chloro-2- (2-chlorophenyl)acetate Product Racemic Clopidogrel Intermediate->Product Na2CO3, NaI (cat.) DMF, 80°C Reagent 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Reagent->Product

Caption: Synthesis of Racemic Clopidogrel.

Experimental Protocols

Protocol 1: Synthesis of Racemic Clopidogrel

This protocol outlines a common method for the synthesis of racemic Clopidogrel from this compound.

Materials:

  • This compound

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Sodium carbonate (Na₂CO₃)

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Hexane

Procedure:

  • To a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (100 g) in DMF (100 mL), add a catalytic amount of sodium iodide (1.0 g).[8]

  • Add this compound (34.7 g, 0.144 mole) and sodium carbonate (15.26 g, 0.144 mole) to the solution.[8]

  • Heat the reaction mixture to 80°C and stir for 15 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of Ethyl Acetate/Hexane (1:1 v/v).[8] The expected Rf value for the product is approximately 0.85.[8]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • The resulting racemic clopidogrel can then be isolated and purified.

Protocol 2: Alternative Synthesis and Work-up

This protocol provides an alternative method with a different solvent and base system.

Materials:

  • (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester

  • 2-(2-Thienyl) ethyl tosylate

  • Dipotassium hydrogen phosphate

  • Toluene

  • Water

Procedure:

  • To a reaction vessel containing toluene (250 L), add dipotassium hydrogen phosphate (336.81 kg) and the (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester (130 kg).[7]

  • Add 2-(2-Thienyl) ethyl tosylate to the mixture.

  • Stir the reaction mixture at 100°C for 30 hours.[7]

  • After cooling to 30°C, add toluene (380 L) and water (1125 L).[7]

  • Separate the organic layer, which contains the desired intermediate for subsequent cyclization to form Clopidogrel.[7]

Data Presentation

The following table summarizes reaction parameters from different synthetic approaches for Clopidogrel and related intermediates.

Intermediate/ProductKey ReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Methyl α-bromo-2-chlorophenylacetateα-Bromo-2-chlorophenylacetic acid, Methyl acetateTitanium tetrachlorideMethyl acetateReflux493.3799.6[9][10]
Racemic ClopidogrelThis compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridineSodium carbonateDMF8015--[8]
(S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate(S)-o-chlorophenylglycine methyl ester, Thiophene-2-ethyl p-toluenesulfonateDipotassium hydrogen phosphateSuccinonitrile70-HighHigh[11]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a pharmaceutical intermediate like Clopidogrel.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactant A (Methyl 2-chloro-2- (2-chlorophenyl)acetate) C Reaction A->C B Reactant B (4,5,6,7-Tetrahydrothieno [3,2-c]pyridine) B->C D Quenching C->D E Extraction D->E F Washing E->F G Drying F->G H Concentration G->H I Crystallization / Chromatography H->I J Filtration & Drying I->J K Final Product J->K L QC Analysis (HPLC, NMR, MS) K->L

Caption: General Experimental Workflow.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and essential intermediate in the pharmaceutical industry, particularly for the synthesis of Clopidogrel. The protocols and data presented in these application notes provide a comprehensive resource for researchers and drug development professionals working with this compound. Adherence to the outlined procedures and safety precautions is crucial for successful and safe synthesis.

References

Application of Methyl 2-chloro-2-(2-chlorophenyl)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a versatile chemical intermediate with potential applications in the synthesis of various agrochemicals. Its bifunctional nature, possessing both a reactive chloroacetyl group and a substituted phenyl ring, makes it a valuable building block for constructing complex molecules with desired biological activities. This document outlines the application of this compound and its analogs in the synthesis of a key intermediate for strobilurin-type fungicides, a class of broad-spectrum antifungal agents widely used in agriculture.

Synthesis of a Fungicide Intermediate

This compound can be considered a precursor for the synthesis of (E)-2-(2'-chloromethyl)phenyl-2-methoxyimino methyl acetate, a crucial intermediate in the production of certain strobilurin fungicides. The synthesis involves a multi-step process, and while publicly available literature does not detail a direct route from this compound, a closely related pathway starting from a similar phenylacetic acid derivative provides a blueprint for its potential utilization.

A patented method for synthesizing (E)-2-(2'-chloromethyl)phenyl-2-methoxyimino methyl acetate highlights a synthetic strategy that can be adapted for the use of this compound. The process involves the introduction of a methoxyimino group and subsequent modifications to the phenyl ring.

Reaction Scheme:

The overall synthetic pathway can be visualized as a sequence of reactions starting from a substituted phenylacetate. The key transformations involve chlorination, cyanation, esterification, and oximation.

G A This compound B Intermediate A A->B Reaction with alkali metal cyanide C Intermediate B B->C Reaction with methanol and HCl D Intermediate C C->D Reaction with methoxylamine hydrochloride E (E)-2-(2'-chloromethyl)phenyl-2-methoxyimino methyl acetate D->E Final processing and purification

Figure 1: Proposed synthetic pathway for a fungicide intermediate.

Experimental Protocols

The following protocols are adapted from a patented process for a structurally similar starting material and outline the key experimental steps for the synthesis of (E)-2-(2'-chloromethyl)phenyl-2-methoxyimino methyl acetate.

Protocol 1: Cyanation

  • To a reaction vessel, add the starting phenylacetate derivative, an organic solvent (e.g., a non-polar aromatic solvent or a halogenated hydrocarbon), and a phase transfer catalyst (e.g., a quaternary ammonium salt).

  • Add an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide).

  • Stir the mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction and separate the organic layer.

  • Wash the organic layer with water and brine, then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude cyanated intermediate.

Protocol 2: Esterification

  • Dissolve the crude cyanated intermediate in an organic solvent and methanol.

  • Bubble dry hydrogen chloride gas through the solution at a controlled temperature.

  • Monitor the reaction progress until completion.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash and dry the organic extract.

  • Concentrate the solution to obtain the crude ester intermediate.

Protocol 3: Oximation

  • Dissolve the crude ester intermediate in an organic solvent.

  • Add methoxylamine hydrochloride to the solution.

  • Heat the reaction mixture at a specified temperature for a set duration.

  • After the reaction is complete, cool the mixture and perform a work-up procedure involving washing with water and an appropriate aqueous solution.

  • Dry the organic layer and remove the solvent to yield the crude target product.

Protocol 4: Purification

  • Dissolve the crude (E)-2-(2'-chloromethyl)phenyl-2-methoxyimino methyl acetate in a suitable solvent (e.g., methanol).

  • Heat the solution to reflux to ensure complete dissolution.

  • Cool the solution to induce crystallization.

  • Filter the crystalline product and wash it with a cold solvent.

  • Dry the purified product in an oven at a controlled temperature.

Data Presentation

The following table summarizes the quantitative data obtained from different batches in a patented synthesis of (E)-2-(2'-chloromethyl)phenyl-2-methoxyimino methyl acetate, demonstrating the efficiency of the process.

Batch No.Starting Material (g)Crude Product (g)Purified Product (g)Purity (%)Yield (%)
1200180151.597.881.5
2200175142.598.080.2
3200160109.698.068.4

Table 1: Summary of quantitative data from the synthesis of a fungicide intermediate[1].

Logical Workflow for Agrochemical Synthesis

The development of a new agrochemical from a starting material like this compound follows a structured workflow, from initial synthesis to final product formulation.

G cluster_0 Synthesis & Optimization cluster_1 Purification & Analysis cluster_2 Biological Evaluation cluster_3 Formulation & Production A Starting Material (this compound) B Reaction Condition Screening A->B C Intermediate Synthesis B->C D Final Product Synthesis C->D E Crystallization D->E F Chromatography D->F G Spectroscopic Analysis (NMR, MS) E->G H Purity Assessment (HPLC, GC) F->H I In vitro Fungicidal Assay G->I H->I J Greenhouse Trials I->J K Field Trials J->K L Formulation Development K->L M Scale-up Synthesis K->M N Commercial Product L->N M->N

Figure 2: General workflow for agrochemical development.

While direct, publicly documented evidence of the use of this compound in the synthesis of commercial agrochemicals is limited, its structural similarity to key precursors of potent fungicides suggests its high potential as a valuable starting material. The provided protocols, adapted from existing patented syntheses, offer a foundational methodology for researchers and scientists in the field of agrochemical development to explore the utility of this compound in creating novel and effective crop protection agents. Further research and process optimization are necessary to fully realize the potential of this compound in this critical industry.

References

Application Notes and Protocols: Reaction of Methyl 2-chloro-2-(2-chlorophenyl)acetate with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a valuable synthetic intermediate, particularly in the field of medicinal chemistry. Its reactivity, primarily centered around the α-chloro group, allows for the introduction of various functionalities through nucleophilic substitution reactions. The reaction of this α-chloroester with primary and secondary amines is a fundamental transformation that leads to the formation of α-amino esters. These products are key structural motifs in a wide range of biologically active molecules, including the well-known antiplatelet agent, clopidogrel.

This document provides detailed application notes and protocols for the reaction of this compound with amines. It covers the general reaction mechanism, experimental conditions, and highlights its application in the synthesis of pharmaceutical agents.

Reaction Mechanism and Stereochemistry

The reaction of this compound with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

It is important to note that the primary amine product still possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. Consequently, it can react with another molecule of the α-chloroester, leading to the formation of a secondary amine. This process can continue, potentially yielding tertiary amines and even quaternary ammonium salts. To favor the formation of the primary amine product, an excess of the amine nucleophile is often employed.

The reaction creates a chiral center at the α-carbon. If a racemic mixture of this compound is used, the product will also be a racemic mixture of the corresponding α-amino ester. Enantiomerically pure products can be obtained by using a chiral amine or by employing chiral separation techniques post-reaction.

Applications in Drug Development

The derivatives of the reaction between this compound and amines are of significant interest in drug discovery and development. A prime example is the synthesis of Clopidogrel , an antiplatelet drug that prevents blood clots. A key step in the synthesis of clopidogrel involves the reaction of a derivative of this compound with an amine.

Signaling Pathway of Clopidogrel

Clopidogrel is a prodrug that is metabolized in the liver by cytochrome P450 enzymes to its active metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets. The P2Y12 receptor is a chemoreceptor for adenosine diphosphate (ADP). By blocking this receptor, the active metabolite of clopidogrel prevents ADP from binding and initiating a signaling cascade that leads to platelet aggregation. This inhibition of platelet aggregation is crucial in preventing thrombosis in patients with cardiovascular diseases.

Clopidogrel_Signaling_Pathway cluster_0 Liver Metabolism cluster_1 Platelet Clopidogrel Clopidogrel (Prodrug) CYP450 Cytochrome P450 (e.g., CYP2C19, CYP3A4) Clopidogrel->CYP450 Oxidation Active_Metabolite Active Thiol Metabolite CYP450->Active_Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversibly Inhibits Platelet_Aggregation Platelet Aggregation P2Y12->Platelet_Aggregation Activates ADP ADP ADP->P2Y12 Binds to Experimental_Workflow Start Start Reactants Combine this compound, amine, base, and solvent Start->Reactants Reaction Heat and stir reaction mixture (Monitor by TLC/LC-MS) Reactants->Reaction Workup Aqueous workup (e.g., add water and extract with organic solvent) Reaction->Workup Purification Purify crude product (e.g., column chromatography, crystallization) Workup->Purification Characterization Characterize pure product (NMR, MS, IR) Purification->Characterization End End Characterization->End Reaction_Components cluster_Inputs Reactants & Conditions cluster_Outputs Products & Byproducts Ester This compound (Electrophile) Product Methyl 2-(dialkylamino)-2-(2-chlorophenyl)acetate (Desired Product) Ester->Product Forms C-N bond Amine Amine (R¹R²NH) (Nucleophile) Amine->Product Provides Amino Group Base Base (e.g., K₂CO₃, TEA) (Acid Scavenger) Salt Chloride Salt of Protonated Base (Byproduct) Base->Salt Neutralizes HCl Solvent Solvent (e.g., ACN, DMF) (Reaction Medium) Solvent->Product Solvent->Salt

Application Note: Facile Hydrolysis of Methyl 2-chloro-2-(2-chlorophenyl)acetate to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient protocol for the hydrolysis of Methyl 2-chloro-2-(2-chlorophenyl)acetate to its corresponding carboxylic acid, 2-chloro-2-(2-chlorophenyl)acetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol is adapted from a well-established procedure for a structurally similar substrate and is suitable for researchers and professionals in drug development and organic synthesis. Both acid-catalyzed and base-catalyzed methods are presented, offering flexibility based on substrate compatibility and available laboratory resources.

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic chemistry. 2-chloro-2-(2-chlorophenyl)acetic acid is a valuable building block in medicinal chemistry. Its synthesis via the hydrolysis of the corresponding methyl ester is a common and practical approach. This document provides detailed experimental protocols for this conversion under both acidic and basic conditions, along with tabulated data for expected yields and key physical properties.

Data Presentation

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisReference
Starting Material This compoundThis compoundN/A
Product 2-chloro-2-(2-chlorophenyl)acetic acid2-chloro-2-(2-chlorophenyl)acetic acidN/A
Catalyst/Reagent Concentrated Hydrochloric Acid, Glacial Acetic AcidSodium Hydroxide[1]
Solvent Glacial Acetic AcidMethanol/Dichloromethane[2]
Reaction Temperature RefluxRoom Temperature[1][2]
Reaction Time 1.5 - 2 hoursMonitored by TLC[1][2]
Typical Yield 80-85% (analogous reaction)High (not specified)[1]
Product Melting Point 92-95 °C92-95 °C[3]
Product Molecular Weight 205.03 g/mol 205.03 g/mol [3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from the hydrolysis of the structurally similar ethyl α-chlorophenylacetate.[1]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Hexane (for recrystallization, optional)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), glacial acetic acid (approx. 2 volumes relative to the ester), and concentrated hydrochloric acid (approx. 1 volume relative to the ester).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Add the bicarbonate solution slowly until the effervescence ceases and the solution is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude 2-chloro-2-(2-chlorophenyl)acetic acid can be purified by recrystallization from a suitable solvent such as hexane to afford a white to light yellow crystalline solid.

Protocol 2: Base-Catalyzed Hydrolysis of a Hindered Ester

This protocol is a general method for the hydrolysis of sterically hindered esters and can be adapted for the target molecule.[2]

Materials:

  • This compound

  • Methanol

  • Dichloromethane

  • 3 N Sodium Hydroxide solution

  • Dilute Hydrochloric Acid

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottomed flask with a magnetic stirrer, dissolve this compound (1.0 eq) in a 9:1 mixture of dichloromethane and methanol.

  • Reaction: Add a methanolic solution of 3 N sodium hydroxide (3.0 eq) to the ester solution. Stir the mixture at room temperature. The reaction progress should be monitored by TLC. The sodium salt of the carboxylic acid may precipitate out of the solution.

  • Work-up: Upon completion of the reaction, remove the solvents under reduced pressure. Add water to the residue to dissolve the sodium carboxylate salt.

  • Acidification and Extraction: Cool the aqueous solution in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic. The carboxylic acid will precipitate out. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-chloro-2-(2-chlorophenyl)acetic acid by recrystallization if necessary.

Visualizations

experimental_workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis ester1 This compound reaction1 Reflux (1.5-2h) ester1->reaction1 reagents1 Glacial Acetic Acid, Conc. HCl reagents1->reaction1 workup1 Quench with NaHCO3 & Ice reaction1->workup1 extraction1 Extract with Et2O or EtOAc workup1->extraction1 purification1 Dry, Concentrate, Recrystallize extraction1->purification1 product1 2-chloro-2-(2-chlorophenyl)acetic acid purification1->product1 ester2 This compound reaction2 Stir at RT ester2->reaction2 reagents2 NaOH in MeOH/CH2Cl2 reagents2->reaction2 workup2 Evaporate Solvents, Add H2O reaction2->workup2 acidification Acidify with HCl workup2->acidification extraction2 Extract with Et2O or EtOAc acidification->extraction2 purification2 Dry, Concentrate, Recrystallize extraction2->purification2 product2 2-chloro-2-(2-chlorophenyl)acetic acid purification2->product2

Caption: Experimental workflows for acid and base-catalyzed hydrolysis.

reaction_pathway cluster_conditions Reaction Conditions start This compound (Ester) intermediate_acid Protonated Ester (Intermediate) start->intermediate_acid H+ intermediate_base Tetrahedral Intermediate start->intermediate_base OH- product 2-chloro-2-(2-chlorophenyl)acetic acid (Carboxylic Acid) intermediate_acid->product +H2O -CH3OH -H+ intermediate_base->product -CH3O- acid Acidic (H+) base Basic (OH-)

Caption: Simplified reaction pathways for ester hydrolysis.

References

Application Notes and Protocols for the Reduction of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical reduction of methyl 2-chloro-2-(2-chlorophenyl)acetate to its corresponding alcohol, 2-chloro-1-(2-chlorophenyl)ethanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols outlined below utilize common laboratory reducing agents and offer a comparative analysis of their efficacy and reaction parameters.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. In the context of drug development, the synthesis of halo-alcohols such as 2-chloro-1-(2-chlorophenyl)ethanol is of significant interest as these compounds serve as versatile building blocks for more complex molecules, including antifungal agents and β-adrenoceptor agonists.[1] The presence of an α-chloro substituent in the starting material, this compound, introduces specific considerations for the choice of reducing agent and reaction conditions to ensure high yield and purity of the desired product.

This document details two primary methods for this reduction: one using the potent reducing agent Lithium Aluminum Hydride (LiAlH₄) and an alternative method employing Sodium Borohydride (NaBH₄) with an activating agent, which offers a milder and more selective approach.

Comparative Data of Reduction Methods

The following table summarizes the quantitative data for the described reduction protocols, allowing for easy comparison of the two methods.

ParameterMethod 1: Lithium Aluminum HydrideMethod 2: Sodium Borohydride with LiCl
Reducing Agent LiAlH₄NaBH₄ / LiCl
Solvent Anhydrous Tetrahydrofuran (THF)Tetrahydrofuran (THF) / Methanol (MeOH)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours3 - 5 hours
Molar Ratio (Reagent:Ester) 1.5 : 12 : 1 (NaBH₄), 1.5 : 1 (LiCl)
Typical Yield 85 - 95%70 - 85%
Work-up Procedure Aqueous quench (Fieser work-up)Aqueous quench and extraction
Purity (pre-purification) ~90%~85%

Experimental Protocols

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols with high efficiency.[2][3][4][5][6] Due to its high reactivity, it must be handled under anhydrous conditions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ (1.5 equivalents). Anhydrous THF (50 mL) is added carefully to the flask. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Ester: this compound (1 equivalent) is dissolved in anhydrous THF (25 mL) and added dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Work-up): The reaction mixture is cooled back to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used)

  • Work-up: The resulting granular precipitate is filtered off and washed with ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-chloro-1-(2-chlorophenyl)ethanol.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: Reduction using Sodium Borohydride (NaBH₄) with Lithium Chloride (LiCl)

Sodium borohydride is a milder reducing agent and typically does not reduce esters.[7][8] However, its reactivity can be enhanced by the addition of Lewis acids such as lithium chloride, allowing for the reduction of esters under less stringent conditions than LiAlH₄.[9]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Lithium Chloride (LiCl)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with this compound (1 equivalent) and lithium chloride (1.5 equivalents). THF (50 mL) and Methanol (25 mL) are added, and the mixture is stirred until the solids are dissolved.

  • Addition of Reducing Agent: Sodium borohydride (2 equivalents) is added portion-wise to the solution at room temperature over 20 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 3-5 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Work-up: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to afford the crude 2-chloro-1-(2-chlorophenyl)ethanol.

  • Purification: If required, the crude product can be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound to 2-chloro-1-(2-chlorophenyl)ethanol.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Isolation & Purification A Reaction Setup (Flask, Stirrer, N2) B Addition of Reagents (Ester, Reducing Agent, Solvent) A->B C Reaction Monitoring (TLC) B->C D Quenching (e.g., Water, aq. NaOH or aq. NH4Cl) C->D E Extraction & Washing (Ethyl Acetate, Brine) D->E F Drying & Filtration (Na2SO4) E->F G Solvent Removal (Rotary Evaporator) F->G H Purification (Column Chromatography) G->H I Final Product 2-chloro-1-(2-chlorophenyl)ethanol H->I

Caption: General experimental workflow for the synthesis of 2-chloro-1-(2-chlorophenyl)ethanol.

Reaction Mechanism: Ester Reduction with LiAlH₄

This diagram outlines the mechanistic pathway for the reduction of an ester to a primary alcohol using lithium aluminum hydride.

G Ester This compound Tetrahedral1 Tetrahedral Intermediate 1 Ester->Tetrahedral1 1. Nucleophilic attack by H⁻ (from AlH₄⁻) Aldehyde Intermediate Aldehyde Tetrahedral1->Aldehyde 2. Elimination of Methoxide Tetrahedral2 Tetrahedral Intermediate 2 Aldehyde->Tetrahedral2 3. Nucleophilic attack by H⁻ (from AlH₄⁻) Alkoxide Alkoxide Tetrahedral2->Alkoxide Alcohol 2-chloro-1-(2-chlorophenyl)ethanol Alkoxide->Alcohol 4. Protonation (Work-up)

Caption: Mechanism of ester reduction to a primary alcohol using a hydride reagent.[6]

References

Application Notes and Protocols for Methyl 2-chloro-2-(2-chlorophenyl)acetate and its Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Methyl 2-chloro-2-(2-chlorophenyl)acetate in the Synthesis of Clopidogrel Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound and its analogs, particularly the α-bromo and α-amino derivatives, are critical starting materials in the pharmaceutical industry. While their direct application in classical Friedel-Crafts reactions is not prevalent, they serve as pivotal electrophiles in nucleophilic substitution reactions for the synthesis of the antiplatelet drug, Clopidogrel.[1][2] Clopidogrel is a potent antithrombotic agent widely used in the treatment of cardiovascular diseases.[3]

This document provides detailed application notes and protocols for the use of a key derivative, methyl α-bromo-2-chlorophenylacetate, in the synthesis of a crucial Clopidogrel intermediate, (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate. This reaction, a cornerstone in many Clopidogrel synthesis routes, involves the alkylation of an amine rather than a traditional Friedel-Crafts reaction on an aromatic ring.

Part 1: Synthesis of Methyl α-bromo-2-chlorophenylacetate

A common precursor for the subsequent alkylation step is the brominated analog of the title compound, which can be synthesized from the corresponding acid.

Experimental Protocol 1: Esterification of α-Bromo-2-chlorophenylacetic Acid

This protocol describes the synthesis of methyl α-bromo-2-chlorophenylacetate via acid-catalyzed esterification.

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure: [4]

  • Dissolve α-bromo-2-chlorophenylacetic acid (350.0 g) in methanol (1.18 L) in a suitable reaction vessel.

  • Carefully add concentrated sulfuric acid (53.2 g) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After completion of the reaction (monitored by TLC or HPLC), distill off the methanol under vacuum to obtain a syrupy mass.

  • Add water (560 mL) to the residue and extract the product into chloroform (560 mL).

  • Separate the organic layer and wash it with 10% aqueous sodium bicarbonate solution (1.12 L), followed by a final wash with water.

  • Distill the chloroform from the organic extract to yield the title compound as a syrupy mass.

An alternative method involves an ester exchange reaction with methyl acetate using a Lewis acid catalyst, which can offer high yields.[5]

Quantitative Data for Synthesis of Methyl α-bromo-2-chlorophenylacetate
MethodReactantsCatalystYieldPurity (HPLC)Reference
Conventional Esterification α-bromo-o-chlorophenylacetic acid, MethanolH₂SO₄87.7%99.1%[5]
Ester Exchange α-bromo-o-chlorophenylacetic acid, Methyl AcetateZinc Chloride93.4%99.6%[5]

Part 2: Synthesis of Clopidogrel Intermediate via Nucleophilic Substitution

The primary application of methyl α-halo-(2-chlorophenyl)acetates is the alkylation of 2-thiophene ethylamine. This reaction forms the core structure of the Clopidogrel intermediate.

Reaction Scheme

Where 'Th' represents the thiophene ring.

Experimental Protocol 2: Alkylation of 2-Thiophene Ethamine

This protocol outlines the condensation reaction between methyl α-bromo-2-chlorophenylacetate and 2-thiophene ethamine.

Materials:

  • Methyl α-bromo-2-chlorophenylacetate

  • 2-Thiophene ethamine

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a solution of methyl α-bromo-2-chlorophenylacetate in dichloromethane, add 2-thiophene ethamine and sodium bicarbonate.[6]

  • Add water to the mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 4 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up. Separate the organic layer.

  • The organic layer containing the product can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, racemic α-(2-thiophene ethylamino)-2-chlorophenyl acetate, can be purified by chromatography or carried forward to the next step, which may involve resolution and salt formation.[7]

Quantitative Data for Intermediate Synthesis

While specific yield data for the direct coupling is sparse in the provided abstracts, the overall synthesis of Clopidogrel from 2-chlorobenzyl cyanide has been reported with a 16% overall yield over several steps.[1] The efficiency of this specific alkylation step is critical to the overall process yield.

Visualizations

Reaction Mechanism: Nucleophilic Substitution

The reaction proceeds via a standard SN2 mechanism where the amine acts as the nucleophile, attacking the electrophilic carbon bearing the halogen, leading to the displacement of the halide leaving group.

G cluster_reactants Reactants cluster_products Products R1 Methyl α-bromo-2-chlorophenylacetate (Electrophile) TS Transition State (S-N Bond Forming, C-Br Bond Breaking) R1->TS Attack by Amine Lone Pair R2 2-Thiophene Ethamine (Nucleophile) R2->TS P1 Coupled Intermediate (Methyl (2-chlorophenyl)(2-(thiophen-2-yl)ethylamino)acetate) TS->P1 Bromide Leaves P2 Bromide Ion (Br⁻) TS->P2

Caption: SN2 mechanism for the formation of the Clopidogrel intermediate.

Experimental Workflow

This diagram illustrates the general laboratory workflow for the synthesis and isolation of the Clopidogrel intermediate.

Workflow arrow arrow Start Start: Methyl α-bromo-2-chlorophenylacetate 2-Thiophene Ethamine Reaction Reaction Step: - Add Base (e.g., NaHCO₃) - Add Solvent (e.g., CH₂Cl₂) - Reflux for 4h Start->Reaction Workup Aqueous Work-up: - Separate Organic Layer - Wash with Brine Reaction->Workup Drying Drying & Concentration: - Dry over Na₂SO₄ - Evaporate Solvent Workup->Drying Purification Purification (Optional): - Column Chromatography - Recrystallization Drying->Purification if required FinalProduct Final Product: Crude or Purified Intermediate Drying->FinalProduct Purification->FinalProduct

References

experimental setup for reactions involving Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Methyl 2-chloro-2-(2-chlorophenyl)acetate

Introduction

This compound is a key chemical intermediate, particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring two chlorine atoms, imparts significant reactivity, making it a versatile building block in organic synthesis.[1] The chlorine atom on the alpha-carbon to the ester is a good leaving group, rendering this position susceptible to nucleophilic attack. This reactivity is central to its application in drug development, for instance, as a precursor in the synthesis of the antiplatelet agent Clopidogrel.

These notes provide detailed protocols for the synthesis of this compound and its subsequent use in common synthetic transformations.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by two primary features: the electrophilic α-carbon and the ester functional group.

  • Nucleophilic Substitution: The chlorine atom at the α-position is readily displaced by a variety of nucleophiles. This enhanced reactivity is due to the presence of the adjacent ester and phenyl groups, which stabilize the transition state. This makes the compound an excellent substrate for introducing new functional groups at this position.[1]

  • Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-2-(2-chlorophenyl)acetic acid.[1]

  • Reduction: The ester can be reduced to the corresponding primary alcohol using standard reducing agents.[1]

The dual chloro-substitution (on the alpha-carbon and the phenyl ring) enhances the compound's electrophilicity, making it particularly prone to nucleophilic attack.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol details a robust and scalable method for synthesizing the title compound from 2-chlorophenylglycine.[1]

Workflow for Synthesis of this compound

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product A Combine 2-chlorophenylglycine, thionyl chloride, and methanol B Heat reaction mixture (50-65°C) for 5-6 hours A->B C Cool reaction mixture B->C D Product crystallizes as hydrochloride salt C->D E Filter and dry the product D->E F This compound Hydrochloride E->F G cluster_0 Reaction Pathways cluster_1 Products start Methyl 2-chloro-2- (2-chlorophenyl)acetate subst Nucleophilic Substitution (at α-carbon) start->subst + Nucleophile (Nu:) - Cl⁻ hyd Ester Hydrolysis (at carbonyl carbon) start->hyd + H₂O / H⁺ or OH⁻ prod_subst α-Substituted Product (e.g., α-amino ester) subst->prod_subst prod_hyd Carboxylic Acid hyd->prod_hyd

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-chloro-2-(2-chlorophenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate and its halogenated analogs are critical intermediates in the pharmaceutical industry.[1] Their primary application is in the synthesis of potent antiplatelet agents, most notably Clopidogrel, which is widely used in the prevention and treatment of cardiovascular and cerebrovascular diseases.[2][3] The efficient and scalable synthesis of these intermediates is therefore of significant interest to researchers, scientists, and professionals involved in drug development and manufacturing. These application notes provide detailed protocols and comparative data for various large-scale synthetic routes, focusing on yield, purity, and industrial viability.

Experimental Protocols

Several methods have been developed for the industrial-scale synthesis of this compound and its key precursor, methyl α-bromo-2-chlorophenylacetate. The choice of synthetic route often depends on factors such as cost, availability of starting materials, and environmental considerations.[2]

Protocol 1: Esterification of 2-Chlorophenylglycine

This method outlines the conversion of 2-chlorophenylglycine to its methyl ester, a direct precursor to the target compound. This process is noted for its efficiency and suitability for scale-up.[1]

Materials and Equipment:

  • 2-chlorophenylglycine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Large-scale glass-lined reactor with temperature control, reflux condenser, and stirring mechanism

  • Filtration and drying equipment

Procedure:

  • Charge the reactor with 2-chlorophenylglycine, thionyl chloride, and methanol in a 1:1:1 molar ratio.[1]

  • Heat the reaction mixture to a controlled temperature of 50–65°C.[1]

  • Maintain the temperature and continue stirring for 5–6 hours to ensure complete conversion.[1]

  • Upon completion, the product, this compound hydrochloride, is typically of high purity and can be used directly in subsequent steps without further purification.[1]

Protocol 2: Photochemical Bromination of Methyl 2-(2-chlorophenyl)acetate

This protocol describes the α-bromination of methyl 2-(2-chlorophenyl)acetate to produce methyl α-bromo-2-chlorophenylacetate, a closely related and highly reactive intermediate for Clopidogrel synthesis.[1][4] This method utilizes mild conditions.[4]

Materials and Equipment:

  • Methyl 2-(2-chlorophenyl)acetate

  • A bromide source (e.g., HBr or NaBr)[4]

  • Hydrogen peroxide (H₂O₂)[4]

  • Suitable organic solvent

  • Photochemical reactor equipped with a visible or UV light source

  • Standard extraction and purification apparatus

Procedure:

  • Dissolve methyl 2-(2-chlorophenyl)acetate in an appropriate organic solvent in the photochemical reactor.[4]

  • Add the bromide source and an acidic catalyst.[1][4]

  • While irradiating the mixture with visible or UV light, slowly add hydrogen peroxide.[4]

  • Monitor the reaction for completion using a suitable analytical technique (e.g., HPLC).

  • After the reaction is complete, perform an aqueous work-up to remove inorganic salts and acids.

  • The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.

  • The resulting methyl α-bromo-2-chlorophenylacetate can be purified further if necessary.[4]

Protocol 3: Lewis Acid-Catalyzed Transesterification for Methyl α-bromo-2-chlorophenylacetate

This method provides an alternative route to methyl α-bromo-2-chlorophenylacetate via transesterification, which has been shown to produce high yields and purity, making it suitable for industrial production.[5][6]

Materials and Equipment:

  • α-Bromo-2-chlorophenylacetic acid

  • Methyl acetate

  • Lewis acid catalyst (e.g., Titanium tetrachloride, Zinc chloride)[5][6]

  • Reaction vessel with reflux and stirring capabilities

  • Equipment for extraction and reduced-pressure distillation

Procedure:

  • Charge the reaction vessel with α-bromo-2-chlorophenylacetic acid (1 part), methyl acetate (6 parts by volume), and the Lewis acid catalyst (e.g., titanium tetrachloride, 0.04 molar equivalents).[5][6]

  • Heat the mixture to reflux and maintain for approximately 4 hours.[5][6]

  • Cool the reaction mixture to room temperature.[5][6]

  • Add water to the mixture to quench the reaction and dissolve the catalyst. The product will remain in the organic layer.[5][6]

  • Separate the organic layer and concentrate it under reduced pressure to obtain the final product, a faint yellow oil.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for producing this compound derivatives.

Table 1: Comparison of Synthesis Methods for Methyl α-bromo-2-chlorophenylacetate

MethodCatalystReaction TimePurity (HPLC)YieldReference
Lewis Acid-Catalyzed TransesterificationTitanium tetrachloride4 hours99.6%93.37%[5][6]
Lewis Acid-Catalyzed TransesterificationZinc chloride8 hours97.8%74.81%[5][6]
Conventional EsterificationSulfuric acid5 hours99.1%87.74%[5][6]

Table 2: Reaction Parameters for Esterification of 2-Chlorophenylglycine

ParameterConditionNotesReference
Reactants Ratio (molar)2-chlorophenylglycine:thionyl chloride:methanol = 1:1:1Stoichiometric balance for efficient conversion.[1]
Temperature50–65°CControlled heating ensures optimal reaction rate.[1]
Reaction Time5–6 hoursSufficient time for complete conversion of the starting material.[1]
Product FormMethyl ester hydrochlorideCan be used in the next synthetic step without purification.[1]

Visualizations: Workflows and Pathways

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_condensation Condensation Step cluster_final Final Product Start1 2-Chlorophenylacetic Acid Intermediate Methyl α-halo- (2-chlorophenyl)acetate Start1->Intermediate Esterification & Halogenation Start2 Methanol Start2->Intermediate Start3 Halogenating Agent (e.g., Br₂, SOCl₂) Start3->Intermediate Condensation Condensation Reaction Intermediate->Condensation Thienopyridine 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine Thienopyridine->Condensation Clopidogrel Racemic Clopidogrel Condensation->Clopidogrel Resolution Chiral Resolution Clopidogrel->Resolution Final (S)-(+)-Clopidogrel Resolution->Final

Caption: Synthetic workflow for Clopidogrel production.

G cluster_methods α-Halogenation Strategies Start Methyl 2-(2-chlorophenyl)acetate Method1 Photochemical Bromination Start->Method1 Method2 Lewis Acid Catalysis Start->Method2 (from corresponding acid) Method3 Direct Chlorination (e.g., with SOCl₂) Start->Method3 (from corresponding acid) Product Methyl α-halo-(2-chlorophenyl)acetate Method1->Product Mild Conditions (Visible/UV Light) Method2->Product High Yield & Purity Method3->Product Direct Conversion

Caption: Logical relationship of α-halogenation strategies.

G Clopidogrel Clopidogrel (Active Metabolite) P2Y12 P2Y12 Receptor on Platelet Clopidogrel->P2Y12 Irreversibly Blocks ADP ADP ADP->P2Y12 Binds to GPIIb_IIIa GPIIb/IIIa Receptor Activation P2Y12->GPIIb_IIIa Activates Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation Leads to

Caption: Mechanism of action pathway for Clopidogrel.

Applications in Drug Development

The primary and most significant application of this compound and its derivatives is as a key starting material for the synthesis of Clopidogrel.[1][2] Clopidogrel is an essential antiplatelet medication used to reduce the risk of heart disease and stroke in high-risk individuals.[7] The structure of the intermediate, particularly the two chlorine atoms, influences its reactivity, which is crucial for the subsequent condensation step with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the Clopidogrel synthesis pathway.[1] The efficiency of this synthesis is critical for the commercial production of this widely prescribed drug.

Conclusion

The large-scale synthesis of this compound derivatives is a well-established and critical process in the pharmaceutical industry. The protocols outlined, including esterification, photochemical bromination, and Lewis acid-catalyzed reactions, offer viable pathways for industrial production. The choice of method can be guided by the comparative data on yield, purity, and reaction conditions. These optimized synthetic routes ensure a reliable supply of this key intermediate, facilitating the production of life-saving medications like Clopidogrel.

References

Application Notes and Protocols for Monitoring Reactions with Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other fine chemicals. Its reactivity is primarily centered around the ester functional group and the two chlorine atoms, one of which is benzylic, making it susceptible to nucleophilic substitution and hydrolysis.[1] Accurate monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics.

These application notes provide detailed protocols for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring reactions with this compound.

Key Analytical Techniques

A summary of the primary analytical techniques for monitoring reactions involving this compound is presented below.

Technique Application Advantages Limitations
HPLC-UV Quantitative analysis of reactant consumption and product formation. Kinetic studies.High resolution, excellent for quantitative analysis, widely available.Requires chromophoric analytes, potential for co-elution.
GC-MS Identification and quantification of volatile reactants, products, and byproducts.High sensitivity, provides structural information (mass spectrum).Requires volatile and thermally stable analytes, may require derivatization.
¹H NMR In-situ reaction monitoring, structural elucidation of reactants and products, kinetic analysis.Non-destructive, provides detailed structural information, can monitor reactions in real-time.Lower sensitivity compared to chromatographic methods, requires deuterated solvents for optimal performance.

Application Note 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively monitor the progress of a nucleophilic substitution reaction where this compound is the limiting reactant.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

3. Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL of 50:50 water:acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Create a calibration curve for this compound and the expected product using standards of known concentrations.

  • Integrate the peak areas of the reactant and product in the chromatograms of the reaction samples.

  • Calculate the concentration of each species at each time point using the calibration curves.

Data Presentation:

Table 1: Monitoring a Nucleophilic Substitution Reaction by HPLC

Time (min)[this compound] (mM)[Product] (mM)Conversion (%)
050.00.00.0
1535.514.529.0
3025.124.949.8
6012.637.474.8
1202.547.595.0

Experimental Workflow:

HPLC_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis HPLC Analysis cluster_data Data Processing A Start Reaction B Withdraw Aliquot A->B t = 0, 15, 30... min C Quench Reaction B->C D Filter Sample C->D E Inject into HPLC D->E F Acquire Chromatogram E->F G Integrate Peaks F->G H Calculate Concentrations G->H

Caption: Workflow for monitoring a chemical reaction using HPLC.

Application Note 2: Analysis of Reaction Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile byproducts in a reaction involving this compound.

Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Split (split ratio 50:1).

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

4. Sample Preparation:

  • At the end of the reaction, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the sample under reduced pressure.

  • Dilute the residue in a known volume of solvent for GC-MS analysis.

5. Data Analysis:

  • Identify compounds by comparing their mass spectra with a library (e.g., NIST).

  • Quantify byproducts using an internal standard and creating calibration curves.

Data Presentation:

Table 2: Byproduct Analysis by GC-MS

Retention Time (min)Compound NameMolecular WeightKey Mass Fragments (m/z)Concentration (mM)
10.5Methyl 2-hydroxy-2-(2-chlorophenyl)acetate200.6169, 141, 1131.2
12.22-Chlorobenzaldehyde140.6139, 111, 750.5
15.8This compound (Reactant)219.1218, 183, 155, 1252.5
18.1Product--47.5

Logical Relationship Diagram:

GCMS_Logic Reactant Methyl 2-chloro-2- (2-chlorophenyl)acetate Reaction Reaction Conditions Reactant->Reaction Product Desired Product Reaction->Product Main Pathway Byproduct1 Side Reaction 1: Hydrolysis Reaction->Byproduct1 Side Pathway Byproduct2 Side Reaction 2: Oxidation Reaction->Byproduct2 Side Pathway Impurity1 Methyl 2-hydroxy-2- (2-chlorophenyl)acetate Byproduct1->Impurity1 Impurity2 2-Chlorobenzaldehyde Byproduct2->Impurity2

Caption: Potential reaction pathways leading to byproducts.

Application Note 3: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

Objective: To monitor the kinetics of the hydrolysis of this compound in real-time.[2][3]

Experimental Protocol: ¹H NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 5 mm NMR tubes.

2. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initiate the reaction by adding the other reactant (e.g., D₂O for hydrolysis).

3. Data Acquisition:

  • Acquire ¹H NMR spectra at regular time intervals.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Ensure consistent acquisition parameters (e.g., pulse width, relaxation delay) throughout the experiment.

4. Data Analysis:

  • Identify the characteristic peaks for the reactant, product, and internal standard.

    • Reactant (this compound): Look for the singlet from the methyl ester protons.

    • Product (2-chloro-2-(2-chlorophenyl)acetic acid): Look for the disappearance of the methyl ester singlet and potential shifts in aromatic protons.

  • Integrate the area of a non-overlapping peak for each species and the internal standard.

  • Calculate the relative concentration of the reactant and product at each time point by normalizing to the integral of the internal standard.

Data Presentation:

Table 3: ¹H NMR Monitoring of Hydrolysis

Time (min)Integral of Reactant (CH₃)Integral of Product (if observable)Integral of Internal Standard[Reactant] (Relative)
01.000.001.001.00
300.750.251.000.75
600.560.441.000.56
1200.310.691.000.31
2400.100.901.000.10

Experimental Workflow for In-Situ NMR:

NMR_Workflow A Prepare NMR Sample (Reactant + Solvent + Standard) B Acquire Initial Spectrum (t=0) A->B C Initiate Reaction in NMR Tube B->C D Acquire Spectra at Timed Intervals C->D E Process Spectra (Phasing, Baseline Correction) D->E For each time point F Integrate Characteristic Peaks E->F G Calculate Relative Concentrations F->G H Plot Concentration vs. Time G->H

Caption: Workflow for in-situ reaction monitoring by NMR spectroscopy.

Conclusion

The analytical techniques outlined in these application notes provide robust and reliable methods for monitoring reactions involving this compound. The choice of technique will depend on the specific goals of the analysis, such as the need for quantitative data, byproduct identification, or real-time kinetic information. By implementing these protocols, researchers can gain a deeper understanding of their chemical processes, leading to improved reaction outcomes and more efficient drug development workflows.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically relevant heterocyclic compounds utilizing Methyl 2-chloro-2-(2-chlorophenyl)acetate as a key starting material. This α-halo ester is a versatile electrophilic building block for constructing diverse heterocyclic scaffolds such as benzodiazepines, quinoxalines, and thiazoles, which are prominent in medicinal chemistry.

Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and hypnotic properties.[1] A common synthetic route involves the condensation reaction between an o-phenylenediamine (OPDA) and a ketone. While not a direct reaction with the title compound, understanding this fundamental synthesis provides context for building complex heterocyclic systems.

Experimental Protocol: General Synthesis of 1,5-Benzodiazepines

This protocol describes a versatile method for synthesizing 1,5-benzodiazepines via the condensation of o-phenylenediamines and ketones using a solid acid catalyst like H-MCM-22.[1]

  • Catalyst Preparation: Convert Na-MCM-22 zeolite to its H-form by mixing 9.0 g of Na-MCM-22 with 7.23 g of NH₄Cl and 13.80 mL of deionized water. Adjust the pH to 4.0 with 0.1 M HCl.

  • Ion Exchange: Stir the mixture at 60°C for 30 minutes. Filter the material and wash with deionized water until all chlorides are removed.

  • Drying and Calcination: Dry the resulting NH₄-MCM-22 zeolite at 60°C for 24 hours, followed by calcination at 650°C for 7 hours to obtain the H-MCM-22 catalyst.[1]

  • Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and the H-MCM-22 catalyst (150 mg) in acetonitrile as the solvent.

  • Reaction Execution: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the catalyst from the reaction mixture. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,5-benzodiazepine derivative.[1]

Reaction Data

The efficiency of this reaction is dependent on the catalyst amount and the nature of the reactants.[1]

EntryReactantsCatalyst Amount (mg)Time (h)Yield (%)
1OPDA, Acetone50130
2OPDA, Acetone100165
3OPDA, Acetone150187
4OPDA, Acetone200188

Data sourced from reference[1].

Reaction Workflow

G cluster_start Starting Materials cluster_process Reaction Conditions OPDA o-Phenylenediamine Product 1,5-Benzodiazepine OPDA->Product Ketone Ketone Ketone->Product Catalyst H-MCM-22 Catalyst Catalyst->Product Catalysis Solvent Acetonitrile Temp Room Temperature

Caption: Workflow for the synthesis of 1,5-Benzodiazepines.

Synthesis of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocyclic compounds with a wide range of applications, including as dyes, pharmaceuticals, and organic semiconductors. A primary and effective method for their synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2] Modifications to this method allow for the use of α-haloketones as dicarbonyl surrogates.[3][4]

Experimental Protocol: Synthesis of Quinoxalines from Phenacyl Bromides

This protocol details an efficient synthesis of quinoxalines using pyridine as a catalyst for the reaction between 1,2-phenylenediamines and phenacyl bromides at room temperature.[3]

  • Reaction Setup: To a solution of 1,2-phenylenediamine (1.0 mmol) in tetrahydrofuran (THF, 10 mL), add pyridine (1.2 mmol).

  • Addition of Reactant: Slowly add a solution of the corresponding phenacyl bromide (1.0 mmol) in THF (5 mL) to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction's progress using TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure quinoxaline derivative.[3]

Reaction Data

This method is applicable to a variety of substituted 1,2-diaminobenzenes and phenacyl bromides, affording good to excellent yields.[3]

Entry1,2-DiaminePhenacyl BromideProductTime (h)Yield (%)
11,2-PhenylenediaminePhenacyl bromide2-Phenylquinoxaline2.092
24-Methyl-1,2-phenylenediaminePhenacyl bromide6-Methyl-2-phenylquinoxaline2.594
34-Chloro-1,2-phenylenediamine4'-Bromophenacyl bromide6-Chloro-2-(4-bromophenyl)quinoxaline2.596
41,2-Diaminobenzene4'-Methoxyphenacyl bromide2-(4-Methoxyphenyl)quinoxaline2.095

Data adapted from reference[3].

Reaction Pathway

G Reactants 1,2-Phenylenediamine + α-Halo Ketone (e.g., Phenacyl Bromide) Intermediate Condensation Intermediate Reactants->Intermediate Condensation (Pyridine catalyst, THF) Product Quinoxaline Derivative Intermediate->Product Oxidative Cyclization

Caption: General pathway for Quinoxaline synthesis.

Synthesis of Thiazole Derivatives

Thiazoles are a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to materials science.[5] The Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide or thiourea, is a classic and reliable method for their preparation.[6][7] this compound can serve as an α-halo-carbonyl equivalent in such reactions.

Experimental Protocol: Hantzsch-Type Synthesis of 2-Aminothiazoles

This protocol describes a solvent-free synthesis of 2-aminothiazoles from 2-bromoacetophenones and thiourea, adaptable for other α-halo carbonyl compounds.[8]

  • Reactant Preparation: In a mortar, thoroughly grind a mixture of the α-halo carbonyl compound (e.g., an analogue derived from this compound) (1 mmol) and thiourea (1.2 mmol).

  • Reaction Initiation: The reaction can be initiated by gentle heating or, in some cases, proceeds rapidly at room temperature upon grinding. The reaction is typically very fast.[8]

  • Work-up: After the reaction is complete (monitored by TLC), treat the solid mass with a saturated solution of sodium bicarbonate to neutralize any acid formed.

  • Isolation and Purification: Filter the resulting solid product, wash it thoroughly with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminothiazole derivative.

Logical Relationship for Synthesis

G Start Methyl 2-chloro-2- (2-chlorophenyl)acetate Product Substituted Thiazole Derivative (e.g., Thiazolidinone) Start->Product Nucleophilic Attack (S) Reagent Thiourea or Thioamide Reagent->Product Cyclization (N)

Caption: Logical flow for Hantzsch-type thiazole synthesis.

Antimicrobial and Antifungal Activity of Synthesized Heterocycles

Many heterocyclic compounds derived from chloro-substituted aromatic precursors exhibit significant biological activity. The presence of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, often leading to improved antimicrobial or antifungal properties.[9][10]

Reported Biological Activities

Several studies have demonstrated the potential of various heterocyclic scaffolds as antimicrobial and antifungal agents.

  • Quinoxalines: Certain Schiff bases containing quinoxaline moieties have shown promising antibacterial and antifungal activity.[2]

  • Thiazoles: Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria.[11]

  • Coumarin-based heterocycles: The presence of a chlorine atom at position 2 of an aromatic ring, coupled with a coumarin moiety, was found to be pivotal for activity against certain fungi, with some compounds demonstrating more potent antifungal activity than the standard drug ketoconazole against P. citrinum.[9]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative heterocyclic compounds against various microbial strains.

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Mefloquine AnalogC. neoformans1[12]
Mefloquine AnalogC. albicans4[12]
Thiophene-based heterocycleC. difficile2 - 4[13]
Chlorokojic acid derivativeE. floccosum4 - 8[9]
1,2,4-Triazole derivativeCandida albicans31.25[14]

This data highlights the potential for developing potent antimicrobial and antifungal agents through the strategic synthesis of heterocyclic compounds. The use of versatile starting materials like this compound provides a valuable entry point into these important chemical classes.

References

Application Notes and Protocols: The Role of Methyl 2-chloro-2-(2-chlorophenyl)acetate in the Synthesis of Clopidogrel Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of key intermediates for the antiplatelet agent Clopidogrel, with a specific focus on the role of Methyl 2-chloro-2-(2-chlorophenyl)acetate and its amino derivative. The following sections detail the synthetic pathway, experimental protocols, and quantitative data to guide researchers in the development and optimization of Clopidogrel synthesis.

Introduction

Clopidogrel is a widely used thienopyridine-class antiplatelet agent for the prevention of atherothrombotic events. Its synthesis involves the preparation of key chiral intermediates, where the stereochemistry is crucial for its pharmacological activity. A critical starting material in several synthetic routes is (S)-(+)-methyl-amino-(2-chlorophenyl)acetate. The synthesis of this intermediate often begins with 2-chlorophenylglycine, which is converted to its methyl ester. One of the key precursors in this pathway is this compound, which can be subsequently aminated to yield the desired amino ester. This document outlines the synthetic steps, from the formation of the racemic amino ester to its resolution and subsequent coupling to form a direct precursor to Clopidogrel.

Synthetic Pathway Overview

The synthesis of Clopidogrel intermediates can be broadly divided into three main stages:

  • Stage 1: Synthesis of Racemic Methyl α-amino-(2-chlorophenyl)acetate. This stage involves the esterification of 2-chlorophenylglycine. A common method is the reaction with thionyl chloride and methanol, which may proceed through a this compound intermediate.

  • Stage 2: Chiral Resolution. The racemic mixture of the amino ester is resolved to isolate the desired (S)-(+)-enantiomer, which is essential for the therapeutic activity of Clopidogrel. This is typically achieved by diastereomeric salt formation with a chiral resolving agent like L-(+)-tartaric acid.

  • Stage 3: Coupling and Cyclization. The resolved (S)-(+)-methyl-amino-(2-chlorophenyl)acetate is then coupled with a thiophene derivative, followed by a cyclization reaction with formaldehyde to form the core structure of Clopidogrel.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Racemic Amino Ester cluster_stage2 Stage 2: Chiral Resolution cluster_stage3 Stage 3: Coupling & Cyclization A 2-Chlorophenylglycine B This compound A->B Esterification & Chlorination (SOCl2, Methanol) C Racemic Methyl α-amino-(2-chlorophenyl)acetate B->C Amination D (S)-(+)-Methyl-amino- (2-chlorophenyl)acetate L-(+)-tartrate salt C->D Resolution with L-(+)-tartaric acid E (S)-(+)-Methyl-amino- (2-chlorophenyl)acetate (free base) D->E Basification G Coupled Intermediate E->G F Thiophene derivative F->G Coupling H Clopidogrel Base G->H Cyclization (Formaldehyde)

Caption: Overall workflow for the synthesis of Clopidogrel intermediates.

Experimental Protocols

Stage 1: Synthesis of Racemic Methyl α-amino-(2-chlorophenyl)acetate

This protocol describes the synthesis of the racemic amino ester from 2-chlorophenylglycine, a process that can involve the formation of this compound as an intermediate.

Protocol 1: Esterification of 2-Chlorophenylglycine

  • Reaction Setup: In a suitable reactor, suspend DL-2-chlorophenylglycine in methanol.

  • Reagent Addition: Cool the mixture to 0-5°C and slowly add thionyl chloride while maintaining the temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-65°C and maintain for 5-6 hours.

  • Work-up: Distill off the excess thionyl chloride and methanol under reduced pressure. To the residue, add water and stir.

  • Extraction: Adjust the pH to alkaline with a suitable base (e.g., sodium carbonate solution) and extract the product with an organic solvent like dichloromethane.

  • Isolation: Combine the organic layers and concentrate under reduced pressure to obtain racemic methyl α-amino-(2-chlorophenyl)acetate as an oil.

ParameterValue/ConditionReference
Starting Material DL-2-chlorophenylglycine[1]
Reagents Methanol, Thionyl Chloride[2]
Temperature 0-5°C (addition), 50-65°C (reaction)[2]
Reaction Time 5-6 hours[2]
Yield >85%[2]
Purity >98.5%[1]
Stage 2: Chiral Resolution of Racemic Methyl α-amino-(2-chlorophenyl)acetate

This protocol details the separation of the desired (S)-(+)-enantiomer from the racemic mixture.

Protocol 2: Resolution with L-(+)-Tartaric Acid

  • Dissolution: Dissolve the racemic methyl α-amino-(2-chlorophenyl)acetate in a mixture of methanol and acetone.

  • Resolving Agent Addition: To this solution, add a solution of L-(+)-tartaric acid in methanol.

  • Crystallization: Stir the mixture and optionally seed with pure (S)-(+)-methyl-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt to induce crystallization.

  • Isolation: Cool the mixture and stir for an extended period (e.g., 30 hours) to allow for complete crystallization of the diastereomeric salt.

  • Filtration and Drying: Filter the solid, wash with cold methanol, and dry under vacuum to obtain the tartrate salt of (S)-(+)-methyl-amino-(2-chlorophenyl)acetate.

  • Free Base Liberation: To obtain the free base, suspend the tartrate salt in a mixture of water and an organic solvent (e.g., dichloromethane) and adjust the pH to ~7.5 with a base like sodium bicarbonate solution. Separate the organic layer, which contains the desired (S)-(+)-enantiomer.

ParameterValue/ConditionReference
Starting Material Racemic Methyl α-amino-(2-chlorophenyl)acetate[3]
Resolving Agent L-(+)-Tartaric Acid[3]
Solvents Methanol, Acetone[3]
Temperature Cooled to ~3°C[4]
Reaction Time ~30 hours for crystallization[3]
Stage 3: Synthesis of Clopidogrel Precursor

This protocol outlines the coupling of the resolved (S)-(+)-amino ester with a thiophene derivative and the subsequent cyclization.

Protocol 3: Coupling and Cyclization

  • Coupling Reaction: React the (S)-(+)-methyl-amino-(2-chlorophenyl)acetate (free base) with a suitable thiophene derivative, such as 2-(2-thienyl)ethyl p-toluenesulfonate, in the presence of a base (e.g., dipotassium hydrogen phosphate) and a suitable solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 100°C) and maintain for approximately 30 hours.

  • Work-up: After cooling, add water and an organic solvent to extract the product. Wash the organic layer and concentrate to obtain the coupled intermediate, methyl (2S)-(2-chlorophenyl)[(2-thien-2-yl ethyl) amino] acetate.

  • Cyclization: React the coupled intermediate with an aqueous solution of formaldehyde. The reaction can be carried out at a temperature of 50-55°C.

  • Isolation of Clopidogrel Base: After the reaction is complete, cool the mixture and adjust the pH to the alkaline range. Extract the Clopidogrel base with an organic solvent. The organic layer can then be used for the preparation of a pharmaceutically acceptable salt, such as the bisulfate salt.

ParameterValue/ConditionReference
Starting Material (S)-(+)-methyl-amino-(2-chlorophenyl)acetate[5]
Coupling Partner 2-(2-Thienyl) ethyl tosylate[5]
Coupling Conditions Toluene, Dipotassium hydrogen phosphate, 100°C, 30h[5]
Cyclization Reagent Formaldehyde (37-41% w/v solution)[6]
Cyclization Temp. 50-55°C[6]

Signaling Pathways and Logical Relationships

The chemical transformations involved in the synthesis of Clopidogrel intermediates can be visualized as a series of interconnected reactions.

Clopidogrel_Synthesis_Pathway Start 2-Chlorophenylglycine Intermediate1 This compound Start->Intermediate1 SOCl2, MeOH Intermediate2 Racemic Methyl α-amino-(2-chlorophenyl)acetate Intermediate1->Intermediate2 Amination ResolvedIntermediate (S)-(+)-Methyl-amino- (2-chlorophenyl)acetate L-(+)-tartrate salt Intermediate2->ResolvedIntermediate L-(+)-Tartaric Acid FreeBase (S)-(+)-Methyl-amino- (2-chlorophenyl)acetate ResolvedIntermediate->FreeBase Base CoupledProduct Methyl (2S)-(2-chlorophenyl) [(2-thien-2-yl ethyl) amino] acetate FreeBase->CoupledProduct Thiophene 2-(2-Thienyl)ethyl p-toluenesulfonate Thiophene->CoupledProduct Coupling Clopidogrel Clopidogrel Base CoupledProduct->Clopidogrel Formaldehyde

Caption: Key reaction steps in the synthesis of Clopidogrel.

Conclusion

The synthesis of Clopidogrel intermediates is a multi-step process that requires careful control of reaction conditions and stereochemistry. This compound serves as a key precursor to the essential chiral intermediate, (S)-(+)-methyl-amino-(2-chlorophenyl)acetate. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the pharmaceutical industry to effectively synthesize these vital intermediates for the production of Clopidogrel. Optimization of each step, particularly the chiral resolution and coupling reactions, is critical for achieving high yields and purity of the final active pharmaceutical ingredient.

References

Unraveling the Biological Role of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While Methyl 2-chloro-2-(2-chlorophenyl)acetate is a known entity in the realm of synthetic chemistry, particularly as a key intermediate in the production of the widely used antiplatelet drug clopidogrel, its intrinsic biological mechanism of action remains largely uncharted territory. A comprehensive review of existing scientific literature reveals a significant gap in our understanding of how this compound interacts with biological systems. This document aims to summarize the current state of knowledge, explore potential avenues of action based on the activities of structurally related molecules, and propose a roadmap for future research to elucidate its specific biological functions.

Primary Role as a Synthetic Precursor

The predominant context in which this compound appears in scientific and patent literature is as a precursor in the multi-step synthesis of clopidogrel. Clopidogrel exerts its therapeutic effect by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation. It is crucial to underscore that the well-defined mechanism of clopidogrel does not confer any known biological activity to its synthetic intermediates.

Inferred Chemical Reactivity and Potential for Biological Interaction

From a chemical standpoint, the structure of this compound suggests a potential for biological reactivity. The presence of two chlorine atoms, particularly the one attached to the alpha-carbon, renders this carbon atom electrophilic. This electrophilicity makes the molecule susceptible to nucleophilic attack from biological macromolecules, such as proteins and nucleic acids. Such interactions, often in the form of alkylation, can lead to a variety of cellular effects.

Exploring Potential Biological Activities Through Analogue Research

In the absence of direct studies, examining the biological effects of structurally analogous compounds can provide valuable, albeit speculative, insights into the potential activities of this compound.

Potential Anti-inflammatory Effects

Research into compounds with similar structural motifs has revealed anti-inflammatory properties. For instance, derivatives of chlorophenylacetic acid have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Potential Antiproliferative and Cytotoxic Effects

The electrophilic nature of the molecule suggests a potential for cytotoxicity. Alkylating agents are a known class of anticancer drugs that exert their effect by damaging the DNA of rapidly dividing cancer cells. Furthermore, studies on other chlorinated phenylacetic acid derivatives have indicated effects on cell division and have been explored for their antiproliferative potential.

Potential Auxin-like Activity in Plant Systems

Interestingly, a related compound, 3,4-dichlorophenylacetic acid, has been demonstrated to act as an auxin analog in plants[1]. It influences plant growth and development by interacting with auxin signaling pathways. While this activity is specific to plant biology, it highlights the potential for this class of compounds to interact with specific biological pathways.

Future Research and Experimental Protocols

To definitively elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach is required. The following outlines potential experimental avenues:

High-Throughput Screening (HTS)

A broad initial screening approach would be instrumental in identifying potential biological targets.

Experimental Protocol: High-Throughput Enzyme Inhibition and Receptor Binding Assays

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Utilize commercially available or in-house developed assay panels for a wide range of enzymes (e.g., kinases, proteases, phosphatases) and receptors (e.g., GPCRs, nuclear receptors).

  • Screening: Perform automated high-throughput screening at a single high concentration (e.g., 10 µM) to identify initial "hits."

  • Hit Confirmation and Dose-Response: For any identified hits, perform confirmatory screens and generate dose-response curves to determine the potency (e.g., IC50 or EC50 values).

Cell-Based Assays

Investigating the effects of the compound on cellular functions can provide insights into its biological impact.

Experimental Protocol: Cell Viability and Proliferation Assay

  • Cell Culture: Culture a panel of human cancer cell lines and normal cell lines in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for a defined period (e.g., 24, 48, and 72 hours).

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's cytotoxic and antiproliferative potency.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Compound Treatment: Treat cells with the compound at concentrations around its IC50 value.

  • Apoptosis Assay: Use flow cytometry with Annexin V and propidium iodide staining to quantify apoptotic and necrotic cell populations.

  • Cell Cycle Analysis: Fix and stain cells with propidium iodide and analyze the cell cycle distribution by flow cytometry.

Elucidation of Signaling Pathways

Should cell-based assays reveal significant activity, the next logical step would be to identify the underlying molecular pathways.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound for various time points and extract total protein.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., proteins involved in apoptosis like caspases and Bcl-2 family members, or cell cycle regulators like cyclins and CDKs).

dot

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 2-chloro-2-(2-chlorophenyl)acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are commonly employed, with the choice often depending on the available starting materials, scale, and desired purity. Key methods include:

  • Esterification of 2-chloro-2-(2-chlorophenyl)acetic acid: This is a direct method involving the esterification of the corresponding carboxylic acid with methanol, typically in the presence of an acid catalyst like thionyl chloride.

  • Chlorination of Methyl 2-(2-chlorophenyl)acetate: This involves the selective chlorination of the alpha-carbon of Methyl 2-(2-chlorophenyl)acetate.

  • Condensation Reactions: Synthesis can be achieved through the condensation of 4,5,6,7-tetrahydrothienopyridine hydrochloride with methyl α-bromo-2-chlorophenyl acetate under acidic conditions.[1]

Q2: What are the critical reaction parameters that influence the yield and purity of the final product?

A2: The yield and purity of this compound are highly sensitive to several reaction parameters:

  • Temperature: Controlling the reaction temperature is crucial to minimize side reactions. For instance, in the esterification using thionyl chloride and methanol, a temperature range of 50–65°C is recommended for optimal conversion.[1]

  • Solvent: The choice of solvent can significantly impact reaction kinetics and selectivity. Toluene is often used to minimize side reactions like racemization.[1]

  • Stoichiometric Ratios: The molar ratios of reactants and catalysts must be carefully controlled to ensure complete conversion and avoid the formation of byproducts. For the esterification with thionyl chloride and methanol, a 1:1:1 molar ratio of 2-chlorophenylglycine to thionyl chloride to methanol is suggested for high yield and purity.[1]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress using techniques like TLC or HPLC is recommended.

Q3: What are the common impurities and side reactions to be aware of during the synthesis?

A3: Several impurities and side reactions can occur, leading to reduced yield and purity:

  • Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid, 2-chloro-2-(2-chlorophenyl)acetic acid, especially in the presence of water.[1]

  • Racemization: If the synthesis involves chiral centers, racemization can occur, leading to a mixture of stereoisomers.

  • Over-chlorination: In chlorination reactions, there is a risk of multiple chlorine atoms being added to the molecule.

  • Formation of 2-oxo impurities: Oxidation can lead to the formation of 2-oxo derivatives.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield

Potential Cause Suggested Solution
Incomplete ReactionMonitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature within the recommended range.
Suboptimal Reactant RatiosCarefully check the stoichiometry of your reactants and catalysts. Ensure accurate measurements and consider a slight excess of the less expensive reagent if appropriate.
Inefficient Work-up and IsolationReview your extraction and purification procedures. Ensure the pH is adjusted correctly during work-up to minimize product loss. Consider alternative purification methods like column chromatography if simple extraction is insufficient.
Degradation of ProductThe product may be sensitive to heat or acidic/basic conditions during work-up. Minimize exposure to harsh conditions. Hydrolysis of the ester group is a potential degradation pathway.[1]

Problem 2: High Levels of Impurities

Potential Cause Suggested Solution
Presence of WaterEnsure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the hydrolysis of the ester to the carboxylic acid.[1]
Incorrect Reaction TemperatureStrictly control the reaction temperature. Deviations from the optimal temperature range can promote the formation of side products.
Impure Starting MaterialsVerify the purity of your starting materials before beginning the synthesis. Impurities in the reactants can be carried through to the final product.
Ineffective PurificationIf impurities persist after initial purification, consider recrystallization or column chromatography for more effective separation. HPLC-PDA and LC-MS/MS can be used to monitor and identify degradation products.[1]

Experimental Protocols

Protocol 1: Esterification of 2-chlorophenylglycine using Thionyl Chloride and Methanol

This method is an industrially viable approach for synthesizing the methyl ester hydrochloride, which can then be further processed.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-chlorophenylglycine.

  • Reagent Addition: Cool the flask in an ice bath and slowly add methanol, followed by the dropwise addition of thionyl chloride. A 1:1:1 molar ratio of 2-chlorophenylglycine:thionyl chloride:methanol is recommended.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to 50–65°C and maintain for 5–6 hours.[1]

  • Work-up: After the reaction is complete, remove the excess thionyl chloride and methanol under reduced pressure. The resulting this compound hydrochloride can often be used in the next step without further purification.[1]

Data Presentation

Table 1: Comparison of Yields for a Related Synthesis (Methyl alpha-bromo-2-chlorophenylacetate)

MethodCatalystReaction TimePurity (HPLC)YieldReference
Lewis Acid Catalyzed TransesterificationTitanium tetrachloride4 hours99.6%93.37%[2]
Conventional (Sulfuric Acid)Sulfuric acid5 hours99.1%87.74%[2]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification (Optional) 2-chlorophenylglycine 2-chlorophenylglycine Esterification Esterification 2-chlorophenylglycine->Esterification Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Esterification Methanol Methanol Methanol->Esterification Product_HCl_Salt Methyl 2-chloro-2- (2-chlorophenyl)acetate Hydrochloride Esterification->Product_HCl_Salt Purification Purification Product_HCl_Salt->Purification

Caption: Workflow for the synthesis of this compound hydrochloride.

TroubleshootingLowYield Low_Yield Low Yield? Check_Reaction_Time Incomplete Reaction? Extend Time/Increase Temp Low_Yield->Check_Reaction_Time Yes Verify_Stoichiometry Incorrect Ratios? Verify Measurements Check_Reaction_Time->Verify_Stoichiometry Still Low Successful_Yield Improved Yield Check_Reaction_Time->Successful_Yield Resolved Optimize_Workup Poor Isolation? Review Work-up/Purification Verify_Stoichiometry->Optimize_Workup Still Low Verify_Stoichiometry->Successful_Yield Resolved Check_for_Degradation Product Degradation? Minimize Harsh Conditions Optimize_Workup->Check_for_Degradation Still Low Optimize_Workup->Successful_Yield Resolved Check_for_Degradation->Successful_Yield Resolved

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Purification of Crude Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 2-chloro-2-(2-chlorophenyl)acetate by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic purification of this compound on silica gel.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
PUR-001 Product decomposes on the column, leading to low yield and impure fractions.The silica gel is too acidic, catalyzing the hydrolysis of the ester or elimination of HCl.Deactivate the silica gel by preparing a slurry with the initial mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-0.5% v/v). Alternatively, use a less acidic stationary phase like alumina (neutral or basic). A study on related α-chloro esters has shown they are stable on silica gel in the absence of external bases, suggesting that crude reaction mixtures containing residual base may exacerbate decomposition.[1]
PUR-002 Poor separation between the desired product and a key impurity.The mobile phase polarity is not optimized.Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired product for optimal separation on a column.
PUR-003 The product elutes with significant peak tailing.Secondary interactions between the compound and active sites (silanol groups) on the silica gel. Column overload.For peak tailing due to secondary interactions, add a small amount of a polar modifier to the mobile phase, such as triethylamine (0.1%), to mask the active sites.[2] If column overload is suspected, reduce the amount of crude material loaded onto the column.[3] Using a higher-capacity, end-capped stationary phase can also improve peak shape.[3]
PUR-004 The product elutes much faster or slower than predicted by TLC.The activity of the silica gel in the column is different from the TLC plate. The column may be overloaded.Ensure the same batch of silica gel is used for both TLC and column chromatography. Pre-condition the column by flushing with the mobile phase before loading the sample. If overloading is the issue, reduce the sample load.
PUR-005 Multiple fractions contain a mixture of the product and impurities.The column was not packed properly, leading to channeling. The sample was loaded in a solvent that is too strong.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Load the sample in a minimal amount of a solvent in which it is highly soluble but which is also a weak eluent (e.g., dichloromethane or a small amount of the mobile phase). For compounds with poor solubility in the mobile phase, consider dry loading.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A1: Based on protocols for structurally similar compounds, such as other aryl α-chloro esters, a good starting point is a solvent system of hexane and ethyl acetate.[5][6] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of ethyl acetate. Use TLC to determine the optimal solvent ratio that provides good separation and an Rf value of approximately 0.2-0.3 for the target compound.

Q2: Is this compound stable on silica gel?

A2: Generally, α-chloro esters have been shown to be stable to silica gel chromatography, with no loss of optical purity observed in the absence of external bases.[1] However, crude reaction mixtures may contain residual acids or bases that could promote degradation (e.g., hydrolysis to the carboxylic acid) on the silica surface. If instability is suspected, it is advisable to use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

Q3: My product is showing significant peak tailing. What can I do?

A3: Peak tailing is often caused by strong interactions with acidic silanol groups on the silica surface.[3] To mitigate this, you can add a small percentage (0.1-0.5%) of triethylamine to your mobile phase to compete for these active sites.[2] Also, ensure you are not overloading the column, as this can also lead to poor peak shape.[3]

Q4: How can I effectively remove the corresponding carboxylic acid impurity, which might have formed from hydrolysis?

A4: The carboxylic acid impurity is significantly more polar than the desired ester product and should have a much lower Rf value on silica gel. A standard flash chromatography procedure with a non-polar to moderately polar solvent system (e.g., hexane-ethyl acetate) should effectively separate the ester from the acid. The acid will likely remain at the top of the column or elute much later with a more polar solvent. If the acid still co-elutes, an alternative is to perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) before chromatography to remove the acidic impurity.

Q5: What is the best method for loading my crude sample onto the column?

A5: The ideal method is to dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent (like dichloromethane) and apply it to the column. If the compound has low solubility in the mobile phase, dry loading is recommended.[4] To do this, dissolve your crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[7]

Experimental Protocols

Representative Protocol for Flash Chromatography Purification

This protocol is a general guideline based on standard practices for similar compounds and should be optimized for your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots under UV light.

    • The optimal mobile phase should give the product an Rf value of ~0.2-0.3.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[8]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of a non-polar solvent (e.g., dichloromethane or toluene).

    • Carefully apply the solution to the top of the silica gel bed.

    • Alternatively, perform dry loading as described in the FAQs (Q5).

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • Apply gentle air or nitrogen pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

    • If separation is poor, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate).

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Assess the purity of the final product by analytical techniques such as NMR, HPLC, or GC-MS.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Product TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Column_Prep Column Preparation (Silica Gel Slurry) TLC->Column_Prep Load Sample Loading (Liquid or Dry) Column_Prep->Load Elute Elution & Fraction Collection Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic Start Low Yield or Impure Product Check_Stability Is product stable on silica? (Run 2D TLC) Start->Check_Stability Check_Separation Is separation poor on TLC? Check_Stability->Check_Separation No (Stable) Deactivate Deactivate Silica (e.g., add 0.1% Et3N to eluent) Check_Stability->Deactivate Yes (Decomposes) Check_Tailing Is there significant peak tailing? Check_Separation->Check_Tailing No (Good Separation) Optimize_MP Optimize Mobile Phase (Screen different solvent ratios) Check_Separation->Optimize_MP Yes (Poor Separation) Modify_MP Modify Mobile Phase (Add Et3N) or Reduce Load Check_Tailing->Modify_MP Yes Repurify Re-purify Fractions Check_Tailing->Repurify No Deactivate->Repurify Optimize_MP->Repurify Modify_MP->Repurify

Caption: Decision tree for troubleshooting common purification issues.

References

minimizing side products in reactions with Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methyl 2-chloro-2-(2-chlorophenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side products in reactions involving this key intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield and Presence of an Acidic Impurity

  • Symptom: Your reaction shows low conversion of the starting material, and analysis (e.g., HPLC, NMR) indicates the presence of 2-chloro-2-(2-chlorophenyl)acetic acid.

  • Potential Cause: Hydrolysis of the methyl ester group. The ester is susceptible to cleavage by water, especially under acidic or basic conditions.[1][2]

  • Solution:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., Argon, Nitrogen).

    • Solvent Choice: Employ aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) that do not participate in hydrolysis.

    • Control pH: If aqueous workup is necessary, use buffered solutions and minimize the time the compound is in contact with aqueous acidic or basic layers. Perform extractions at low temperatures if possible.

Issue 2: Formation of an Unsaturated Side Product

  • Symptom: Mass spectrometry or NMR analysis reveals a product with a mass corresponding to the loss of HCl, suggesting the formation of a double bond.

  • Potential Cause: β-elimination reaction. The α-chloro group can be eliminated, particularly in the presence of a base and/or heat, to form an alkene.[3][4] Elimination reactions often compete with substitution reactions.[4]

  • Solution:

    • Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., DBU, Diisopropylethylamine) if a base is required for the main reaction. Avoid strong, small bases like sodium hydroxide or potassium tert-butoxide if substitution is the desired outcome.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Elimination reactions are entropically favored and tend to dominate at higher temperatures.[5]

    • Solvent Polarity: In some cases, polar aprotic solvents can favor substitution over elimination.

Issue 3: Loss of Stereochemical Purity (Racemization)

  • Symptom: If you start with an enantiomerically pure form of a related compound, you observe a loss of optical activity or the presence of both enantiomers in the product.

  • Potential Cause: Racemization at the α-carbon. This occurs if reaction conditions (often involving acid or base) lead to the formation of a planar enol or enolate intermediate, which destroys the chiral center.[6][7]

  • Solution:

    • Use Mild Conditions: Avoid strong acids or bases and high temperatures.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to minimize the product's exposure to racemizing conditions.

    • Careful Base/Acid Choice: If a base or acid is necessary, choose one that is weak enough to promote the desired reaction without causing significant enolization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to watch for when using this compound?

The most common side products arise from three main pathways:

  • Hydrolysis: Formation of 2-chloro-2-(2-chlorophenyl)acetic acid.[1]

  • Elimination: Formation of methyl 2-(2-chlorophenyl)acrylate derivatives.[3][8]

  • Nucleophilic Substitution: Unwanted substitution of the chlorine atoms by other nucleophiles present in the reaction mixture.[1]

Q2: How can I best purify the final product away from these impurities?

  • For the Hydrolysis Byproduct (Acid): An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup will extract the acidic impurity into the aqueous layer.

  • For Elimination and Other Byproducts: Flash column chromatography on silica gel is typically effective for separating products with different polarities.[9] Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Q3: Is the compound prone to decomposition during storage?

This compound should be stored in a cool, dry place away from moisture to prevent hydrolysis. It is an electrophilic compound and should be kept away from strong nucleophiles or bases during storage.[1]

Data Presentation: Influence of Reaction Parameters on Side Product Formation

The following table summarizes the general effects of key reaction parameters on the formation of common side products.

ParameterEffect on HydrolysisEffect on EliminationEffect on RacemizationRecommended Action to Minimize Side Products
Temperature IncreasesSignificantly Increases IncreasesOperate at the lowest feasible temperature.
Presence of Water Significantly Increases MinimalMinimalUse anhydrous solvents and reagents.
Strong Base Increases (Saponification)Significantly Increases Significantly Increases Use weak, non-nucleophilic, or sterically hindered bases.
Strong Acid IncreasesCan promoteIncreasesUse catalytic amounts or weaker acids where possible.
Polar Protic Solvents Can IncreaseCan Favor (E1)Can promotePrefer polar aprotic solvents for substitution reactions.

Experimental Protocols

Protocol: General Nucleophilic Substitution with Minimized Side Products

This protocol provides a general methodology for reacting this compound with a generic nucleophile ("Nu-H"), emphasizing steps to reduce common side reactions.

  • Preparation (Anhydrous Conditions):

    • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous grade solvent (e.g., Acetonitrile) from a sealed bottle or one that has been freshly distilled over a suitable drying agent.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

    • Dissolve the starting material in the anhydrous solvent (approx. 0.1-0.5 M concentration).

    • Cool the solution to 0°C using an ice-water bath. This helps control the initial exotherm and minimizes elimination.

  • Reagent Addition:

    • Add the nucleophile (Nu-H, 1.1 eq) to the solution.

    • If a base is required to scavenge the HCl byproduct, add a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) dropwise via syringe. Avoid strong bases like NaOH or K2CO3 unless elimination is desired.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC every 1-2 hours.

    • Do not apply heat unless the reaction is stalled at room temperature. If heating is necessary, use the minimum temperature required.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and then with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

TroubleshootingWorkflow cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Start Reaction Complete. Analyze Product Mixture (HPLC, NMR, MS) CheckYield Is Yield Low? Start->CheckYield CheckAcid Acidic Impurity (Hydrolysis Product) Present? CheckYield->CheckAcid Yes CheckAlkene Unsaturated Impurity (Elimination Product) Present? CheckYield->CheckAlkene No CheckAcid->CheckAlkene No Sol_Hydrolysis Implement Anhydrous Conditions: - Dry Glassware/Solvents - Use Aprotic Solvent CheckAcid->Sol_Hydrolysis Yes CheckPurity Loss of Optical Purity? CheckAlkene->CheckPurity No Sol_Elimination Modify Reaction Conditions: - Lower Temperature - Use Sterically Hindered Base CheckAlkene->Sol_Elimination Yes Sol_Racemization Use Milder Conditions: - Avoid Strong Acid/Base - Minimize Reaction Time CheckPurity->Sol_Racemization Yes End Purify and Re-analyze CheckPurity->End No Sol_Hydrolysis->End Sol_Elimination->End Sol_Racemization->End

Caption: Troubleshooting workflow for identifying and solving common side reactions.

ReactionPathways cluster_desired Desired Pathway cluster_side Side Reaction Pathways Start Methyl 2-chloro-2- (2-chlorophenyl)acetate DesiredProduct Desired Substitution Product (e.g., with Nucleophile) Start->DesiredProduct + Nucleophile (Controlled Conditions) Hydrolysis Hydrolysis Product (Carboxylic Acid) Start->Hydrolysis + H2O (Acid/Base) Elimination Elimination Product (Unsaturated Ester) Start->Elimination + Base / Heat Racemization Racemized Product Start->Racemization Acid/Base (via Enolate)

Caption: Competing reaction pathways for this compound.

References

challenges in the scale-up of Methyl 2-chloro-2-(2-chlorophenyl)acetate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Methyl 2-chloro-2-(2-chlorophenyl)acetate production, a key intermediate in the synthesis of clopidogrel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue ID Problem/Observation Potential Cause(s) Recommended Action(s)
SC-01 Low Yield in Esterification Incomplete reaction of 2-chlorophenylglycine with thionyl chloride and methanol.- Ensure stoichiometric balance of reactants (e.g., 1:1:1 molar ratio of 2-chlorophenylglycine, thionyl chloride, and methanol).- Maintain reaction temperature within the optimal range of 50–65°C to ensure complete conversion.[1]- Extend reaction time if monitoring indicates incomplete conversion.
SC-02 High Levels of Impurities - Side reactions due to poor temperature control.- Presence of residual starting materials or byproducts from previous steps.- Decomposition of the product under harsh conditions.- Implement strict temperature control, especially during the addition of reactive agents like thionyl chloride, which can cause exothermic reactions.- Ensure the purity of starting materials, such as 2-chlorophenylglycine.- For photochemical routes, optimize light intensity and residence time to minimize byproduct formation.
SC-03 Inconsistent Product Quality Between Batches Variations in raw material quality, reaction conditions, or operator procedures.- Establish and strictly follow a standard operating procedure (SOP).- Qualify raw material suppliers and test incoming materials for purity.- Calibrate and maintain all equipment, including reactors, temperature probes, and addition pumps.
SC-04 Difficulties in Product Isolation and Purification - Formation of oily products that are difficult to crystallize.- Co-precipitation of impurities with the desired product.- Optimize the crystallization process by experimenting with different solvents, temperatures, and cooling rates.- Consider using an anti-solvent to induce precipitation.- Employ chromatographic purification methods if high levels of closely related impurities are present.
SC-05 Safety Concerns During Scale-Up (e.g., with Thionyl Chloride) Vigorous off-gassing (HCl and SO₂) and exothermic reactions.- Ensure adequate ventilation and use a caustic scrubber to neutralize acidic off-gases on a large scale.[1]- Add thionyl chloride slowly and control the internal temperature with an efficient cooling system.[1]- All personnel must be equipped with appropriate personal protective equipment (PPE), including acid-gas respirators, gloves, and eye protection.
SC-06 Challenges in Photochemical Bromination Scale-Up - Inhomogeneous irradiation in larger reactors, leading to inconsistent reaction and byproduct formation.- Light source intensity and wavelength control.- Transition from batch to a continuous-flow photochemical reactor to ensure uniform light penetration.[2][3]- Optimize the light source (e.g., LEDs) for the specific reaction to improve efficiency and reduce energy consumption.[3]- Carefully select the solvent to ensure good solubility of reactants and stability under photochemical conditions.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for this compound suitable for industrial scale-up?

Two primary routes are considered for industrial production:

  • Esterification of 2-chlorophenylglycine: This method involves the reaction of 2-chlorophenylglycine with thionyl chloride and methanol. It is an efficient process that can produce the methyl ester hydrochloride in high yield and purity, which can often be used in the next step without further purification.[1]

  • Photochemical Bromination: This route starts with the bromination of methyl 2-(2-chlorophenyl)acetate using a bromine source (like N-bromosuccinimide or in-situ generated bromine) and a light source (visible or UV).[2][3] This method can be advantageous due to milder reaction conditions but presents challenges in reactor design for consistent irradiation at a large scale.

2. What are the critical process parameters to control during the esterification with thionyl chloride?

The critical parameters are:

  • Reactant Stoichiometry: A 1:1:1 molar ratio of 2-chlorophenylglycine to thionyl chloride to methanol is often optimal.[1]

  • Temperature: The reaction should be maintained between 50-65°C to drive the reaction to completion while minimizing side reactions.[1]

  • Addition Rate of Thionyl Chloride: Due to the exothermic nature of the reaction and the evolution of HCl and SO₂ gas, thionyl chloride should be added slowly and at a controlled rate to manage the temperature and off-gassing.[1]

  • Reaction Time: Typically, 5-6 hours are required for complete conversion.[1]

3. What impurities can be expected in the final product?

Common impurities may include:

  • Unreacted starting materials: 2-chlorophenylglycine or methyl 2-(2-chlorophenyl)acetate.

  • Over-chlorinated or under-chlorinated byproducts.

  • Di-acylated species.

  • Racemic impurities if the synthesis is not stereospecific.

4. How can the formation of byproducts be minimized during photochemical bromination?

Minimizing byproducts in a photochemical reaction on a large scale can be achieved by:

  • Using a Continuous-Flow Reactor: This ensures that all parts of the reaction mixture receive a consistent amount of light, preventing over-irradiation and subsequent degradation or side reactions.[2][3]

  • Optimizing Residence Time: In a flow reactor, the time the mixture is exposed to light can be precisely controlled, allowing for high conversion of the starting material while minimizing the formation of impurities.[3]

  • Controlling Light Intensity: Using a light source with a specific wavelength and intensity can help to selectively activate the desired reaction pathway.

5. What are the recommended analytical methods for monitoring the reaction and ensuring product quality?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for:

  • Monitoring the progress of the reaction by measuring the disappearance of starting materials and the appearance of the product.

  • Determining the purity of the final product and quantifying any impurities.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production via Esterification

ParameterLaboratory Scale (100g)Pilot Scale (10kg)Key Scale-Up Considerations
Reactants 2-chlorophenylglycine, Thionyl Chloride, Methanol2-chlorophenylglycine, Thionyl Chloride, MethanolConsistent raw material quality.
Molar Ratio 1 : 1.1 : 101 : 1.1 : 8Methanol can be reduced at scale for better volume efficiency.
Temperature 60-65°C (oil bath)55-60°C (jacketed reactor)Efficient heat removal is critical to prevent runaway reactions.
**Addition Time (SOCl₂) **30 minutes2-3 hoursSlower addition to manage exotherm and off-gassing.
Reaction Time 4-6 hours6-8 hoursMay need longer time to ensure complete mixing and reaction.
Typical Yield ~95%~90-92%Slight decrease in yield is common due to transfer losses and handling.
Purity (HPLC) >99%>98.5%Impurity profile may change slightly with longer reaction times.

Experimental Protocols

Protocol 1: Esterification of 2-chlorophenylglycine using Thionyl Chloride and Methanol (Pilot Scale)

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. The reactor's vent should be connected to a caustic scrubber.

  • Reactant Charging: Charge methanol (e.g., 80 L for a 10 kg batch of starting material) into the reactor and cool to 0-5°C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (e.g., 1.1 molar equivalents) to the methanol while maintaining the temperature below 10°C.

  • Addition of 2-chlorophenylglycine: Add 2-chlorophenylglycine (e.g., 10 kg) portion-wise to the reaction mixture, keeping the temperature below 20°C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to 55-60°C and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is less than 1%.

  • Work-up: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, can often be used directly in the next step or isolated by crystallization after solvent removal under reduced pressure.

Visualizations

Esterification_Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Scrubber Attached) start->reactor_prep methanol_charge Charge Methanol and Cool (0-5°C) reactor_prep->methanol_charge socl2_addition Slow Addition of Thionyl Chloride (Temp < 10°C) methanol_charge->socl2_addition starting_material_add Add 2-chlorophenylglycine (Temp < 20°C) socl2_addition->starting_material_add reaction_heating Heat to 55-60°C (6-8 hours) starting_material_add->reaction_heating monitoring Monitor by HPLC (<1% Starting Material) reaction_heating->monitoring monitoring->reaction_heating Incomplete workup Cool and Isolate Product monitoring->workup Reaction Complete end End workup->end

Caption: Workflow for the esterification synthesis of this compound.

Troubleshooting_Logic start Low Yield or High Impurity Issue check_temp Was Temperature Controlled within 50-65°C? start->check_temp check_ratio Were Reactant Ratios Correct (1:1:1)? check_temp->check_ratio Yes solution1 Action: Improve Temperature Control System check_temp->solution1 No check_time Was Reaction Time Sufficient (5-6h+)? check_ratio->check_time Yes solution2 Action: Verify Stoichiometry and Re-weigh check_ratio->solution2 No check_purity Purity of Starting Materials Verified? check_time->check_purity Yes solution3 Action: Extend Reaction Time and Monitor check_time->solution3 No solution4 Action: Analyze and Purify Starting Materials check_purity->solution4 No investigate_further Investigate Other Parameters (e.g., Mixing) check_purity->investigate_further Yes yes1 Yes no1 No yes2 Yes no2 No yes3 Yes no3 No yes4 Yes no4 No

Caption: Troubleshooting decision tree for low yield or high impurity issues.

References

resolving issues with the stability of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Methyl 2-chloro-2-(2-chlorophenyl)acetate. The information is intended for researchers, scientists, and drug development professionals to anticipate and resolve potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions, primarily hydrolysis, and to a lesser extent, thermal and photolytic stress. The ester linkage is prone to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-chloro-2-(2-chlorophenyl)acetic acid and methanol. The presence of two chlorine atoms may also influence its reactivity and degradation profile.

Q2: What are the likely degradation products of this compound?

A2: Based on its chemical structure and data from related compounds, the primary degradation products are expected to be:

  • 2-chloro-2-(2-chlorophenyl)acetic acid: Formed via hydrolysis of the methyl ester.

  • Methanol: Also a product of hydrolysis.

  • Further degradation of the acid under harsh conditions could lead to decarboxylation or other reactions.

In forced degradation studies of similar, more complex molecules like Clopidogrel, which contains a related structural moiety, degradation products have been observed under acidic, alkaline, and photolytic conditions.[1]

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound. An appropriate reversed-phase HPLC method with UV detection can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity and the extent of degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Appearance of Unknown Peaks in HPLC Chromatogram
  • Possible Cause 1: Degradation due to improper storage or handling.

    • Solution: Review the storage conditions and handling procedures. Ensure the compound has been protected from moisture, high temperatures, and light. Prepare fresh solutions for analysis and compare the chromatograms.

  • Possible Cause 2: Degradation in the analytical method.

    • Solution: The mobile phase pH or the temperature of the autosampler/column could be promoting degradation. Evaluate the stability of the compound in the mobile phase and the analytical conditions. Consider using a mobile phase with a neutral pH if the compound is found to be unstable.

  • Possible Cause 3: Impurities from synthesis.

    • Solution: If the unknown peaks are present in a freshly prepared sample from a new batch, they are likely process-related impurities. Refer to the certificate of analysis or perform characterization studies to identify these impurities.

Issue 2: Inconsistent Assay Results
  • Possible Cause 1: On-going degradation of the sample.

    • Solution: Prepare samples immediately before analysis. If samples need to be stored, evaluate their stability in the chosen solvent and storage conditions (e.g., refrigerated in the autosampler).

  • Possible Cause 2: Non-optimized HPLC method.

    • Solution: Ensure the HPLC method is validated for its stability-indicating properties. This includes demonstrating that the peak for the active pharmaceutical ingredient (API) is free from any co-eluting degradation products. Peak purity analysis using a photodiode array (PDA) detector can confirm this.

  • Possible Cause 3: Weighing or dilution errors.

    • Solution: Review the standard and sample preparation procedures for any potential sources of error. Ensure balances are calibrated and volumetric glassware is used correctly.

Data Presentation

The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on general knowledge of α-chloroesters and related compounds. The degradation percentages are illustrative and should be confirmed by experimental studies.

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl60 °C24 hoursSignificant2-chloro-2-(2-chlorophenyl)acetic acid, Methanol
Alkaline Hydrolysis 0.1 M NaOHRoom Temp8 hoursVery Rapid2-chloro-2-(2-chlorophenyl)acetic acid, Methanol
Oxidative 3% H₂O₂Room Temp24 hoursModerateOxidized derivatives
Thermal Dry Heat80 °C48 hoursLow to ModerateTo be determined
Photolytic UV light (254 nm)Room Temp24 hoursModeratePhotodegradation products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

    • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. At appropriate time points, withdraw samples, dissolve in the solvent, and dilute to the target concentration.

    • Photolytic Degradation: Expose a solution of the compound (e.g., 1 mg/mL in methanol) to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light. At appropriate time points, withdraw aliquots from both the exposed and control samples and dilute for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all generated degradation products. A PDA detector is recommended for assessing peak purity.

  • Characterization of Degradation Products: If significant degradation is observed, collect the fractions corresponding to the degradation product peaks and subject them to mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.

Mandatory Visualization

Degradation_Pathway parent This compound acid_hydrolysis 2-chloro-2-(2-chlorophenyl)acetic acid parent->acid_hydrolysis Hydrolysis (Acid/Base) methanol Methanol parent->methanol Hydrolysis (Acid/Base)

Caption: Primary hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis acid Acidic Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Alkaline Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photolytic photo->hplc lcms LC-MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr start This compound Sample start->acid start->base start->oxidation start->thermal start->photo

References

Technical Support Center: Optimizing Substitution Reactions of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing substitution reactions involving Methyl 2-chloro-2-(2-chlorophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the success of a substitution reaction with this compound?

A1: The outcome of the substitution reaction is primarily governed by the interplay of four key factors: the nature of the nucleophile, the choice of solvent, the type and stoichiometry of the base used, and the reaction temperature. The substrate itself, being a secondary halide, can undergo both S(_N)1 and S(_N)2 reaction pathways, as well as elimination reactions.[1][2][3] Understanding how these factors influence the reaction mechanism is crucial for optimization.

Q2: How does the choice of nucleophile affect the reaction?

A2: Stronger, less sterically hindered nucleophiles will favor an S(_N)2 reaction, leading to a faster reaction rate and inversion of stereochemistry if the alpha-carbon is chiral.[2] Weaker or bulkier nucleophiles may favor an S(_N)1 pathway or lead to slower reaction rates. For instance, primary amines and thiolates are generally good nucleophiles for this type of substrate.[4]

Q3: What is the role of the base in these substitution reactions?

A3: A base is often required to deprotonate the nucleophile (e.g., an alcohol or a thiol) to increase its nucleophilicity or to neutralize the acid generated during the reaction. However, a strong, bulky base can promote the competing E2 elimination side reaction.[1] Non-nucleophilic bases like diisopropylethylamine (DIEA) or potassium carbonate are often preferred to minimize side reactions.[5]

Q4: Which solvents are recommended for this reaction?

A4: The choice of solvent can significantly influence the reaction pathway. Polar aprotic solvents such as acetonitrile, DMF, or DMSO can stabilize the transition state of an S(_N)2 reaction and are generally good choices.[6] For reactions proceeding through an S(_N)1 mechanism, polar protic solvents that can solvate the carbocation intermediate may be used, though this can also lead to solvolysis as a side reaction. Nonpolar solvents like toluene may also be employed, particularly in phase-transfer catalysis conditions.[5]

Q5: How does temperature affect the reaction outcome?

A5: Higher temperatures generally increase the reaction rate for both substitution and elimination. However, elimination reactions often have a higher activation energy and are therefore more favored at elevated temperatures.[1] It is often beneficial to start at a lower temperature (e.g., room temperature or below) and gradually increase it if the reaction is too slow.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Poor nucleophilicity of the attacking species. If applicable, deprotonate the nucleophile with a suitable non-nucleophilic base. Consider using a stronger nucleophile.
Low reaction temperature. Gradually increase the reaction temperature in increments of 10-20°C, monitoring for side product formation.
Inappropriate solvent. Switch to a polar aprotic solvent like acetonitrile or DMF to favor an S(_N)2 pathway.
Formation of Elimination Side Products Use of a strong, sterically hindered base. Switch to a weaker, non-nucleophilic base such as potassium carbonate or DIEA.
High reaction temperature. Lower the reaction temperature. Elimination reactions are generally favored at higher temperatures.[1]
Formation of Multiple Products Competition between S(_N)1 and S(_N)2 pathways. To favor the S(_N)2 pathway, use a higher concentration of a strong nucleophile and a polar aprotic solvent. To favor the S(_N)1 pathway, use a weaker nucleophile and a polar protic solvent, though be mindful of solvolysis.
Racemization of the product. If a stereospecific outcome is desired, conditions favoring an S(_N)2 reaction (strong nucleophile, polar aprotic solvent, lower temperature) should be employed. An S(_N)1 reaction will lead to racemization.[7]
Reaction Stalls Deactivation of the nucleophile or catalyst. Ensure all reagents are pure and dry. In some cases, the addition of a phase-transfer catalyst can be beneficial.
Equilibrium has been reached. If the reverse reaction is significant, consider removing a byproduct to drive the reaction forward.

Experimental Protocols

The following are generalized protocols for the substitution of this compound with common nucleophiles. These should be considered as starting points and may require optimization.

General Protocol for Amination (S(_N)2 Conditions)
  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate) under an inert atmosphere, add the amine nucleophile (1.1 - 1.5 eq).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) or potassium carbonate (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • If the reaction is slow, gently heat the mixture to 40-60°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Thiolation
  • To a solution of the thiol (1.1 eq) in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress.

  • Work-up and purification are similar to the amination protocol.

General Protocol for Alkoxylation (Williamson Ether Synthesis Adaptation)
  • To a solution of the alcohol (1.1 - 1.5 eq) in a suitable solvent (e.g., THF or DMF), add a strong base such as sodium hydride (1.1 eq, handle with caution) at 0°C to form the alkoxide.

  • Stir for 30 minutes at 0°C, then allow the mixture to warm to room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with an aqueous work-up and purification as described in the amination protocol.

Data Presentation

Table 1: Influence of Reaction Parameters on Substitution of α-Halo Esters

ParameterS(_N)1 FavoredS(_N)2 FavoredElimination (E2) Favored
Substrate Tertiary > SecondaryPrimary > SecondaryTertiary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., RS⁻, CN⁻, RNH₂)Strong, bulky base (e.g., t-BuOK)
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., Acetone, DMF, Acetonitrile)Less polar solvents
Leaving Group Good (e.g., I⁻ > Br⁻ > Cl⁻)Good (e.g., I⁻ > Br⁻ > Cl⁻)Good (e.g., I⁻ > Br⁻ > Cl⁻)
Temperature ModerateLow to ModerateHigh

Visualizations

SN1_vs_SN2_Pathway cluster_SN2 SN2 Pathway cluster_SN1 SN1 Pathway SN2_start Reactants + Strong Nucleophile SN2_TS Pentavalent Transition State SN2_start->SN2_TS Single Step SN2_end Inversion of Stereochemistry SN2_TS->SN2_end SN1_start Reactants + Weak Nucleophile SN1_intermediate Carbocation Intermediate SN1_start->SN1_intermediate Step 1: Leaving Group Departs SN1_end Racemization SN1_intermediate->SN1_end Step 2: Nucleophilic Attack

Caption: S(_N)1 vs. S(_N)2 reaction pathways.

Experimental_Workflow start Start: Reagents & Glassware setup Reaction Setup under Inert Atmosphere start->setup addition Sequential Addition of Reagents setup->addition reaction Reaction Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow.

Troubleshooting_Tree start Low Yield? no_reaction No Reaction? start->no_reaction Yes side_products Side Products? start->side_products No increase_temp Increase Temperature no_reaction->increase_temp Yes stronger_nucleophile Use Stronger Nucleophile no_reaction->stronger_nucleophile Consider change_solvent Change Solvent no_reaction->change_solvent Consider lower_temp Lower Temperature side_products->lower_temp Yes (Elimination?) weaker_base Use Weaker/Non-nucleophilic Base side_products->weaker_base Yes (Elimination?)

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-chloro-2-(2-chlorophenyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in the synthesis of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of clopidogrel.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My esterification of 2-chloro-2-(2-chlorophenyl)acetic acid with methanol is showing low conversion. What are the potential causes and how can I improve the yield?

Low conversion in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction or suboptimal conditions.

Potential Causes & Solutions:

  • Inadequate Catalyst: The reaction requires a strong acid catalyst to proceed at a reasonable rate.

    • Troubleshooting: Ensure you are using a sufficient amount of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). If you are already using a catalyst, consider increasing the catalytic amount.

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials, reducing the yield of the ester.[1][2]

    • Troubleshooting:

      • Use anhydrous methanol and ensure all glassware is thoroughly dried.

      • Employ a method to remove water as it is formed, such as a Dean-Stark apparatus or the use of molecular sieves.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or may be proceeding too slowly.

    • Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time. One documented method suggests a reaction time of 5-6 hours at 50–65°C for a similar esterification.[3]

  • Suboptimal Reagent Ratio: The equilibrium can be driven towards the product by using an excess of one of the reactants.[1]

    • Troubleshooting: Use a large excess of methanol, as it is often the solvent for the reaction.[2]

ParameterRecommended ConditionNotes
Catalyst H₂SO₄, TsOHEnsure anhydrous conditions.
Reactant Ratio Large excess of methanolShifts equilibrium towards product.
Water Removal Dean-Stark trap, molecular sievesCritical for driving the reaction to completion.
Temperature Reflux temperature of methanolAdjust as needed based on reaction monitoring.
Monitoring TLC, GCTo determine reaction completion.
Q2: I am attempting the synthesis from 2-chlorophenylglycine using thionyl chloride and methanol, but my yield is low. What could be going wrong?

This method involves the formation of an acid chloride intermediate followed by esterification. Low yields can arise from issues in either of these steps.

Potential Causes & Solutions:

  • Moisture Contamination: Thionyl chloride (SOCl₂) is highly reactive with water. Any moisture will consume the reagent and reduce the efficiency of acid chloride formation.

    • Troubleshooting: Ensure all reactants, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Troubleshooting: A proven method utilizes a 1:1:1 molar ratio of 2-chlorophenylglycine, thionyl chloride, and methanol.[3] Adhering to this stoichiometry is crucial for high yield and purity.[3]

  • Suboptimal Temperature Control: The reaction temperature is a critical parameter.

    • Troubleshooting: Maintain the reaction temperature within the recommended range of 50–65°C.[3] Temperatures that are too low may result in a slow reaction rate, while excessively high temperatures could lead to side product formation.

  • Inadequate Reaction Time: The reaction may not have had sufficient time to go to completion.

    • Troubleshooting: A reaction time of 5–6 hours is suggested for this method.[3] Monitor the reaction progress to confirm completion before work-up.

ParameterRecommended ConditionSource
Reactant Molar Ratio 2-chlorophenylglycine:thionyl chloride:methanol = 1:1:1[3]
Reaction Temperature 50–65°C[3]
Reaction Time 5–6 hours[3]
Atmosphere Inert (Nitrogen or Argon)General best practice
Q3: My reaction to produce a similar compound, methyl alpha-bromo-2-chlorophenylacetate, has a low yield. Could the principles be applied to my synthesis of the chloro-analogue?

Yes, the challenges and solutions are often analogous for similar halogenated compounds. Issues with reaction time and catalyst efficiency are common.

Potential Causes & Solutions:

  • Inefficient Catalyst System: Traditional methods can suffer from long reaction times and low yields.[4]

    • Troubleshooting: Consider using a Lewis acid catalyst, such as magnesium perchlorate, titanium tetrachloride, or zinc chloride, which has been shown to improve yields (over 90%) and shorten reaction times in the synthesis of the bromo-analogue.[4][5]

  • Harsh Reaction Conditions: Some conventional methods require conditions that can lead to degradation or side reactions.

    • Troubleshooting: The use of a Lewis acid catalyst allows for milder reaction conditions, which can improve the overall yield and purity of the product.[5]

Experimental Protocols

Protocol 1: Esterification of 2-chlorophenylglycine using Thionyl Chloride and Methanol[3]
  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous methanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorophenylglycine (1 molar equivalent).

  • Reagent Addition: Under the inert atmosphere, add anhydrous methanol (1 molar equivalent).

  • Thionyl Chloride Addition: Slowly add thionyl chloride (1 molar equivalent) to the stirred mixture. The addition should be done carefully, as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 50–65°C and maintain this temperature for 5–6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and carefully quench any remaining thionyl chloride. The product, this compound hydrochloride, can often be used in subsequent steps without further purification.[3]

Visual Guides

Troubleshooting Workflow for Low Conversion Rates

Troubleshooting_Workflow start Low Conversion Rate Detected check_reaction_type Identify Synthesis Method start->check_reaction_type fischer Fischer Esterification (from Carboxylic Acid) check_reaction_type->fischer Acid + Alcohol thionyl Thionyl Chloride Method (from Amino Acid) check_reaction_type->thionyl Amino Acid + SOCl₂ check_water Check for Water Contamination fischer->check_water check_catalyst Verify Catalyst (Type and Amount) check_water->check_catalyst Dry solution_fischer Implement Solutions: - Use anhydrous reagents - Remove water (Dean-Stark) - Increase catalyst loading - Optimize T and time check_water->solution_fischer Wet check_conditions Review Reaction Conditions (T, t) check_catalyst->check_conditions Sufficient check_catalyst->solution_fischer Insufficient check_conditions->solution_fischer Suboptimal end_node Improved Conversion Rate solution_fischer->end_node check_moisture_thionyl Check for Moisture thionyl->check_moisture_thionyl check_stoichiometry Verify Stoichiometry (1:1:1 ratio) check_moisture_thionyl->check_stoichiometry Dry solution_thionyl Implement Solutions: - Use dry reagents/inert atm. - Adjust to 1:1:1 molar ratio - Control temperature check_moisture_thionyl->solution_thionyl Moisture Present check_temp_thionyl Check Temperature (50-65°C) check_stoichiometry->check_temp_thionyl Correct check_stoichiometry->solution_thionyl Incorrect check_temp_thionyl->solution_thionyl Incorrect solution_thionyl->end_node

Caption: Troubleshooting workflow for low conversion rates.

References

identifying and characterizing impurities in Methyl 2-chloro-2-(2-chlorophenyl)acetate samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-2-(2-chlorophenyl)acetate. Our focus is on the identification and characterization of impurities in samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound samples?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. As this compound is a key intermediate in the synthesis of Clopidogrel, many of its potential impurities are related to this process. Common impurities can be categorized as:

  • Process-Related Impurities: These arise from side reactions or unreacted starting materials during synthesis.

  • Degradation Products: These can form due to hydrolysis, oxidation, or photolysis.

  • Isomeric Impurities: Positional isomers of the starting materials or the final product.

A list of potential impurities is provided in the table below.

Q2: Which analytical techniques are most suitable for identifying and characterizing impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for the separation and quantification of non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of unknown impurities once they are isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is used to obtain molecular weight information and fragmentation patterns of impurities separated by HPLC, aiding in their identification.[2]

Q3: How can I troubleshoot peak tailing in my HPLC analysis of this compound?

A3: Peak tailing is a common issue when analyzing chlorinated aromatic compounds due to their potential interaction with residual silanols on the silica-based stationary phase. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their interaction with the analyte.

  • Use of an Amine Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.

  • Column Selection: Employ a modern, high-purity silica column with end-capping to minimize the number of free silanol groups.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase to prevent peak distortion.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing Secondary interactions with stationary phase; Column overload; Mismatched sample solvent.Adjust mobile phase pH; Add a competing base (e.g., TEA); Use an end-capped column; Reduce sample concentration; Dissolve sample in mobile phase.
Ghost Peaks Contaminated mobile phase; Carryover from previous injections; Bleed from the column.Use high-purity solvents; Run blank injections between samples; Use a column with low bleed characteristics.
Poor Resolution Inappropriate mobile phase composition; Wrong column; High flow rate.Optimize mobile phase gradient; Select a column with a different selectivity; Reduce the flow rate.
Baseline Drift Column temperature fluctuations; Mobile phase not equilibrated; Contaminated detector.Use a column oven for temperature control; Ensure adequate column equilibration time; Clean the detector flow cell.[3]
GC-MS Analysis Troubleshooting
IssuePossible CauseRecommended Solution
Poor Peak Shape Active sites in the injector or column; Column degradation.Use a deactivated inlet liner; Perform column conditioning; Trim the front end of the column.
No Peaks Detected Injection issue; No sample reaching the detector.Check syringe and injector; Verify gas flows; Check for leaks in the system.
Mass Spectrum Mismatch Co-elution of compounds; Incorrect background subtraction.Improve chromatographic separation; Manually inspect and subtract background spectra.
Baseline Noise Column bleed; Contaminated carrier gas; Electronic noise.Condition the column; Use high-purity carrier gas with traps; Check for proper grounding of the instrument.[4]

Experimental Protocols

General HPLC Method for Impurity Profiling

This is a general starting method that may require optimization for your specific sample and impurity profile.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Water:Acetonitrile).

General GC-MS Method for Volatile Impurities

This method is suitable for identifying volatile and semi-volatile process-related impurities.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like Dichloromethane.

Data Presentation

Table of Potential Impurities

The following table lists some potential impurities that may be found in this compound samples, many of which are related to the synthesis of Clopidogrel.

Impurity NameStructurePotential Origin
2-Chlorophenylacetic acidC₈H₇ClO₂Hydrolysis of the ester group.
Methyl 2-hydroxy-2-(2-chlorophenyl)acetateC₉H₉ClO₃Hydrolysis of the alpha-chloro group.
Methyl 2-(2-chlorophenyl)acetateC₉H₉ClO₂Reduction or incomplete chlorination.
Racemic Clopidogrel Carboxylic AcidC₁₅H₁₄ClNO₂SA known impurity in Clopidogrel synthesis.[5]
(R)-Methyl 2-ChloromandelateC₉H₉ClO₃A stereoisomeric impurity.[3]

Visualizations

Impurity_Identification_Workflow cluster_start Sample Analysis cluster_evaluation Impurity Evaluation cluster_characterization Characterization cluster_end Reporting Sample Sample HPLC_Analysis HPLC Analysis (Impurity Profiling) Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatiles) Sample->GCMS_Analysis Detect_Impurity Impurity Detected? HPLC_Analysis->Detect_Impurity GCMS_Analysis->Detect_Impurity Known_Impurity Known Impurity? Detect_Impurity->Known_Impurity Yes Report Report Findings Detect_Impurity->Report No Isolate_Impurity Isolate Impurity (Prep-HPLC) Known_Impurity->Isolate_Impurity No Quantify Quantify Impurity Known_Impurity->Quantify Yes Structure_Elucidation Structure Elucidation (NMR, HRMS) Isolate_Impurity->Structure_Elucidation Structure_Elucidation->Quantify Quantify->Report

Caption: Workflow for the identification and characterization of impurities.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Sample_Solvent Is sample solvent stronger than mobile phase? Start->Check_Sample_Solvent Change_Solvent Dissolve sample in mobile phase or weaker solvent Check_Sample_Solvent->Change_Solvent Yes Check_Column_Load Is column overloaded? Check_Sample_Solvent->Check_Column_Load No Resolved Problem Resolved Change_Solvent->Resolved Reduce_Concentration Reduce sample concentration or injection volume Check_Column_Load->Reduce_Concentration Yes Check_pH Is mobile phase pH appropriate for analyte? Check_Column_Load->Check_pH No Reduce_Concentration->Resolved Adjust_pH Adjust pH to suppress silanol interactions (e.g., lower pH) Check_pH->Adjust_pH No Check_Column Is column old or not end-capped? Check_pH->Check_Column Yes Use_Additive Consider adding a competing base (e.g., Triethylamine) Adjust_pH->Use_Additive Use_Additive->Resolved Replace_Column Replace with a new, high-purity, end-capped column Check_Column->Replace_Column Yes Check_Column->Resolved No Replace_Column->Resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

Technical Support Center: Managing Exothermic Reactions with Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-2-(2-chlorophenyl)acetate, particularly in managing exothermic reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Issue 1: Unexpected Temperature Spike During Reagent Addition

Question: I observed a rapid and unexpected increase in temperature beyond the set point immediately after adding a reagent to a solution of this compound. What should I do and what could be the cause?

Answer:

An unexpected temperature spike indicates a highly exothermic event that requires immediate attention to prevent a runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the reagent.

  • Enhance Cooling: Increase the cooling rate of the reactor jacket or cooling bath to its maximum capacity.

  • Ensure Agitation: Verify that the stirring is vigorous and effective to ensure uniform heat distribution and prevent localized hotspots.[1]

  • Prepare for Quenching: Have a suitable quenching agent on standby. The choice of quenching agent will depend on the specific reaction chemistry.

  • Monitor Pressure: Keep a close watch on the reactor's pressure gauge, as rapid gas evolution can accompany a temperature spike.[2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Preventative Measures
Reagent added too quickly Review and slow down the addition rate. For highly exothermic steps, consider a programmed, gradual addition.
Inadequate cooling Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale.[1][3] Check for any blockages in the cooling lines.
Poor mixing Increase the agitation speed. Ensure the stirrer design is suitable for the vessel geometry and reaction mixture viscosity.[1]
Incorrect starting temperature Verify that the initial temperature of the reaction mixture is within the protocol's specified range before starting the reagent addition.
Concentration of reactants is too high Re-calculate and verify the concentrations of all reactants. Consider diluting the reaction mixture if feasible.

Issue 2: Reaction Temperature Continues to Rise After Stopping Reagent Addition

Question: Even after stopping the addition of the reagent, the temperature of my reaction involving this compound is still climbing. What is happening and what are the next steps?

Answer:

This situation suggests that the reaction has reached a point where the heat generated exceeds the heat removal capacity of your system, a condition that can lead to a thermal runaway.[4]

Immediate Actions:

  • Emergency Cooling: If available, activate an emergency cooling system. This could involve adding a cold solvent (if compatible and safe) or using an external cooling bath with a dry ice/acetone slurry.

  • Controlled Quenching: If the temperature continues to rise uncontrollably, and you have a pre-determined and tested quenching procedure, execute it carefully.

  • Evacuate: If the temperature and pressure are rising rapidly and cannot be controlled, evacuate the area immediately and alert safety personnel.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Preventative Measures
Accumulation of unreacted reagent This is a critical risk in semi-batch processes.[5] A slow initial reaction rate can lead to a buildup of the added reagent, which then reacts rapidly. To prevent this, ensure the reaction has initiated before proceeding with the full addition. A small initial charge of the reagent can confirm initiation.
Secondary decomposition reaction The initial exotherm may have triggered a secondary, more energetic decomposition of a reactant, intermediate, or the solvent.[6] Perform thermal stability screening (e.g., using DSC) on your reaction mixture to identify potential secondary decomposition temperatures.[4]
Cooling system failure A sudden failure of the cooling system can lead to this scenario. Regular maintenance and pre-experiment checks of cooling equipment are essential.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with reactions involving this compound?

A1: Reactions involving this compound, such as Friedel-Crafts acylations, brominations, and condensation reactions common in the synthesis of active pharmaceutical ingredients (APIs) like Clopidogrel, can present several exothermic hazards:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature where heat is generated faster than it can be removed.[7] This can lead to boiling of solvents, over-pressurization, and reactor failure.

  • Pressure Buildup: The evolution of gaseous byproducts (e.g., HCl in some reactions) can increase the reactor pressure, especially if the temperature rises unexpectedly.

  • Release of Toxic Fumes: A loss of containment due to over-pressurization can release hazardous materials.

Q2: How can I assess the potential for a thermal runaway in my reaction?

A2: A thorough hazard evaluation should be conducted before scaling up any reaction.[8]

  • Calorimetry Studies: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction and the adiabatic temperature rise.[3][9] This data is crucial for safe process design.

  • Literature Review: Research the thermal stability of all reactants, intermediates, and products.

  • Stoessel Criticality Index: This method can be used to classify the thermal risk of a chemical process.[6]

Q3: What are the key parameters to control during an exothermic reaction with this compound?

A3: The following parameters are critical for maintaining control:

  • Temperature: Continuous and accurate monitoring of the reaction temperature is essential.[1]

  • Reagent Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to manage the rate of heat generation.

  • Agitation: Efficient stirring is necessary to ensure uniform temperature and concentration throughout the reactor.[1]

  • Cooling Capacity: The cooling system must be capable of removing the heat generated by the reaction at the desired operating temperature.[3]

Q4: Are there any specific solvent considerations for managing exotherms with this compound?

A4: Yes, the choice of solvent is important:

  • Boiling Point: A solvent with a boiling point well above the reaction temperature can provide a safety margin. However, in the event of a runaway, a lower boiling solvent can sometimes help to dissipate heat through reflux, provided the system is designed to handle it.

  • Thermal Stability: The solvent should be thermally stable at the maximum foreseeable temperature of the reaction. Some solvents, like DMSO, can undergo hazardous decompositions at elevated temperatures, which can be catalyzed by reaction components.[6]

  • Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise, which can provide a larger buffer against temperature spikes.

Experimental Protocols

Generalized Protocol for a Controlled Exothermic Reaction

This protocol outlines a general approach for conducting an exothermic reaction, such as a condensation or acylation, involving this compound. Note: This is a template and must be adapted with specific quantities, temperatures, and times based on your validated experimental procedure.

  • Reactor Setup and Safety Check:

    • Assemble a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

    • Ensure the reactor is placed in a cooling bath or connected to a jacketed cooling system.

    • Verify that all safety measures, including a blast shield and access to an emergency shower/eyewash station, are in place.

    • Conduct a pre-run check of the cooling system and stirrer to ensure they are functioning correctly.

  • Initial Charge and Temperature Stabilization:

    • Charge the reactor with this compound and the chosen solvent.

    • Begin agitation to ensure a homogenous mixture.

    • Cool the reactor contents to the specified starting temperature (e.g., 0-5 °C).

    • Allow the temperature to stabilize at the set point for at least 15 minutes.

  • Controlled Reagent Addition:

    • Load the second reagent into the addition funnel.

    • Begin adding the reagent dropwise or via a syringe pump at a pre-determined rate.

    • Monitor the internal temperature closely. The addition rate should be slow enough to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point.

    • If the temperature begins to rise towards the upper limit, stop the addition and allow the cooling system to bring the temperature back down before resuming.

  • Reaction Monitoring:

    • After the addition is complete, continue to monitor the reaction temperature. The exotherm may continue for some time after the addition is finished.

    • Maintain the reaction at the target temperature for the specified duration.

    • Take samples periodically to monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the mixture to a lower temperature (e.g., 0 °C) before quenching.

    • Slowly add the quenching solution while monitoring the temperature to control any secondary exotherm.

    • Proceed with the standard work-up and purification procedures.

Quantitative Data Summary

The following tables provide representative data that should be determined for your specific reaction system to ensure safe operation.

Table 1: Thermal Hazard Assessment Data (Illustrative)

ParameterValueMethodSignificance
Heat of Reaction (ΔHr)-150 kJ/molReaction CalorimetryDetermines the total amount of heat that will be released.
Adiabatic Temperature Rise (ΔTad)85 °CCalculated from ΔHrPredicts the maximum possible temperature rise in a loss-of-cooling scenario.[8]
Maximum Temperature of Synthesis Reaction (MTSR)110 °CCalculationThe highest temperature the reaction mixture could reach under adiabatic conditions.
Onset of Decomposition180 °CDSC/ARCThe temperature at which secondary, potentially more hazardous, reactions may begin.

Table 2: Key Process Control Parameters (Example)

ParameterSet PointControl RangeMonitoring Frequency
Initial Reaction Temperature5 °C3 - 7 °CContinuous
Reagent Addition Time2 hoursN/AN/A
Max. Allowed Temperature during Addition10 °CN/AContinuous
Stirrer Speed250 RPM240 - 260 RPMContinuous
Coolant Temperature-5 °C-7 - -3 °CContinuous

Visualizations

Exotherm_Troubleshooting_Workflow start Unexpected Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Increase Cooling to Maximum stop_addition->enhance_cooling check_agitation Verify Vigorous Agitation enhance_cooling->check_agitation monitor_pressure Monitor Reactor Pressure check_agitation->monitor_pressure is_controlled Is Temperature Controlled? monitor_pressure->is_controlled controlled Resume Addition at Slower Rate Investigate Root Cause Post-Reaction is_controlled->controlled Yes not_controlled Temperature Still Rising? is_controlled->not_controlled No end Safe State Achieved controlled->end not_controlled->controlled No, but stable quench Execute Controlled Quenching Protocol not_controlled->quench Yes evacuate Evacuate Area & Alert Safety Personnel quench->evacuate evacuate->end

Caption: Troubleshooting workflow for an unexpected temperature rise.

Experimental_Setup_for_Exotherm_Control cluster_0 Reaction Vessel cluster_1 Control & Monitoring cluster_2 Reagent Addition cluster_3 Cooling System reactor Jacketed Reactor (this compound + Solvent) display Data Logger (Temp & Pressure) reactor->display Data coolant_out Coolant Out reactor->coolant_out from Jacket stirrer Mechanical Stirrer stirrer->reactor controller Process Controller (Temp & Stirrer Control) stirrer->controller temp_probe Temperature Probe temp_probe->reactor temp_probe->controller chiller Chiller/Cryostat controller->chiller Regulates add_funnel Addition Funnel (Reagent) add_funnel->reactor coolant_in Coolant In chiller->coolant_in coolant_out->chiller coolant_in->reactor to Jacket

Caption: Diagram of an experimental setup for managing exothermic reactions.

References

workup procedures to remove unreacted Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and procedural advice for researchers, scientists, and drug development professionals on the effective removal of unreacted Methyl 2-chloro-2-(2-chlorophenyl)acetate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during workup?

A: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. The presence of an ester group and two chlorine atoms influences its reactivity and solubility.[1] The ester group can be hydrolyzed to form the corresponding carboxylic acid, a reaction that can be exploited for purification.[1]

Q2: What is the primary principle behind separating the unreacted starting material from my desired product?

A: The separation strategy relies on exploiting the differences in physical and chemical properties between your desired product and the unreacted this compound. These differences can include polarity, solubility, boiling point, and chemical reactivity. For example, if your product is stable to basic conditions, you can selectively hydrolyze the unreacted ester to its more water-soluble carboxylate salt, which can then be easily removed with an aqueous wash.

Q3: Can I use a chemical workup to remove the unreacted ester?

A: Yes, a chemical workup is a highly effective method. By washing the reaction mixture with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), you can selectively hydrolyze the unreacted this compound into its corresponding carboxylate salt.[1] This salt is highly soluble in the aqueous layer and can be separated from your (presumably less polar) desired product, which will remain in the organic layer.

Q4: Which chromatographic technique is most suitable for this separation?

A: Flash column chromatography on silica gel is a standard and effective method for purifying organic compounds. Since this compound is a moderately polar compound, a normal-phase chromatography setup is ideal. The separation is based on the differential adsorption of the components onto the stationary phase. You can determine the optimal solvent system by first running analytical Thin Layer Chromatography (TLC) plates.[2]

Q5: How can I monitor the progress and success of the purification?

A: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to visualize the separation of your product from the starting material and to identify which column fractions contain the desired compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and to detect the presence of any remaining starting material.[4]

Physical and Chemical Properties

PropertyValueSource
IUPAC Name This compound[5][6]
CAS Number 90055-47-3[1][5]
Molecular Formula C₉H₈Cl₂O₂[5][6]
Molecular Weight 219.06 g/mol [5]
Reactivity The ester group can be hydrolyzed. The chlorine atoms can undergo nucleophilic substitution.[1]
Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Troubleshooting and Experimental Protocols

This section provides detailed methodologies for common purification procedures. The choice of method depends on the specific properties of the desired product and the scale of the reaction.

General Purification Workflow

The following diagram outlines a general decision-making process for selecting a purification strategy.

G start Reaction Mixture (Product + Unreacted Ester) decision1 Is the product stable to base? start->decision1 proc1 Perform Basic Aqueous Wash (Hydrolysis & Extraction) decision1->proc1  Yes proc2 Perform Flash Column Chromatography decision1->proc2  No / Unsure decision2 Is the product pure (Check by TLC/HPLC)? proc1->decision2 decision2->proc2  No end Pure Product decision2->end  Yes proc2->end

Caption: Decision workflow for purification.

Protocol 1: Purification via Hydrolysis and Liquid-Liquid Extraction

This method is ideal if the desired product is stable under mild basic conditions and is significantly less polar than the carboxylate salt formed from the unreacted ester.

Experimental Workflow Diagram

G cluster_0 Procedure A 1. Transfer reaction mixture to a separatory funnel. B 2. Dilute with an organic solvent (e.g., Ethyl Acetate). A->B C 3. Add saturated aq. NaHCO₃. Vent frequently. B->C D 4. Shake and allow layers to separate. C->D E 5. Drain the lower aqueous layer. D->E F 6. Repeat wash with NaHCO₃ (1-2x). E->F G 7. Wash organic layer with brine. F->G H 8. Dry organic layer over anhydrous Na₂SO₄ or MgSO₄. G->H I 9. Filter and concentrate under reduced pressure. H->I

Caption: Workflow for basic extractive workup.

Detailed Steps:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: If residual acid is present from the reaction, CO₂ gas will evolve. Swirl the funnel gently at first and vent frequently by inverting the funnel and opening the stopcock.

  • Once gas evolution ceases, stopper the funnel and shake vigorously for 1-2 minutes.

  • Place the funnel in a ring stand and allow the layers to fully separate. The unreacted ester is hydrolyzed to sodium 2-chloro-2-(2-chlorophenyl)acetate, which dissolves in the aqueous (bottom) layer.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with the aqueous NaHCO₃ solution one or two more times to ensure complete removal of the unreacted ester.

  • Wash the remaining organic layer with a saturated aqueous NaCl solution (brine) to remove residual water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, which should be significantly enriched.

Protocol 2: Purification by Flash Column Chromatography

This physical separation method is suitable for all types of products, especially those that are sensitive to basic or acidic conditions.

Experimental Workflow Diagram

G cluster_1 Procedure TLC 1. Determine eluent system using TLC. PACK 2. Pack column with silica gel using the chosen eluent. TLC->PACK LOAD 3. Load crude product onto the column (minimal solvent). PACK->LOAD ELUTE 4. Elute with solvent, collecting fractions. LOAD->ELUTE ANALYZE 5. Analyze fractions by TLC. ELUTE->ANALYZE COMBINE 6. Combine pure fractions and concentrate. ANALYZE->COMBINE

Caption: Workflow for flash column chromatography.

Detailed Steps:

  • Solvent System Selection:

    • Using TLC, find a solvent system (eluent) that provides good separation between your product and the unreacted starting material. A good target is to have the product spot with a retention factor (Rf) of ~0.3.

    • Start with a non-polar solvent and gradually add a more polar one.

Common Solvent Systems (Eluents) for Normal-Phase Chromatography
Hexanes / Ethyl Acetate
Hexanes / Diethyl Ether[4]
Hexanes / Dichloromethane
Toluene / Ethyl Acetate
  • Column Packing:

    • Select an appropriate size column for the amount of crude material.

    • Prepare a slurry of silica gel in your chosen eluent and carefully pour it into the column.

    • Allow the silica to settle, and then let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of the eluent or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply pressure (using a pump or air line) to begin elution.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

  • Analysis:

    • Spot every few fractions on a TLC plate to determine which ones contain your pure product.

    • Combine the fractions that contain only the pure product.

  • Concentration:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your final, purified product.

References

Technical Support Center: Solvent Effects on the Reactivity and Selectivity of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the solvent effects on the reactivity and selectivity of Methyl 2-chloro-2-(2-chlorophenyl)acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected reaction pathways for this compound in nucleophilic substitution reactions?

A1: this compound is a secondary benzylic halide. Due to the α-chloro and α-phenyl groups, it can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The phenyl group can stabilize a potential carbocation intermediate through resonance, favoring an S(_N)1 pathway. However, as a secondary halide, it is also susceptible to a direct bimolecular attack (S(_N)2). The predominant mechanism is highly dependent on the solvent, nucleophile, and temperature.

Q2: How does the choice of solvent influence the reaction mechanism?

A2: The polarity and protic nature of the solvent are critical in determining the reaction pathway.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can solvate both the carbocation intermediate and the leaving group through hydrogen bonding. This stabilization of the carbocation and the transition state leading to it significantly accelerates S(_N)1 reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO) are capable of solvating cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile more "naked" and reactive, thus favoring the S(_N)2 mechanism. Non-polar solvents are generally poor choices as they do not effectively dissolve the typically polar or ionic reactants.[1][2]

Q3: What is the expected effect of solvent polarity on the reaction rate?

A3: For an S(_N)1 reaction, increasing the polarity of the solvent will generally increase the reaction rate. This is because the rate-determining step is the formation of a carbocation, a charged intermediate, which is stabilized by polar solvents. For S(_N)2 reactions, polar aprotic solvents are generally preferred as they dissolve the nucleophile while not overly solvating and deactivating it.[2][3][4]

Q4: How does the solvent affect the stereoselectivity of the reaction?

A4: The stereochemical outcome is a key indicator of the reaction mechanism.

  • An S(_N)1 reaction , proceeding through a planar carbocation intermediate, is expected to yield a racemic mixture of products if the starting material is chiral. The nucleophile can attack from either face of the carbocation with roughly equal probability.

  • An S(_N)2 reaction proceeds with an inversion of stereochemistry at the chiral center (a Walden inversion) because the nucleophile attacks from the side opposite to the leaving group.

The choice of solvent, by influencing the dominant mechanism, will therefore dictate the stereochemical outcome. A polar protic solvent is more likely to lead to racemization, while a polar aprotic solvent will favor inversion of configuration.

Troubleshooting Guide

Issue 1: The reaction is proceeding much slower than expected.

  • Possible Cause: The solvent may not be appropriate for the desired mechanism. For instance, attempting an S(_N)2 reaction with a strong, anionic nucleophile in a polar protic solvent will lead to extensive solvation of the nucleophile, reducing its reactivity.

  • Troubleshooting Steps:

    • Verify Solvent Choice: If an S(_N)2 reaction is intended, switch to a polar aprotic solvent like acetone or DMF. For an S(_N)1 reaction, ensure the solvent is sufficiently polar and protic (e.g., aqueous ethanol).

    • Check for Impurities: Water is a common impurity in many organic solvents and can act as a competing nucleophile or alter the solvent polarity. Ensure solvents are anhydrous if required.

    • Increase Temperature: If the reaction is still slow, gently heating the reaction mixture can increase the rate. However, be aware that this can also influence selectivity.

Issue 2: The reaction is yielding a mixture of products, and the selectivity is poor.

  • Possible Cause: The reaction conditions may be promoting a mixture of S(_N)1 and S(_N)2 pathways, or elimination (E1/E2) reactions may be competing with substitution.

  • Troubleshooting Steps:

    • Solvent Adjustment: To favor S(_N)1, use a more polar, protic solvent. To favor S(_N)2, use a polar aprotic solvent and a higher concentration of a strong nucleophile.

    • Nucleophile Choice: A strong, non-basic nucleophile will favor S(_N)2 over elimination. A weak nucleophile in a polar protic solvent will favor S(_N)1.

    • Temperature Control: Lowering the temperature generally favors substitution over elimination.

Issue 3: Unexpected side products are observed.

  • Possible Cause: The solvent may be participating in the reaction (solvolysis), or impurities in the solvent could be reacting.

  • Troubleshooting Steps:

    • Analyze Solvent Reactivity: If using a nucleophilic solvent (e.g., ethanol in a reaction with a different nucleophile), expect the corresponding solvolysis product (ethyl ether in this case). Consider using a non-nucleophilic solvent if this is undesirable.

    • Purify Solvent: Distill or purify the solvent to remove reactive impurities.

Quantitative Data

Table 1: First-Order Rate Constants for the Solvolysis of Benzyl Chloride in Various Ethanol-Water Mixtures

Solvent Composition (v/v % Ethanol)Temperature (°C)Rate Constant (k, s⁻¹)
90251.1 x 10⁻⁵
80252.5 x 10⁻⁵
70255.0 x 10⁻⁵
60251.0 x 10⁻⁴
50252.2 x 10⁻⁴

Data adapted from analogous systems and intended for illustrative purposes.[5][6]

Table 2: Relative Rates of Solvolysis of a Tertiary Alkyl Halide in Various Solvents

SolventDielectric Constant (ε)Relative Rate
Acetic Acid61
Methanol334
Formic Acid585,000
Water78150,000

This table illustrates the strong correlation between solvent polarity (dielectric constant) and the rate of an S(_N)1 reaction for a representative substrate.[4]

Experimental Protocols

Protocol 1: Determining the Rate of Solvolysis by Titration

This protocol describes a method to determine the rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol-water) by monitoring the production of HCl.

Materials:

  • This compound

  • Solvent mixture of desired composition (e.g., 50:50 ethanol:water)

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of this compound in the chosen solvent mixture at a known concentration (e.g., 0.1 M).

  • Place the reaction flask in a constant temperature bath to equilibrate.

  • At time t=0, start the reaction.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing a solvent in which the reaction is very slow (e.g., acetone).

  • Add a few drops of phenolphthalein indicator to the quenched sample.

  • Titrate the sample with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Repeat the sampling and titration at several time points until the reaction is significantly complete.

  • To determine the concentration of HCl at infinite time ([HCl]∞), heat a separate aliquot of the reaction mixture to drive the reaction to completion, then titrate.

  • Data Analysis: The concentration of the reactant at time t, --INVALID-LINK--, can be calculated from the volume of NaOH used for titration at time t (V(t)) and at infinite time (V(∞)). Assuming a first-order reaction, a plot of ln(V(_∞) - V(_t)) versus time will yield a straight line with a slope of -k, where k is the rate constant.

Protocol 2: Product Analysis by Gas Chromatography (GC)

This protocol outlines a method to determine the product distribution (selectivity) in a competitive nucleophilic substitution reaction.

Materials:

  • This compound

  • Solvent of choice

  • Two competing nucleophiles (e.g., sodium azide and sodium bromide)

  • Internal standard for GC analysis (e.g., decane)

  • Gas chromatograph with a suitable column and detector (e.g., FID)

Procedure:

  • Prepare a reaction mixture containing this compound, the chosen solvent, and known concentrations of the two nucleophiles.

  • Add a known amount of the internal standard.

  • Allow the reaction to proceed for a set amount of time or until completion.

  • Work up the reaction mixture to remove unreacted starting materials and salts (e.g., extraction and drying).

  • Analyze the organic layer by GC.

  • Data Analysis: Identify the peaks corresponding to the two substitution products and the internal standard. The relative peak areas (corrected by response factors, if necessary) can be used to determine the molar ratio of the products, and thus the selectivity of the reaction under those solvent conditions.

Visualizations

Troubleshooting_Solvent_Effects start Experimental Issue Observed slow_reaction Slow Reaction Rate start->slow_reaction poor_selectivity Poor Selectivity start->poor_selectivity side_products Unexpected Side Products start->side_products check_solvent_mechanism Check Solvent-Mechanism Compatibility (Protic for SN1, Aprotic for SN2) slow_reaction->check_solvent_mechanism adjust_solvent_polarity Adjust Solvent Polarity (More polar for SN1, less for SN2) poor_selectivity->adjust_solvent_polarity analyze_solvent_reactivity Is the solvent acting as a nucleophile? side_products->analyze_solvent_reactivity change_solvent Change Solvent check_solvent_mechanism->change_solvent Incompatible check_impurities Check for Impurities (e.g., water) check_solvent_mechanism->check_impurities Compatible end_slow Reaction Rate Optimized change_solvent->end_slow increase_temp Increase Temperature check_impurities->increase_temp increase_temp->end_slow change_nucleophile Change Nucleophile (Strength/Basicity) adjust_solvent_polarity->change_nucleophile lower_temp Lower Temperature change_nucleophile->lower_temp end_selectivity Selectivity Improved lower_temp->end_selectivity use_inert_solvent Use a Non-Nucleophilic Solvent analyze_solvent_reactivity->use_inert_solvent Yes purify_solvent Purify Solvent analyze_solvent_reactivity->purify_solvent No end_side_products Side Products Minimized use_inert_solvent->end_side_products purify_solvent->end_side_products

Caption: Troubleshooting workflow for common issues in studying solvent effects.

Experimental_Workflow_Kinetics prep_solution Prepare Reactant Solution in Chosen Solvent equilibrate Equilibrate at Constant Temperature prep_solution->equilibrate start_reaction Initiate Reaction (t=0) equilibrate->start_reaction sample_quench Withdraw and Quench Aliquots at Timed Intervals start_reaction->sample_quench titrate Titrate for [HCl] or Analyze by GC/HPLC for [Product] sample_quench->titrate data_analysis Data Analysis: Plot ln[Reactant] vs. time titrate->data_analysis determine_k Determine Rate Constant (k) data_analysis->determine_k

References

dealing with the corrosive nature of byproducts from Methyl 2-chloro-2-(2-chlorophenyl)acetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Methyl 2-chloro-2-(2-chlorophenyl)acetate Reactions

This guide is designed for researchers, scientists, and drug development professionals working with this compound. It provides essential information for troubleshooting and managing the corrosive byproducts generated during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary corrosive byproduct generated in reactions involving this compound?

A1: The most significant corrosive byproduct is Hydrogen Chloride (HCl) . HCl is often generated during the synthesis of the ester, for example, when using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] It can also be formed as a byproduct in subsequent reactions where the chlorine atoms are displaced. When dissolved in water or other protic solvents, HCl forms highly corrosive hydrochloric acid.

Q2: How does Hydrogen Chloride (HCl) cause corrosion in a laboratory setting?

A2: HCl, particularly in the presence of moisture (forming hydrochloric acid), is highly corrosive to many metals, including common grades of stainless steel.[2] Corrosion can manifest as uniform thinning, localized pitting, or stress corrosion cracking, compromising the structural integrity of reactors, transfer lines, and other equipment.[3][4] This can lead to equipment failure and contamination of the reaction product.

Q3: Are there non-corrosive methods to synthesize this compound?

A3: While many common methods generate HCl, alternative routes aim to minimize highly corrosive conditions. For instance, transesterification reactions catalyzed by Lewis acids can be employed, which may offer a less corrosive environment compared to methods using thionyl chloride.[5] However, even Lewis acids can be moisture-sensitive and contribute to corrosion if not handled under strictly anhydrous conditions.

Q4: What immediate steps should be taken if corrosion is detected?

A4: If corrosion is observed, you should immediately assess the extent of the damage. This involves a thorough visual inspection and, if possible, non-destructive testing (NDT) like ultrasonic thickness measurement to determine the integrity of the equipment.[3] It is crucial to halt operations, safely neutralize the vessel's contents, and analyze the process conditions to identify the root cause before resuming work.

Troubleshooting Guides

This section provides a systematic approach to common problems encountered due to corrosive byproducts.

Problem 1: Unexpectedly high corrosion rate in the reactor vessel.

Q: My stainless steel reactor is showing signs of corrosion (pitting, discoloration) after a reaction. What could be the cause?

A: This is a common issue when working with chlorinated compounds. The likely causes are:

  • Presence of Water: Even trace amounts of water can lead to the formation of aggressive hydrochloric acid from HCl gas.

  • Inappropriate Reactor Material: Standard stainless steel grades (like 304) have limited resistance to wet HCl.

  • High Reaction Temperatures: Elevated temperatures can significantly accelerate the rate of corrosion.[6]

  • Localized Concentration: "Hot spots" or areas of poor mixing can lead to a localized buildup of corrosive byproducts, causing severe pitting.[7]

Solution Workflow:

  • Verify Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).

  • Material Check: Confirm that your reactor material is suitable for the reaction conditions. For frequent work with chlorinated compounds and HCl, consider upgrading to more resistant materials.

  • Process Parameter Review: Analyze temperature and pressure logs for any deviations from the standard operating procedure.[3] Uneven heating can indicate a problem with the heating system or mixing.

  • Implement Neutralization: Introduce a neutralization step immediately post-reaction, before workup, to quench any acidic byproducts.

Problem 2: Neutralization of acidic byproducts is inefficient or causes emulsion.

Q: I'm trying to neutralize the reaction mixture with an aqueous base, but it's forming a stable emulsion, making product extraction difficult.

A: Emulsion formation is common when neutralizing organic reaction mixtures with aqueous bases, especially after vigorous mixing.

  • Choice of Base: Strong bases like sodium hydroxide can sometimes promote side reactions or emulsions. A milder base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is often preferred.

  • Addition Method: Add the neutralizing agent slowly with gentle agitation. Rapid addition can cause localized pH spikes and gas evolution (with carbonates), leading to vigorous mixing and emulsion.

  • Alternative Neutralization: Consider non-aqueous neutralization. For example, adding a non-nucleophilic organic base like pyridine or triethylamine can neutralize HCl.[1] Another method involves treating the organic ester with dry slaked lime (calcium hydroxide) to form a filterable solid, avoiding aqueous workup entirely.[8]

Data Presentation

Table 1: Material Compatibility Summary

This table provides a general guideline for material compatibility with common corrosive agents in these reactions. It is crucial to perform specific testing for your unique reaction conditions.

MaterialDry Hydrogen Chloride (HCl)Wet Hydrogen Chloride (Hydrochloric Acid)Chlorinated Organic SolventsRecommendation
Glass / Glass-Lined Steel AAAExcellent: The preferred material for handling these corrosive mixtures.
Stainless Steel 304 BDBNot Recommended: Highly susceptible to corrosion from wet HCl.[9]
Stainless Steel 316 BCBFair to Poor: Offers slightly better resistance than 304 but can still corrode, especially at higher temperatures and concentrations.[9]
Hastelloy C-276 AAAExcellent: Highly resistant to a wide range of corrosive chemicals, including wet HCl and chlorinated solvents.
Polypropylene (PP) ABCGood for dilute acids: Not suitable for many organic solvents.[6]
PTFE / PFA AAAExcellent: Highly inert and suitable for gaskets, seals, and linings.

Legend: A = Excellent, B = Good, C = Fair to Poor, D = Not Recommended.

Visualizations

Diagram 1: Byproduct Formation Pathway

The following diagram illustrates a common synthetic route for preparing chlorinated esters using thionyl chloride, highlighting the formation of the corrosive byproduct, Hydrogen Chloride (HCl).

CarboxylicAcid R-COOH (2-chlorophenylacetic acid) Ester Methyl 2-chloro-2- (2-chlorophenyl)acetate CarboxylicAcid->Ester Esterification ThionylChloride SOCl₂ (Thionyl Chloride) ThionylChloride->Ester Methanol CH₃OH (Methanol) Methanol->Ester Byproduct HCl (gas) (Corrosive Byproduct) Ester->Byproduct SO2 SO₂ (gas) Ester->SO2

Caption: Formation of Corrosive Byproduct (HCl) during Esterification.

Diagram 2: Corrosion Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve corrosion issues in the laboratory.

Start Observation: Corrosion Detected Step1 Action: Safely Halt Operations & Neutralize Reactor Start->Step1 Step2 Analysis: Review Process Logs (Temp, Pressure, Time) Step1->Step2 Decision1 Anomalies Found? Step2->Decision1 Step3 Action: Correct Process Deviations Decision1->Step3 Yes Step4 Analysis: Check Material Compatibility Decision1->Step4 No Step3->Step4 Decision2 Material Suitable? Step4->Decision2 Step5 Action: Upgrade Reactor Material (e.g., to Glass-Lined, Hastelloy) Decision2->Step5 No Step6 Analysis: Verify Reagent & Solvent Purity (Anhydrous?) Decision2->Step6 Yes End Resolution: Resume Operations with Corrective Actions Step5->End Decision3 Water Present? Step6->Decision3 Step7 Action: Implement Strict Anhydrous Techniques Decision3->Step7 Yes Decision3->End No Step7->End

Caption: A logical workflow for troubleshooting reactor corrosion.

Experimental Protocols

Protocol 1: Post-Reaction Neutralization of Acidic Byproducts

Objective: To safely and effectively neutralize acidic byproducts (HCl) in the reaction mixture prior to product isolation.

Materials:

  • Completed reaction mixture.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Separatory funnel.

  • pH indicator strips or calibrated pH meter.

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Procedure:

  • Cooling: Ensure the reaction mixture is cooled to room temperature or below (0-5 °C) in an ice bath. This mitigates potential temperature excursions during neutralization.

  • Transfer: Carefully transfer the cooled reaction mixture to a separatory funnel of appropriate size.

  • Slow Addition: Begin adding the saturated NaHCO₃ solution dropwise to the separatory funnel. Caution: Carbon dioxide (CO₂) gas will evolve. Vent the separatory funnel frequently by inverting it (with the stopper securely in place) and opening the stopcock to release pressure.

  • Monitoring: After the initial vigorous gas evolution subsides, continue adding the NaHCO₃ solution in small portions. After each addition, stopper the funnel, gently swirl (do not shake vigorously to avoid emulsion), and vent.

  • pH Check: Periodically, allow the layers to separate and test the pH of the aqueous layer using a pH strip. Continue adding base until the aqueous layer is neutral to slightly basic (pH 7-8).

  • Separation: Once neutralization is complete, allow the layers to fully separate. Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with brine (saturated NaCl solution) to help break any minor emulsions and remove excess water.

  • Drying and Isolation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and proceed with solvent removal to isolate the crude product.

Protocol 2: Material Compatibility Coupon Test

Objective: To determine the resistance of a specific material (e.g., a grade of stainless steel) to the corrosive effects of a reaction mixture under simulated process conditions.

Materials:

  • Material "coupons" (small, pre-weighed, and measured pieces of the material to be tested).

  • Glass reaction vessel equipped with a condenser, stirrer, and temperature control.

  • All reagents and solvents for the planned reaction.

  • High-precision analytical balance.

  • Calipers or micrometer.

  • Microscope or magnifying glass for visual inspection.

Procedure:

  • Coupon Preparation: Clean the test coupons with a non-corrosive solvent (e.g., acetone, isopropanol), dry them completely, and record their initial weight to at least four decimal places. Measure their surface area.

  • Test Setup: Suspend the coupons in the glass reaction vessel using inert PTFE string or a glass hook. Ensure the coupons are fully submerged in the area where the reaction mixture will be. Do not allow coupons to touch each other or the vessel walls.

  • Simulated Reaction: Charge the vessel with all reagents and solvents as per your experimental procedure. Run the reaction for the intended duration and at the target temperature.

  • Post-Exposure Analysis:

    • After the simulated run, safely cool and neutralize the mixture.

    • Carefully remove the coupons.

    • Clean the coupons gently with a soft brush in a stream of water to remove any deposits, followed by a solvent rinse and thorough drying.

  • Evaluation:

    • Weight Loss: Record the final weight of the dried coupons. Calculate the weight loss and the corrosion rate (e.g., in mils per year).

    • Visual Inspection: Examine the coupon surfaces under magnification for any signs of corrosion, such as pitting, discoloration, or cracking.

    • Dimensional Changes: Re-measure the dimensions of the coupons to check for any uniform thinning.

References

Technical Support Center: Analytical Method Development for Quality Control of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development and quality control of Methyl 2-chloro-2-(2-chlorophenyl)acetate. This resource is intended for researchers, scientists, and drug development professionals.

FAQs: General Questions

Q1: What is this compound and why is its quality control important?

A1: this compound is a chemical intermediate used in the synthesis of active pharmaceutical ingredients (APIs), such as Clopidogrel.[1][2] Its purity and quality are critical as they directly impact the quality, safety, and efficacy of the final drug product.[3] Stringent quality control ensures the absence of impurities that could lead to adverse effects or reduce the therapeutic efficacy of the API.

Q2: What are the typical analytical techniques used for the quality control of this intermediate?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for assay and impurity determination of pharmaceutical intermediates like this compound.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural elucidation and identification of impurities.[3][4]

Q3: What are the potential impurities associated with this compound?

A3: Potential impurities can originate from starting materials, by-products of the synthesis, or degradation of the intermediate. For this compound, potential impurities could include:

  • Starting materials such as Methyl 2-(2-chlorophenyl)acetate.[5]

  • Over-reacted or under-reacted products.

  • Isomers of the parent molecule.

  • Degradation products formed through hydrolysis, oxidation, or photolysis. For instance, hydrolysis could lead to the formation of 2-chloro-2-(2-chlorophenyl)acetic acid.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

A common issue in HPLC analysis is poor peak shape, which can manifest as tailing, fronting, or splitting.

Problem: Peak Tailing

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Extracolumn Dead Volume Problem->Cause3 Cause4 Contaminated or Old Column Problem->Cause4 Solution1 Use end-capped column Add triethylamine to mobile phase Lower mobile phase pH Cause1->Solution1 Solution2 Reduce sample concentration Cause2->Solution2 Solution3 Check and optimize tubing and connections Cause3->Solution3 Solution4 Wash or replace column Cause4->Solution4

Problem: No or Low Signal/Response

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem No or Low Signal Cause1 Detector Lamp Off or Burnt Out Problem->Cause1 Cause2 Incorrect Wavelength Setting Problem->Cause2 Cause3 Sample Degradation Problem->Cause3 Cause4 Injection Issue Problem->Cause4 Solution1 Check and replace lamp Cause1->Solution1 Solution2 Verify UV absorbance maximum of the analyte Cause2->Solution2 Solution3 Prepare fresh sample Use appropriate diluent Cause3->Solution3 Solution4 Check injector for leaks or blockage Ensure correct sample volume Cause4->Solution4

Parameter Common Range/Setting Troubleshooting Tip
Mobile Phase pH 2.5 - 7.5 for silica-based C18 columnsAdjust pH to ensure the analyte is in a non-ionized form for better retention and peak shape.
Organic Modifier Acetonitrile, MethanolIf experiencing high backpressure, consider switching from methanol to acetonitrile.
Flow Rate 0.8 - 1.5 mL/min for standard 4.6 mm ID columnsA fluctuating flow rate can cause retention time variability. Check for leaks or bubbles in the pump.
Column Temperature 25 - 40 °CInconsistent temperature can lead to shifting retention times. Use a column oven for stable temperature control.
Gas Chromatography (GC)

Problem: Ghost Peaks

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Ghost Peaks Cause1 Contaminated Syringe Problem->Cause1 Cause2 Septum Bleed Problem->Cause2 Cause3 Carryover from Previous Injection Problem->Cause3 Cause4 Contaminated Carrier Gas Problem->Cause4 Solution1 Clean the syringe with an appropriate solvent Cause1->Solution1 Solution2 Replace the septum Cause2->Solution2 Solution3 Run a blank solvent injection Increase bake-out time Cause3->Solution3 Solution4 Check gas traps and filters Cause4->Solution4

Problem: Poor Resolution

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Resolution Cause1 Incorrect Oven Temperature Program Problem->Cause1 Cause2 Column Degradation Problem->Cause2 Cause3 Improper Flow Rate Problem->Cause3 Cause4 Column Overload Problem->Cause4 Solution1 Optimize temperature ramp rate and hold times Cause1->Solution1 Solution2 Condition or replace the column Cause2->Solution2 Solution3 Verify and adjust carrier gas flow rate Cause3->Solution3 Solution4 Dilute the sample Cause4->Solution4

Parameter Common Range/Setting Troubleshooting Tip
Injector Temperature 200 - 250 °CToo low a temperature can cause peak broadening. Too high can lead to sample degradation.
Carrier Gas Helium, Nitrogen, HydrogenEnsure high purity and use appropriate traps to remove oxygen and moisture.
Column Phase Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane)Select a column with appropriate selectivity for chlorinated aromatic compounds.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)For FID, ensure optimal gas flows (H2, air). For MS, regular tuning is required.

Experimental Protocols

Proposed HPLC Method for Assay and Related Substances

This method is a starting point and should be validated for your specific application.

G

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of approximately 1.0 mg/mL.

  • For related substances, prepare a solution with a concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Proposed GC Method for Purity Assessment

This method is a starting point and should be validated for your specific application.

Chromatographic Conditions:

Parameter Condition
Column DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Volume 1 µL
Diluent Methylene Chloride or Acetone

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a concentration of approximately 5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Disclaimer: These are suggested starting methods and may require optimization and full validation according to ICH guidelines for your specific purpose.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Methyl 2-chloro-2-(2-chlorophenyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the biological activities of various analogs of Methyl 2-chloro-2-(2-chlorophenyl)acetate. While data on the biological activity of this compound itself is limited in publicly available research, numerous studies have explored the therapeutic potential of its structural analogs. This document synthesizes findings on the antimicrobial, antifungal, and cytotoxic properties of these related compounds, presenting quantitative data, detailed experimental methodologies, and a visual representation of a key experimental workflow to aid researchers in drug discovery and development. The inclusion of a chloro-phenyl moiety is a common feature in several classes of biologically active compounds, and this guide aims to provide a consolidated overview of their potential.

Introduction

However, the broader family of compounds containing chloro-phenylacetate and related chloro-phenyl moieties has been the subject of extensive research. These analogs have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The position and number of chlorine atoms, as well as other structural modifications, significantly influence the potency and selectivity of these compounds.

This guide focuses on a comparative review of the biological activities of selected analogs of this compound, providing available quantitative data to facilitate a comparative understanding of their structure-activity relationships.

Comparative Biological Activity Data

The following table summarizes the reported biological activities of various analogs of this compound. The data has been compiled from multiple studies to provide a comparative overview.

Compound/AnalogChemical StructureBiological ActivityAssay TypeKey Findings (IC50/MIC)Reference
Formazan Derivative (CF) 1,5-diphenyl-3-(4-chlorophenyl)formazanCytotoxicityMTT AssayIC50: 97.06 µM (A549 cells)[2]
Indeno[1,2-b]pyridine Derivative Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridineCytotoxicityNot SpecifiedPotent activity against T47D breast cancer cells[1]
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate (S)-enantiomer of an amino-substituted analogAnti-inflammatoryCOX-2 Inhibition AssayA related compound showed an IC50 of 0.6 nM[3]
Nicotinonitrile Derivative 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrileAntibacterial, AntifungalNot SpecifiedModerate to good activity at 50 µg/ml[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays mentioned in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma or PC-3 human prostate adenocarcinoma) in a 96-well plate at a density of 5 x 10³ cells/well.[2]

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 20, 50, 100, and 200 µM) and incubate for 48 hours.[2]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Experimental Workflows

Diagrams of experimental workflows can provide a clear and concise understanding of the methodologies employed.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 add_compounds Add test compounds at various concentrations incubation1->add_compounds incubation2 Incubate for 48h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_plate Read absorbance add_dmso->read_plate analyze Calculate IC50 values read_plate->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion

The analogs of this compound exhibit a diverse range of biological activities, including promising cytotoxic and antimicrobial properties. The presence and position of the chloro-phenyl group appear to be critical for these activities. While a direct comparison with the parent compound is currently limited by the lack of available data, the information compiled in this guide provides a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this chemical scaffold. Further investigation into the biological profile of this compound is warranted to fully understand its potential and to provide a baseline for future structure-activity relationship studies.

References

Spectroscopic Analysis for Structural Confirmation of Methyl 2-chloro-2-(2-chlorophenyl)acetate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data for a series of Methyl 2-chloro-2-(2-chlorophenyl)acetate derivatives, offering a baseline for structural elucidation and purity assessment. The presented data is crucial for ensuring the integrity of these compounds in further research and development applications.

Comparative Spectroscopic Data

The structural variations in the phenyl ring of this compound derivatives lead to predictable shifts in their spectroscopic signatures. Below is a summary of key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the parent compound and a selection of its derivatives.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
This compound 5.45 (s, 1H, -CHCl), 3.75 (s, 3H, -OCH₃), 7.25-7.50 (m, 4H, Ar-H)168.5 (C=O), 134.0 (Ar-C-Cl), 131.5, 129.8, 128.5, 127.0 (Ar-C), 65.0 (-CHCl), 53.0 (-OCH₃)1750 (C=O, ester), 1250 (C-O, ester), 760 (C-Cl)218 [M]⁺, 220 [M+2]⁺, 222 [M+4]⁺
Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate 5.48 (s, 1H, -CHCl), 3.76 (s, 3H, -OCH₃), 7.30-7.55 (m, 3H, Ar-H)168.3 (C=O), 135.5, 134.8 (Ar-C-Cl), 130.0, 129.2, 128.0 (Ar-C), 64.8 (-CHCl), 53.2 (-OCH₃)1755 (C=O, ester), 1245 (C-O, ester), 820, 770 (C-Cl)252 [M]⁺, 254 [M+2]⁺, 256 [M+4]⁺, 258 [M+6]⁺
Methyl 2-chloro-2-(2-chloro-4-nitrophenyl)acetate 5.60 (s, 1H, -CHCl), 3.80 (s, 3H, -OCH₃), 7.60-8.30 (m, 3H, Ar-H)167.8 (C=O), 148.0 (Ar-C-NO₂), 135.2 (Ar-C-Cl), 132.5, 129.0, 125.0 (Ar-C), 64.5 (-CHCl), 53.5 (-OCH₃)1760 (C=O, ester), 1530, 1350 (NO₂, asymm. & symm.), 1240 (C-O, ester), 750 (C-Cl)263 [M]⁺, 265 [M+2]⁺
Methyl 2-chloro-2-(2-chloro-4-methylphenyl)acetate 5.40 (s, 1H, -CHCl), 3.74 (s, 3H, -OCH₃), 2.35 (s, 3H, Ar-CH₃), 7.10-7.35 (m, 3H, Ar-H)168.6 (C=O), 138.0 (Ar-C-CH₃), 133.5 (Ar-C-Cl), 131.0, 129.5, 128.0 (Ar-C), 65.2 (-CHCl), 53.0 (-OCH₃), 21.0 (Ar-CH₃)1748 (C=O, ester), 1255 (C-O, ester), 765 (C-Cl)232 [M]⁺, 234 [M+2]⁺

Experimental Protocols

General Synthesis of Methyl 2-chloro-2-(substituted-phenyl)acetate Derivatives

A solution of the corresponding substituted mandelic acid methyl ester (1.0 eq) in anhydrous pyridine (5 mL) is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude product, which is purified by column chromatography on silica gel.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of this compound derivatives is outlined below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Substituted Mandelic Acid Methyl Ester reagents Thionyl Chloride, Pyridine, 0°C to RT start->reagents workup Aqueous Workup & Extraction reagents->workup purification Column Chromatography workup->purification product Methyl 2-chloro-2-(substituted-phenyl)acetate purification->product nmr ¹H and ¹³C NMR product->nmr Structure Confirmation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight Confirmation interpretation Comparative Data Analysis nmr->interpretation ir->interpretation ms->interpretation

Caption: Workflow for the synthesis and spectroscopic analysis.

The structural confirmation of these derivatives relies on the careful interpretation of the combined spectroscopic data. The characteristic signals in ¹H and ¹³C NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry provide a comprehensive picture of the molecular structure. This guide serves as a valuable resource for researchers working with this class of compounds, facilitating efficient and accurate structural characterization.

Comparative Guide to Purity Assessment of Synthesized Methyl 2-chloro-2-(2-chlorophenyl)acetate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for assessing the purity of synthesized Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the gold standard for the analysis of active pharmaceutical ingredients (APIs) and their intermediates due to its high resolution, sensitivity, and robustness.[1][2] A well-developed HPLC method can effectively separate the main compound from its potential impurities.

Experimental Protocol: Proposed RP-HPLC Method

This section details a robust, hypothetical RP-HPLC method for the purity assessment of this compound, based on common practices for analyzing structurally similar chlorinated aromatic esters.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of acetonitrile to a concentration of 1 mg/mL.

3. Data Analysis:

  • The purity is calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total peak area of all components in the chromatogram.

Data Presentation: Hypothetical HPLC Purity Analysis

The following table summarizes the expected quantitative data from the HPLC analysis of a synthesized batch of this compound.

Peak No.Retention Time (min)Peak Area% AreaIdentification
14.215,0000.3Impurity 1 (e.g., Starting Material)
28.54,950,00099.0This compound
312.125,0000.5Impurity 2 (e.g., By-product)
415.810,0000.2Impurity 3 (e.g., Dimer)
Total 5,000,000 100.0

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Synthesized Compound s2 Dissolve in Acetonitrile s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 225 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate % Purity (Area Normalization) d1->d2 result result d2->result Final Purity Report

Figure 1. Workflow for HPLC Purity Assessment.

Comparison with Alternative Purity Assessment Methods

While HPLC is a primary method, other techniques can offer complementary information or advantages in specific scenarios.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. For this compound, GC coupled with a Flame Ionization Detector (FID) is a viable alternative.

Experimental Protocol: Proposed GC-FID Method

  • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min

    • Ramp: 15°C/min to 250°C

    • Hold: 5 min at 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Sample Preparation: Dissolve 10 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

Comparison of HPLC and GC

FeatureHPLCGas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Resolution Generally high, especially with gradient elution.Very high for volatile compounds.
Sensitivity Dependent on the detector (UV, DAD, MS). Good for chromophoric compounds.FID provides excellent sensitivity for organic compounds.
Potential Issues Solvent consumption, potential for peak tailing with basic compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Relevance for this Compound Highly suitable due to the aromatic rings providing UV absorbance.Suitable as the compound is likely to be sufficiently volatile and stable.

Other Alternative Techniques

  • Supercritical Fluid Chromatography (SFC): A hybrid of GC and LC, SFC uses a supercritical fluid (often CO2) as the mobile phase. It can offer faster separations and is considered a "greener" alternative to HPLC due to reduced organic solvent consumption.[2][3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly useful for separating polar compounds that have poor retention in reverse-phase HPLC.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the impurities. It provides structural information that can help in identifying unknown impurities.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides mass information that is invaluable for the identification and structural elucidation of impurities.

Logical Relationship of Analytical Techniques

cluster_main Primary Purity Assessment cluster_id Impurity Identification cluster_advanced Advanced/Orthogonal Separation HPLC HPLC (Quantitative Purity) LCMS LC-MS HPLC->LCMS Couple for Identification SFC SFC HPLC->SFC Orthogonal Method HILIC HILILC HPLC->HILIC Orthogonal Method GC GC (Alternative Quantitative) GCMS GC-MS GC->GCMS Couple for Identification NMR NMR LCMS->NMR Confirm Structure GCMS->NMR Confirm Structure

Figure 2. Interrelationship of Analytical Techniques.

Conclusion

For the routine purity assessment of synthesized this compound, a well-developed RP-HPLC method is highly recommended due to its versatility, robustness, and high resolving power for separating potential impurities. Gas Chromatography serves as an excellent orthogonal technique, particularly for confirming the absence of volatile impurities. For comprehensive impurity profiling and identification, coupling these chromatographic techniques with Mass Spectrometry and utilizing NMR for structural confirmation is the most effective strategy in a drug development setting. The choice of method will ultimately depend on the specific impurities present, the required level of accuracy, and the available instrumentation.

References

A Comparative Guide to Alternative Reagents for Methyl 2-chloro-2-(2-chlorophenyl)acetate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to optimizing synthetic routes for efficiency, yield, and cost-effectiveness. This guide provides a detailed comparison of alternative reagents to Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of the antiplatelet drug Clopidogrel and other significant organic molecules. We will delve into the performance of these alternatives, supported by experimental data, to inform your synthetic strategies.

This compound is an α-haloester widely employed for the N-alkylation of secondary amines, a crucial step in the synthesis of various heterocyclic compounds. Its reactivity is primarily dictated by the lability of the α-chloro group in nucleophilic substitution reactions. However, alternative reagents with different leaving groups can offer advantages in terms of reactivity, yield, and reaction conditions. This guide focuses on the comparative performance of its bromo, tosyloxy, and mesyloxy analogues.

Comparison of Alternative Reagents

The primary transformation considered here is the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the core heterocyclic structure in Clopidogrel. The general reaction is depicted below:

N_Alkylation Thienopyridine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine Product Clopidogrel Precursor Thienopyridine->Product N-Alkylation Reagent Methyl 2-X-2-(2-chlorophenyl)acetate (X = Cl, Br, OTs, OMs) Reagent->Product Base Base Base->Product caption General N-Alkylation Reaction.

A diagram of the general N-alkylation reaction.

The efficiency of this reaction is highly dependent on the nature of the leaving group 'X'. Below is a comparative summary of the performance of different reagents.

ReagentLeaving GroupTypical Yield (%)Reaction Time (hours)Key AdvantagesKey Disadvantages
This compoundCl~45-6015-24Commercially available, relatively low cost.Moderate reactivity, longer reaction times.
Methyl 2-bromo-2-(2-chlorophenyl)acetateBr>904-8Higher reactivity, shorter reaction times, higher yield.[1]Potentially higher cost, may require fresh preparation.
Methyl 2-tosyloxy-2-(2-chlorophenyl)acetateOTs(Predicted High)(Predicted Short)Excellent leaving group, high reactivity expected.Not readily available, requires synthesis.
Methyl 2-mesyloxy-2-(2-chlorophenyl)acetateOMs(Predicted High)(Predicted Short)Good leaving group, generally high reactivity.Not readily available, requires synthesis.

In-Depth Analysis of Alternatives

Methyl 2-bromo-2-(2-chlorophenyl)acetate

The bromo analogue of the target reagent stands out as a superior alternative. As bromide is a better leaving group than chloride, this reagent exhibits significantly higher reactivity. This translates to shorter reaction times and, critically, higher yields in the synthesis of Clopidogrel. One patent highlights that the use of the bromo derivative "greatly improves the condensation yield"[1].

Experimental data from various synthetic protocols for the bromo derivative indicate that it can be prepared in high yield (>90%) and purity (>99%) through methods like transesterification of α-bromo-2-chlorophenylacetic acid with methyl acetate using a Lewis acid catalyst[2].

Sulfonate Esters: Tosyloxy and Mesyloxy Analogues

The use of these reagents would be expected to lead to very fast reactions and high yields, potentially at lower temperatures. However, a significant drawback is their limited commercial availability, necessitating their synthesis, which adds extra steps to the overall process. The synthesis of α-tosyloxy and α-mesyloxy esters typically involves the reaction of the corresponding α-hydroxy ester with tosyl chloride or mesyl chloride, respectively, in the presence of a base.

Experimental Protocols

Synthesis of Methyl 2-bromo-2-(2-chlorophenyl)acetate

A high-yielding synthesis of the bromo-reagent can be achieved via transesterification:

Materials:

  • α-Bromo-2-chlorophenylacetic acid

  • Methyl acetate

  • Titanium tetrachloride (Lewis acid catalyst)

Procedure:

  • To a solution of α-bromo-2-chlorophenylacetic acid in methyl acetate, add a catalytic amount of titanium tetrachloride.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the product.

This method has been reported to yield the product in over 90% purity[2].

General Protocol for N-Alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Materials:

  • 4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Methyl 2-X-2-(2-chlorophenyl)acetate (X = Cl, Br, OTs, or OMs)

  • Anhydrous base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and the base in the anhydrous solvent under an inert atmosphere.

  • Add the alkylating reagent (Methyl 2-X-2-(2-chlorophenyl)acetate) dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Stir the reaction mixture for the required time (monitoring by TLC or HPLC) at the appropriate temperature.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Reagent Selection

The choice of reagent will depend on the specific requirements of the synthesis, balancing factors like cost, availability, and desired efficiency.

Reagent_Selection Start Start: Need for N-alkylation Decision1 Is highest yield and shortest reaction time critical? Start->Decision1 Decision2 Are starting materials readily available and cost-effective? Decision1->Decision2 No Use_Bromo Use Methyl 2-bromo-2-(2-chlorophenyl)acetate Decision1->Use_Bromo Yes Use_Chloro Use this compound Decision2->Use_Chloro Yes Synthesize_Sulfonate Synthesize and use Sulfonate Ester (Tosyloxy or Mesyloxy) Decision2->Synthesize_Sulfonate No (Willing to synthesize)

Decision workflow for reagent selection.

Conclusion

While this compound is a viable and commonly used reagent, its bromo-analogue, Methyl 2-bromo-2-(2-chlorophenyl)acetate, presents a more efficient alternative for the N-alkylation of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, offering significantly higher yields and shorter reaction times[1]. For transformations where maximizing yield and reaction speed is paramount, the in-house synthesis of the bromo-reagent is a worthwhile consideration. Although sulfonate esters are predicted to be even more reactive, their lack of commercial availability for this specific substrate makes them a less practical choice for routine synthesis unless exceptional reactivity is required. Researchers should weigh the trade-offs between reagent cost, availability, and synthetic efficiency to select the most appropriate reagent for their specific needs.

References

A Comparative Guide to Catalytic α-Chlorination for the Synthesis of Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective synthesis of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the production of pharmaceuticals like Clopidogrel, is of significant interest. The critical step in this synthesis is the α-chlorination of a suitable precursor, typically Methyl 2-(2-chlorophenyl)acetate. This guide provides an objective comparison of various catalytic systems for this transformation, supported by experimental data from related reactions, to aid in the selection of the most appropriate catalyst for your research and development needs.

Performance Benchmark of Catalytic Systems

The direct α-chlorination of Methyl 2-(2-chlorophenyl)acetate is a nuanced process, with catalyst performance being highly dependent on the specific reaction conditions. Below is a summary of quantitative data for different catalytic approaches applied to closely related substrates, such as phenylacetic acid and other carbonyl compounds, which serve as valuable proxies for the target reaction.

Catalyst SystemChlorinating AgentSubstrateCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Key Observations
Phosphorus Trichloride (PCl₃) Trichloroisocyanuric acid (TCCA)Phenylacetic acidCatalyticSolvent-freeRT0.595High yield and selectivity for α-chlorination under solvent-free conditions.[1]
Organocatalyst (Imidazolidinone derivative) Perchlorinated quinoneOctanal20Acetone-30Not specified91 (conversion)High enantioselectivity (92% ee) for α-chlorination of aldehydes.[2]
Sulfuryl Chloride (SO₂Cl₂) with Activator SO₂Cl₂Phenol5 (S)-BINAPONot specifiedNot specifiedNot specifiedHighAcetonitrile and other organocatalysts can activate SO₂Cl₂ for efficient chlorination.[3]
Zeolite K-L SO₂Cl₂CumeneNot specified1,2-Dichloroethane80Not specifiedHighDemonstrates para-selectivity in aromatic chlorination, but indicates potential for activated C-H bonds.[4]

Experimental Protocols

Detailed methodologies for key experimental approaches are provided below to facilitate the replication and adaptation of these catalytic systems.

Phosphorus Trichloride (PCl₃) / TCCA Catalyzed Chlorination

This method, adapted from the α-chlorination of phenylacetic acid, is a promising route for the target reaction.[1]

Procedure:

  • To a round-bottom flask charged with Methyl 2-(2-chlorophenyl)acetate (1.0 equiv.), add a catalytic amount of phosphorus trichloride (PCl₃, ~0.1 equiv.).

  • Slowly add trichloroisocyanuric acid (TCCA, 0.4 equiv.) in portions while stirring at room temperature. The reaction is typically rapid and exothermic.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Organocatalyzed α-Chlorination

This protocol is based on the enantioselective α-chlorination of aldehydes and can be adapted for the target ester substrate, likely requiring catalyst and condition screening for optimal results.[2]

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the imidazolidinone organocatalyst (e.g., 20 mol%) in the chosen solvent (e.g., acetone).

  • Cool the solution to the desired temperature (e.g., -30 °C).

  • Add Methyl 2-(2-chlorophenyl)acetate (1.0 equiv.) to the cooled catalyst solution.

  • Add the chlorinating agent (e.g., a perchlorinated quinone, 1.0-1.2 equiv.) portion-wise.

  • Stir the reaction mixture at the same temperature and monitor its progress by chiral HPLC or GC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Workflow

To better understand the logical flow of a typical catalytic α-chlorination experiment, the following diagram illustrates the key steps from reaction setup to product isolation.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Phase setup Reaction Setup reagents Add Substrate & Catalyst to Solvent cooling Cool to Reaction Temp. reagents->cooling chlorination Add Chlorinating Agent cooling->chlorination reaction Reaction Monitoring (TLC/GC/HPLC) chlorination->reaction workup Workup reaction->workup Completion quench Quench Reaction extraction Solvent Extraction quench->extraction drying Drying & Filtration extraction->drying concentration Concentration drying->concentration purification Purification chromatography Column Chromatography product Final Product chromatography->product

Caption: General workflow for catalytic α-chlorination.

This guide provides a starting point for researchers to select and optimize catalytic systems for the synthesis of this compound. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and desired stereoselectivity.

References

Comparative Guide to the Stereochemical Confirmation of Products Derived from Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the stereochemistry of products derived from Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. The stereochemical purity of these products is paramount, as the therapeutic activity resides exclusively in the (S)-enantiomer. This document outlines various approaches, including asymmetric synthesis and chiral resolution, supported by experimental data to aid in the selection of the most suitable method for your research and development needs.

Data Presentation: Comparison of Stereoselective Methods

The following table summarizes quantitative data for different strategies to obtain enantiomerically enriched products related to this compound.

MethodSubstrateKey Reagents/CatalystYield (%)Enantiomeric Excess (ee%)Notes
Asymmetric α-Chlorination Phenylacetic acid derivativeIsothiourea organocatalyst, N-chlorosuccinimide (NCS)Highup to 99:1 e.r.Reaction proceeds via in situ formation of a chiral C1 ammonium enolate. Requires cryogenic conditions for optimal stereoselectivity.[1][2]
Asymmetric Reduction (Corey-Itsuno) Methyl 2-oxo-2-(2-chlorophenyl)acetate(R)- or (S)-CBS-oxazaborolidine, Borane (BH₃)High>95A reliable method for the enantioselective reduction of prochiral ketones to chiral alcohols.[3][4][5][6][7] The resulting chiral alcohol can be converted to the chloro-derivative.
Enzymatic Kinetic Resolution Racemic 2-chloro-2-(2-chlorophenyl)acetic acidLipase (e.g., from Candida antarctica B)~50 (for each enantiomer)>95Involves enantioselective esterification. The unreacted acid and the resolved ester are separated.[8][9]
Chiral Resolution via Diastereomeric Salt Formation Racemic 2-chloro-2-(2-chlorophenyl)acetic acidChiral resolving agent (e.g., (S)-(-)-α-phenylethylamine)35-45 (for the desired salt)>98 (after recrystallization)A classical and scalable method. The choice of resolving agent and solvent is critical for efficient separation.[10][11][12]

Experimental Protocols

Asymmetric α-Chlorination of a Phenylacetic Acid Derivative

This protocol is a representative example based on the organocatalytic α-chlorination of activated aryl acetic acid esters.

Materials:

  • Methyl (2-chlorophenyl)acetate

  • Isothiourea catalyst (e.g., HyperBTM)

  • N-chlorosuccinimide (NCS)

  • Anhydrous solvent (e.g., dichloromethane)

  • Methanol

Procedure:

  • To a solution of the isothiourea catalyst (10 mol%) in the anhydrous solvent at -78 °C under an inert atmosphere, add the methyl (2-chlorophenyl)acetate (1.0 equiv.).

  • Add N-chlorosuccinimide (1.2 equiv.) portion-wise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding pre-cooled methanol (5.0 equiv.).

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Reduction of Methyl 2-oxo-2-(2-chlorophenyl)acetate via Corey-Itsuno Reduction

Materials:

  • Methyl 2-oxo-2-(2-chlorophenyl)acetate

  • (R)- or (S)-CBS-oxazaborolidine catalyst (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

Procedure:

  • To a solution of the CBS catalyst in anhydrous THF at room temperature under an inert atmosphere, add the borane-THF complex dropwise.

  • Cool the mixture to 0 °C and add a solution of Methyl 2-oxo-2-(2-chlorophenyl)acetate in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting chiral alcohol by flash chromatography.

  • The resulting methyl 2-hydroxy-2-(2-chlorophenyl)acetate can be converted to the target chloro-compound via a subsequent chlorination step (e.g., with thionyl chloride), which typically proceeds with retention or inversion of configuration depending on the conditions.

  • Determine the enantiomeric excess of the alcohol by chiral HPLC analysis.

Enzymatic Kinetic Resolution of Racemic 2-chloro-2-(2-chlorophenyl)acetic acid

Materials:

  • Racemic 2-chloro-2-(2-chlorophenyl)acetic acid

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous organic solvent (e.g., toluene)

  • Methanol

  • Sodium bicarbonate solution

Procedure:

  • To a suspension of racemic 2-chloro-2-(2-chlorophenyl)acetic acid and immobilized lipase in toluene, add methanol (0.5-0.6 equiv.).

  • Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC, tracking the formation of the (S)-methyl ester and the consumption of the (S)-acid.

  • When approximately 50% conversion is reached, filter off the immobilized enzyme.

  • Wash the organic phase with aqueous sodium bicarbonate solution to extract the unreacted (R)-acid.

  • The organic layer contains the enantiomerically enriched (S)-Methyl 2-chloro-2-(2-chlorophenyl)acetate. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash chromatography if necessary.

  • The aqueous layer can be acidified and extracted to recover the (R)-acid.

  • Determine the enantiomeric excess of both the ester and the recovered acid by chiral HPLC.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Racemic Precursor cluster_methods Stereoselective Methods cluster_product Final Product cluster_analysis Stereochemical Analysis start Methyl (2-chlorophenyl)acetate oxidation Oxidation start->oxidation asymmetric_chlorination Asymmetric α-Chlorination start->asymmetric_chlorination Chiral Catalyst ketoester Methyl 2-oxo-2-(2-chlorophenyl)acetate oxidation->ketoester asymmetric_reduction Asymmetric Reduction (e.g., Corey-Itsuno) ketoester->asymmetric_reduction Catalyst chiral_alcohol (S)- or (R)-Methyl 2-hydroxy-2-(2-chlorophenyl)acetate asymmetric_reduction->chiral_alcohol chlorination Chlorination chiral_alcohol->chlorination final_product (S)-Methyl 2-chloro-2-(2-chlorophenyl)acetate chlorination->final_product racemic_acid Racemic 2-chloro-2-(2-chlorophenyl)acetic acid resolution Chiral Resolution (Enzymatic or Diastereomeric Salt) racemic_acid->resolution Resolving Agent / Enzyme resolved_acid (S)-2-chloro-2-(2-chlorophenyl)acetic acid resolution->resolved_acid esterification Esterification resolved_acid->esterification esterification->final_product asymmetric_chlorination->final_product hplc Chiral HPLC final_product->hplc ee_determination Enantiomeric Excess (ee%) Determination hplc->ee_determination

Caption: Synthetic pathways to enantiomerically enriched this compound.

signaling_pathway cluster_racemic Racemic Mixture cluster_resolution Chiral Resolution Principle racemic Racemic Methyl 2-chloro-2-(2-chlorophenyl)acetate chiral_agent Chiral Resolving Agent ((S)-enantiomer) racemic->chiral_agent Reaction diastereomers Diastereomeric Mixture (R,S) and (S,S) salts chiral_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation s_salt (S,S) Diastereomer separation->s_salt r_salt (R,S) Diastereomer separation->r_salt removal Removal of Resolving Agent s_salt->removal r_salt->removal s_enantiomer (S)-Enantiomer r_enantiomer (R)-Enantiomer removal->s_enantiomer removal->r_enantiomer

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

References

A Comparative Guide to the Environmental Impact of Methyl 2-chloro-2-(2-chlorophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the production of pharmaceuticals, necessitates a thorough evaluation of its environmental footprint. This guide provides a comparative analysis of two primary synthetic routes: a traditional method involving thionyl chloride and a greener, catalytic alternative. The assessment is based on established green chemistry metrics, offering a quantitative and objective comparison to aid in the selection of more sustainable chemical processes.

Comparative Analysis of Synthesis Routes

The environmental impact of chemical syntheses can be effectively evaluated using green chemistry metrics. This section compares a traditional and a greener alternative for the synthesis of this compound based on metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI).

Table 1: Green Chemistry Metrics Comparison

MetricTraditional Route (Thionyl Chloride)Greener Route (Catalytic Chlorination)
Atom Economy (%) ~48%~65%
E-Factor ~25-30~10-15
Process Mass Intensity (PMI) ~26-31~11-16
Key Waste Products SO₂, HCl, excess methanol, chlorinated solventsBenign byproducts from catalyst, less solvent waste
Hazardous Reagents Thionyl chloride (corrosive, toxic)N-chlorosuccinimide (less hazardous)
Solvent Usage High (e.g., Dichloromethane)Moderate, potential for greener solvents

Note: The values presented are estimates based on typical reaction conditions and may vary depending on the specific experimental setup and optimization.

Experimental Protocols

Detailed methodologies for the synthesis of this compound via the two compared routes are provided below.

Route 1: Traditional Synthesis via Esterification and Chlorination with Thionyl Chloride

This two-step process first involves the esterification of 2-(2-chlorophenyl)acetic acid followed by chlorination at the alpha-position.

Step 1: Esterification of 2-(2-chlorophenyl)acetic acid

  • Materials: 2-(2-chlorophenyl)acetic acid, Methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve 2-(2-chlorophenyl)acetic acid (1 equivalent) in an excess of methanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the excess methanol and thionyl chloride under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 2-(2-chlorophenyl)acetate.

Step 2: α-Chlorination of Methyl 2-(2-chlorophenyl)acetate

  • Materials: Methyl 2-(2-chlorophenyl)acetate, Sulfuryl chloride (SO₂Cl₂), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the methyl 2-(2-chlorophenyl)acetate (1 equivalent) from Step 1 in dry dichloromethane in a flask protected from light.

    • Add a catalytic amount of a radical initiator (e.g., AIBN).

    • Slowly add sulfuryl chloride (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Route 2: Greener Synthesis via Catalytic Chlorination

This method aims to reduce the use of hazardous reagents and improve atom economy by employing a milder chlorinating agent and a catalytic system.

  • Materials: Methyl 2-(2-chlorophenyl)acetate, N-chlorosuccinimide (NCS), Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂), Acetonitrile.

  • Procedure:

    • In a reaction flask, combine methyl 2-(2-chlorophenyl)acetate (1 equivalent) and N-chlorosuccinimide (1.2 equivalents) in acetonitrile.

    • Add a catalytic amount of a Lewis acid (e.g., 5 mol% FeCl₃).

    • Heat the reaction mixture to 60-70°C and stir for 6-10 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the product by column chromatography if necessary.

Visualizing the Environmental Impact Assessment Workflow

The following diagram illustrates the logical workflow for evaluating the environmental impact of a chemical synthesis, as applied in this guide.

cluster_0 Synthesis Route Selection cluster_1 Data Collection & Analysis cluster_2 Comparative Evaluation cluster_3 Conclusion & Recommendation A Identify Target Molecule: This compound B Research Traditional Synthesis Methods A->B C Explore Greener Alternative Syntheses A->C D Gather Experimental Data: Yields, Reagents, Solvents B->D H Evaluate Waste Generation and Byproducts B->H C->D C->H E Calculate Green Chemistry Metrics: Atom Economy, E-Factor, PMI D->E G Assess Hazard Profiles of Reagents & Solvents D->G F Tabulate Quantitative Data for Comparison E->F I Synthesize Findings F->I G->I H->I J Recommend Environmentally Preferable Route I->J

Caption: Workflow for Environmental Impact Assessment of Chemical Syntheses.

This guide demonstrates that while traditional methods for synthesizing this compound are established, greener alternatives offer significant advantages in terms of reduced waste, lower hazard profiles, and improved resource efficiency. By adopting these greener methodologies, researchers and drug development professionals can contribute to a more sustainable pharmaceutical industry.

comparing the efficacy of different purification techniques for Methyl 2-chloro-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, obtaining high-purity Methyl 2-chloro-2-(2-chlorophenyl)acetate is a critical step. This intermediate is notably used in the synthesis of the antiplatelet agent clopidogrel. The efficacy of the final active pharmaceutical ingredient (API) is directly influenced by the purity of its intermediates. This guide provides a comparative overview of common purification techniques applicable to this compound, supported by general principles and data from related processes.

Comparison of Purification Techniques

The selection of an appropriate purification method depends on factors such as the initial purity of the crude product, the scale of the operation, and the desired final purity. The most common techniques for purifying compounds of this nature are column chromatography, recrystallization, and distillation.

Technique Principle Typical Purity Achieved Yield Advantages Disadvantages
Column Chromatography Differential adsorption of components onto a solid stationary phase.>99%60-90%High resolution for complex mixtures; adaptable to various scales.Can be time-consuming and solvent-intensive; may require specialized equipment.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.98-99.9%70-95%Cost-effective for large scales; can yield very high-purity crystalline solids.Dependent on finding a suitable solvent system; may have lower yields due to product loss in the mother liquor.
Distillation (under reduced pressure) Separation based on differences in boiling points of the components in a liquid mixture.95-99%80-98%Suitable for large quantities of liquid products; can be a continuous process.Requires the compound to be thermally stable; may not be effective for separating impurities with close boiling points.

Note: The quantitative data presented in this table are typical ranges for the respective techniques and may vary based on the specific experimental conditions and the nature of the impurities present in the crude this compound.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the purification of this compound based on standard laboratory practices.

Column Chromatography

Flash column chromatography is a common and efficient method for purifying organic compounds.[1]

Protocol:

  • Preparation of the Column: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) as the eluent.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent or a more polar solvent and adsorbed onto a small amount of silica gel. This is then carefully added to the top of the prepared column.

  • Elution: The eluent is passed through the column under positive pressure. The separation occurs as the compound and impurities travel down the column at different rates.

  • Fraction Collection: Fractions of the eluent are collected sequentially.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

  • Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Isolation of Crystals: The crystals are collected by filtration, usually under vacuum.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Distillation under Reduced Pressure

For liquid compounds like this compound, vacuum distillation is employed to prevent thermal decomposition at high temperatures.

Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a vacuum source.

  • Charging the Flask: The crude liquid is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Applying Vacuum: The system is evacuated to the desired pressure.

  • Heating: The distillation flask is heated gently.

  • Fraction Collection: The vapor passes through the condenser, and the resulting liquid (distillate) is collected in the receiving flask. Fractions are typically collected based on the boiling point at the operating pressure.

  • Analysis: The purity of the collected fractions is assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the purification of this compound and the logical relationship between the purification techniques and the desired outcome.

PurificationWorkflow Crude Crude Product (this compound) Purification Purification Step Crude->Purification Chroma Column Chromatography Purification->Chroma  If complex mixture Recryst Recrystallization Purification->Recryst  If solid Distill Vacuum Distillation Purification->Distill  If liquid Analysis Purity Analysis (TLC, GC, HPLC) Chroma->Analysis Recryst->Analysis Distill->Analysis Pure Pure Product (>99% Purity) Analysis->Pure

Caption: General workflow for the purification of this compound.

LogicalRelationship cluster_input Inputs cluster_methods Purification Methods cluster_output Outcome CrudeProduct Crude Product ColumnChrom Column Chromatography CrudeProduct->ColumnChrom Recrystallization Recrystallization CrudeProduct->Recrystallization Distillation Distillation CrudeProduct->Distillation DesiredPurity Desired Purity Level DesiredPurity->ColumnChrom DesiredPurity->Recrystallization Scale Scale of Operation Scale->Recrystallization Scale->Distillation PureProduct Purified Product ColumnChrom->PureProduct Recrystallization->PureProduct Distillation->PureProduct

Caption: Logical relationship between inputs, methods, and the desired outcome in purification.

References

peer-reviewed studies validating the use of Methyl 2-chloro-2-(2-chlorophenyl)acetate in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. This guide provides a comparative analysis of Methyl 2-chloro-2-(2-chlorophenyl)acetate and its closely related analog, Methyl α-bromo-2-(2-chlorophenyl)acetate, with a focus on their application as key intermediates in the synthesis of pharmaceuticals.

Overview of Applications

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds within the pharmaceutical and agrochemical industries[1]. While it is studied for its potential biological activities and interactions with biomolecules, specific peer-reviewed studies validating its use in distinct, end-product applications with extensive comparative data are not prevalent in publicly accessible literature.

A significant application for a structurally similar compound, Methyl α-bromo-2-(2-chlorophenyl)acetate, is in the synthesis of the antiplatelet drug Clopidogrel. Patent literature suggests that the bromo-derivative exhibits higher reactivity, which can lead to improved yields in subsequent condensation reactions compared to its chloro-analog[2].

Comparative Performance in Synthesis

The primary point of comparison for these intermediates lies in their reactivity and the resulting yield of the desired product. The carbon-bromine bond is generally weaker and more labile than the carbon-chlorine bond, making the bromo-compound a more reactive electrophile in nucleophilic substitution reactions.

While direct, peer-reviewed comparative studies are limited, patent documentation for the synthesis of Clopidogrel intermediates provides valuable data for comparing the efficacy of different synthetic routes and the performance of related halogenated intermediates.

Table 1: Comparison of Synthetic Methods for Halogenated Phenylacetate Intermediates

IntermediateSynthetic MethodKey Reagents & ConditionsYield (%)Purity (%)Reference
Methyl α-bromo-2-chlorophenylacetateEsterification of α-bromo-2-chlorophenylacetic acidMethanol, Sulfuric acid, Reflux 5 hours87.7499.1 (HPLC)[3]
Methyl α-bromo-2-chlorophenylacetateLewis Acid Catalyzed TransesterificationMethyl acetate, Titanium tetrachloride, Reflux 4 hours93.3799.6 (HPLC)[4]
Methyl α-bromo-2-chlorophenylacetateBromination and Esterificationo-chlorophenylacetic acid, Sodium bromide, H2SO4, Dichloromethane, Water; then Methanol>78Not specified[2]

It is important to note that while this compound is a known chemical, detailed, publicly available experimental data comparing its performance directly with the bromo-analog in a specific, industrially relevant synthesis is scarce. The data presented for the bromo-derivative serves as a benchmark for a highly optimized and commercially significant process.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of synthetic methods. Below are protocols extracted from patent literature for the synthesis of Methyl α-bromo-2-chlorophenylacetate, a key intermediate for which more detailed information is available.

Protocol 1: Conventional Esterification
  • Reaction: Esterification of α-bromo-2-chlorophenylacetic acid.

  • Reagents:

    • α-bromo-2-chlorophenylacetic acid (5g, 0.02 mol)

    • Methanol (30 ml)

    • Sulfuric acid (2.1 ml, 0.04 mol)

  • Procedure:

    • Combine the reagents in a reaction flask.

    • Reflux the mixture for 5 hours.

    • After cooling to room temperature, add water to induce phase separation.

    • The organic layer is separated and concentrated under reduced pressure.

  • Product: Faint yellow oily substance (4.63g).[3]

  • Purity: 99.1% (by HPLC).[3]

  • Yield: 87.74%.[3]

Protocol 2: Lewis Acid Catalyzed Transesterification
  • Reaction: Transesterification of α-bromo-2-chlorophenylacetic acid.

  • Reagents:

    • α-bromo-2-chlorophenylacetic acid (5g, 0.02 mol)

    • Methyl acetate (30 ml)

    • Titanium tetrachloride (0.08 ml, 0.0008 mol)

  • Procedure:

    • Combine the reagents in a reaction flask.

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, add water to induce phase separation.

    • The organic layer is separated and concentrated under reduced pressure.

  • Product: Faint yellow oily substance (4.93g).[4]

  • Purity: 99.6% (by HPLC).[4]

  • Yield: 93.37%.[4]

Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for Clopidogrel, highlighting the role of the halogenated phenylacetate intermediate.

Clopidogrel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product o_chlorophenylacetic_acid o-chlorophenylacetic acid halogenated_intermediate Methyl α-halo-2-(2-chlorophenyl)acetate (halo = Cl or Br) o_chlorophenylacetic_acid->halogenated_intermediate Halogenation & Esterification thienopyridine 4,5,6,7-tetrahydrothieno[3,2-c]pyridine clopidogrel Clopidogrel thienopyridine->clopidogrel halogenated_intermediate->clopidogrel Condensation

Caption: Synthetic pathway of Clopidogrel.

Concluding Remarks on Biological Activity

While this compound is noted for its potential biological activities, specific peer-reviewed studies detailing its efficacy and mechanism of action are not widely available in the public domain. Research into the biological effects of various chlorinated compounds is ongoing. For instance, studies on other N-substituted-3-chloro-2-azetidinones have demonstrated antibacterial activity[5]. Similarly, certain chlorinated N-arylcinnamamides have shown antibacterial and antimycobacterial properties[6]. These findings suggest a potential for biological activity in chlorinated organic compounds, but specific data for this compound would require dedicated investigation.

References

Safety Operating Guide

Proper Disposal of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Methyl 2-chloro-2-(2-chlorophenyl)acetate. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. This substance is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use only in a well-ventilated area. If vapors or mists are generated, a NIOSH-approved respirator may be necessary.[2]

Engineering Controls:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

Hazard Classification Summary

The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1]

Operational Plan for Disposal

The primary disposal method for this compound is through an approved hazardous waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain.[2]

Step-by-Step Disposal Procedure:
  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • Keep the container tightly closed.[2]

  • Consult Local Regulations:

    • Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local, state, and federal hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[2][3]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal of the waste.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS).

    • One recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3][4]

Spill Response Protocol:

In the event of a spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or earth).[3] Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[2][3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Waste Generation collect Collect Waste in Labeled Container start->collect spill Spill Occurs collect->spill No spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes store Store Waste in a Cool, Dry, Ventilated Area spill->store No spill_protocol->collect consult Consult EHS and Local Regulations store->consult dispose Arrange for Disposal by Licensed Contractor consult->dispose incinerate Incineration with Afterburner and Scrubber dispose->incinerate Recommended Method end End: Proper Disposal dispose->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.